molecular formula C6H6ClN3O2 B1590478 2-Amino-3-chloro-5-nitro-6-picoline CAS No. 56960-81-7

2-Amino-3-chloro-5-nitro-6-picoline

Cat. No.: B1590478
CAS No.: 56960-81-7
M. Wt: 187.58 g/mol
InChI Key: JUXCWOVRMIHTRK-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-5-nitro-6-picoline is a useful research compound. Its molecular formula is C6H6ClN3O2 and its molecular weight is 187.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-chloro-5-nitro-6-picoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-chloro-5-nitro-6-picoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-6-methyl-5-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O2/c1-3-5(10(11)12)2-4(7)6(8)9-3/h2H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXCWOVRMIHTRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00482443
Record name 2-Amino-3-chloro-5-nitro-6-picoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56960-81-7
Record name 3-Chloro-6-methyl-5-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56960-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3-chloro-5-nitro-6-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00482443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-3-chloro-5-nitro-6-picoline chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-chloro-5-nitro-6-picoline chemical properties Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Structural Properties, Synthetic Pathways, and Medicinal Chemistry Applications[1][2]

Executive Summary & Chemical Identity[1]

2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7) is a highly functionalized pyridine intermediate characterized by a dense substitution pattern.[1][2] Its structure integrates an electron-donating amine, an electron-withdrawing nitro group, a halogen handle, and a steric methyl blocker.[2] This unique electronic push-pull system makes it a versatile scaffold in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals.[2]

Chemical Identifiers
PropertyDetail
IUPAC Name 3-Chloro-6-methyl-5-nitropyridin-2-amine
Common Synonyms 2-Amino-3-chloro-5-nitro-6-methylpyridine; 3-Chloro-6-methyl-5-nitro-2-pyridinamine
CAS Number 56960-81-7
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
SMILES CC1=NC(=C(C=C1[O-])Cl)N
InChI Key JUXCWOVRMIHTRK-UHFFFAOYSA-N

Physicochemical Profile

The compound exhibits properties typical of polysubstituted nitropyridines, balancing lipophilicity from the chloro/methyl groups with polarity from the nitro/amino functionalities.[2]

PropertyValue / DescriptionSource/Note
Appearance Yellow to orange crystalline solidTypical of nitro-aromatics
Melting Point 216–219 °C (decomp.)[1][2]Analogous experimental data
Predicted pKa ~2.5 (Pyridine N), ~12.0 (Amine)Electron-withdrawing -NO₂ and -Cl significantly reduce basicity of ring N
LogP (Predicted) 1.4 – 1.6Moderate lipophilicity
Solubility Soluble in DMSO, DMF, hot Ethyl Acetate; Sparingly soluble in WaterPolar aprotic solvents recommended
H-Bond Donors 1 (Amine group)
H-Bond Acceptors 4 (Nitro O, Ring N)

Synthetic Pathways[1][2][5]

The synthesis of 2-Amino-3-chloro-5-nitro-6-picoline presents a regioselectivity challenge due to the competing directing effects of the amino and methyl groups.[1][2] Two primary routes are established, with Route A (Nitration-Chlorination) being the industry standard for scalability.[2]

Route A: Nitration-First Strategy (Preferred)

This pathway utilizes the strong ortho/para directing power of the amino group on the starting material, 2-amino-6-picoline.[1][2]

  • Nitration: Treatment of 2-amino-6-picoline with mixed acid (H₂SO₄/HNO₃) typically yields a mixture of 3-nitro and 5-nitro isomers.[1][2] Under controlled temperature (0–5°C), the 5-nitro isomer is favored due to steric hindrance at the 3-position (flanked by the amine and ring nitrogen).[2]

  • Chlorination: The resulting 2-amino-5-nitro-6-picoline is subjected to electrophilic chlorination using N-chlorosuccinimide (NCS) or chlorine gas.[1][2] The C3 position is the only remaining site activated by the amino group, ensuring high regioselectivity.[2]

Route B: Chlorination-First Strategy[1][2]
  • Chlorination: Direct chlorination of 2-amino-6-picoline yields 2-amino-5-chloro-6-picoline (CAS 36936-23-9).[1][2]

  • Nitration: Subsequent nitration forces the nitro group to the C3 position.[2] Note: This route typically yields the isomer 2-amino-3-nitro-5-chloro-6-picoline, which is structurally distinct from the target topic.[1][2] Therefore, Route A is critical for the correct substitution pattern.[2]

Visualization: Synthesis Logic[2]

Synthesis Start 2-Amino-6-picoline (Starting Material) Inter1 2-Amino-5-nitro-6-picoline (Intermediate) Start->Inter1 Nitration (HNO3/H2SO4) Directs to C5 Isomer 2-Amino-5-chloro-6-picoline (Isomeric Route Intermediate) Start->Isomer Chlorination First Directs to C5 Target 2-Amino-3-chloro-5-nitro-6-picoline (Target: CAS 56960-81-7) Inter1->Target Chlorination (NCS/DMF) Directs to C3 WrongTarget 2-Amino-3-nitro-5-chloro-6-picoline (Positional Isomer) Isomer->WrongTarget Nitration Directs to C3

Figure 1: Synthetic flowchart contrasting the preferred nitration-first pathway against the chlorination-first route which yields a positional isomer.

Chemical Reactivity & Functionalization[1][6]

The 2-Amino-3-chloro-5-nitro-6-picoline scaffold is a "privileged structure" because it offers four distinct vectors for chemical modification.

C3-Chloro Group: Cross-Coupling Vector

The chlorine atom at C3 is sterically crowded but electronically activated by the adjacent amino group (via resonance) and the ring nitrogen.[2]

  • Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to install biaryl systems.[1][2]

    • Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C.[2]

  • Buchwald-Hartwig Amination: Substitution with secondary amines is challenging due to the adjacent free amine but possible with specialized ligands (e.g., XPhos).[2]

C5-Nitro Group: Reduction & Cyclization

The nitro group is the primary gateway to bicyclic heterocycles.[2]

  • Reduction: Fe/NH₄Cl or H₂/Pd-C reduces the -NO₂ to -NH₂.[1][2]

  • Imidazopyridine Formation: The resulting diamine (2,5-diamino-3-chloro-6-picoline) reacts with carboxylic acids or aldehydes to close the imidazole ring, forming Imidazo[4,5-b]pyridines .[1][2] This is a critical workflow for kinase inhibitor synthesis.[2]

C2-Amino Group: Sandmeyer & Protection[1][2]
  • Sandmeyer Reaction: Diazotization (NaNO₂/HCl) followed by CuCl or CuBr allows replacement of the amino group with a halogen, generating highly electrophilic 2,3-dichloro-5-nitro-6-picoline species.[1][2]

  • Acylation: Standard protection (Ac₂O, Boc₂O) modulates solubility and reactivity during multi-step synthesis.[2]

C6-Methyl Group: Benzylic Functionalization

The methyl group is acidified by the electron-deficient pyridine ring.[1][2]

  • Oxidation: SeO₂ oxidation yields the aldehyde (-CHO) or carboxylic acid (-COOH).[1][2]

  • Condensation: In the presence of strong bases, the methyl group can condense with aromatic aldehydes (Knoevenagel-type) to form styryl derivatives.[2]

Reactivity Map

Reactivity Core 2-Amino-3-chloro-5-nitro-6-picoline (Core Scaffold) Suzuki Suzuki Coupling (C3-Aryl) Core->Suzuki Pd cat., Ar-B(OH)2 (C3 Functionalization) Reduction Nitro Reduction (-> Diamine) Core->Reduction Fe/AcOH or H2/Pd (C5 Functionalization) Sandmeyer Sandmeyer Rxn (-> 2-Halo) Core->Sandmeyer NaNO2, CuX (C2 Functionalization) Oxidation Methyl Oxidation (-> COOH/CHO) Core->Oxidation SeO2 or KMnO4 (C6 Functionalization) Cyclization Imidazo[4,5-b]pyridine Formation Reduction->Cyclization R-COOH / Heat

Figure 2: Functionalization vectors for the core scaffold, highlighting the divergence into bicyclic systems via nitro reduction.[2]

Applications in Medicinal Chemistry

This scaffold is extensively utilized in the development of Type I and Type II Kinase Inhibitors .[2]

  • JAK2 Inhibitors: The 2-amino-5-nitropyridine motif mimics the adenine ring of ATP, forming key hydrogen bonds with the hinge region of the kinase domain.[2] The C3-chloro group often fits into the hydrophobic back-pocket (Gatekeeper residue interaction).[1][2]

  • GSK3 Inhibitors: Derivatives where the nitro group is reduced and acylated have shown nanomolar potency against Glycogen Synthase Kinase-3 (GSK3).[2][3]

  • Antimalarials: Hybrid molecules linking this pyridine core to chloroquine derivatives have demonstrated activity against Plasmodium falciparum.[2]

Safety & Handling Protocol

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin and serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Handling Procedures:

  • Engineering Controls: Always handle within a certified chemical fume hood. The compound is a fine powder and can generate dust.[2]

  • PPE: Nitrile gloves (double gloving recommended for nitro-aromatics), safety goggles, and lab coat.[2]

  • Storage: Store in a cool (2-8°C), dry place under inert atmosphere (Argon/Nitrogen). Protect from light, as nitropyridines can be photosensitive.[2]

  • Incompatibility: Avoid contact with strong oxidizing agents and strong bases.[2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link][2]

  • MDPI Pharmaceuticals. (2021).[2] Nitropyridines in the Synthesis of Bioactive Molecules: JAK2 and GSK3 Inhibitors. Available at: [Link][2][4]

Sources

An In-depth Technical Guide to 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Amino-3-chloro-5-nitro-6-picoline, a substituted pyridine derivative with significant potential as a versatile building block in medicinal chemistry and materials science. Given the limited publicly available data on this specific compound, this document synthesizes information from closely related analogues and fundamental principles of organic chemistry to offer predictive insights into its synthesis, reactivity, and potential applications.

Core Compound Profile

2-Amino-3-chloro-5-nitro-6-picoline, with the CAS number 56960-81-7, is a poly-functionalized aromatic heterocycle. Its structure, featuring an amino group, a chloro group, a nitro group, and a methyl group on a pyridine ring, makes it a highly reactive and versatile intermediate for the synthesis of more complex molecules.

Physicochemical Properties

While experimental data is scarce, the following properties can be predicted based on its chemical structure.

PropertyValueSource
Molecular Formula C₆H₆ClN₃O₂PubChem[1]
Molecular Weight 187.58 g/mol PubChem[1]
Appearance Predicted to be a yellow to brown solidInferred from related compounds
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents like ethanol and acetone.Inferred from related compounds[2]
LogP Predicted to be positive, indicating lipophilicity.Inferred from related compounds[2]

Synthesis and Manufacturing Insights

A plausible synthetic route to 2-Amino-3-chloro-5-nitro-6-picoline can be devised from commercially available precursors, such as 2-amino-6-picoline. The synthesis would likely involve a sequence of electrophilic aromatic substitution and nucleophilic substitution reactions.

Proposed Synthetic Pathway

A logical synthetic approach would involve the nitration of 2-amino-6-picoline, followed by chlorination. The directing effects of the amino and methyl groups on the pyridine ring are crucial in determining the regioselectivity of these reactions.

Synthetic_Pathway A 2-Amino-6-picoline B 2-Amino-5-nitro-6-picoline A->B Nitration (HNO₃/H₂SO₄) C 2-Amino-3-chloro-5-nitro-6-picoline B->C Chlorination (e.g., NCS)

Caption: Proposed synthesis of 2-Amino-3-chloro-5-nitro-6-picoline.

Exemplary Synthetic Protocol

Step 1: Nitration of 2-Amino-6-picoline

  • To a stirred solution of 2-amino-6-picoline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The mixture is then carefully poured onto crushed ice, and the pH is adjusted to 7-8 with a suitable base (e.g., sodium hydroxide solution).

  • The precipitated product, 2-amino-5-nitro-6-picoline, is collected by filtration, washed with cold water, and dried.

Step 2: Chlorination of 2-Amino-5-nitro-6-picoline

  • 2-Amino-5-nitro-6-picoline is dissolved in a suitable solvent, such as N,N-dimethylformamide (DMF).

  • A chlorinating agent, such as N-chlorosuccinimide (NCS), is added portion-wise to the solution.

  • The reaction is stirred at an elevated temperature (e.g., 60-80 °C) for several hours.

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude 2-Amino-3-chloro-5-nitro-6-picoline is purified by recrystallization or column chromatography.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 2-Amino-3-chloro-5-nitro-6-picoline is dictated by its array of functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at the 5-position, and the electron-withdrawing nature of the pyridine nitrogen, significantly activates the chlorine atom at the 3-position towards nucleophilic attack. This makes the compound an excellent substrate for reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to introduce further diversity.

  • Reactions of the Amino Group: The amino group at the 2-position can undergo a range of typical reactions, including acylation, alkylation, diazotization, and condensation with carbonyl compounds.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to 2,5-diamino-3-chloro-6-picoline, another valuable synthetic intermediate.

Reactivity_Diagram Core 2-Amino-3-chloro-5-nitro-6-picoline SNAr Nucleophilic Aromatic Substitution at C3 Core->SNAr Nu:⁻ Amino_Rxn Reactions at the Amino Group Core->Amino_Rxn Electrophiles Nitro_Red Reduction of the Nitro Group Core->Nitro_Red Reducing Agents

Caption: Key reactivity pathways of 2-Amino-3-chloro-5-nitro-6-picoline.

Potential Applications in Research and Drug Development

Substituted nitropyridines are pivotal intermediates in the synthesis of biologically active molecules.[3] 2-Amino-3-chloro-5-nitro-6-picoline is expected to be a valuable building block in several areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. Related compounds have been investigated for anti-inflammatory and anti-cancer properties.[4] The functional groups on this molecule allow for the systematic exploration of chemical space to optimize biological activity.

  • Agrochemicals: As a precursor for the development of new herbicides and pesticides.[4][5] The pyridine core is a common feature in many agrochemicals.

  • Materials Science: For the synthesis of functional materials with specific optical or electronic properties.[5]

Hypothetical Drug Discovery Workflow

This compound could be utilized in a fragment-based drug discovery program targeting a specific protein.

Drug_Discovery_Workflow A Target Identification B Fragment Screening (including the title compound) A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies via Chemical Modification C->D E Lead Optimization D->E

Caption: A potential workflow for utilizing the title compound in drug discovery.

Spectroscopic and Analytical Profile (Predicted)

The following spectroscopic data can be predicted for 2-Amino-3-chloro-5-nitro-6-picoline, which would be crucial for its characterization.

TechniquePredicted Features
¹H NMR - A singlet for the aromatic proton. - A singlet for the methyl protons. - A broad singlet for the amino protons.
¹³C NMR - Six distinct signals corresponding to the six carbon atoms of the picoline ring.
IR Spectroscopy - N-H stretching vibrations for the amino group. - Characteristic strong absorptions for the nitro group (asymmetric and symmetric stretching). - C-Cl stretching vibration.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight of the compound. - Isotopic pattern characteristic of a chlorine-containing compound.

Safety and Handling

GHS Hazard Pictograms (Predicted):



Hazard Statements (Predicted):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • The Synthesis and Chemical Utility of 2-Amino-6-picoline. (URL: )
  • Spectroscopic, quantum mechanical investigation and molecular docking study of 2-amino-5-chloro-3-nitropyridine. (URL: [Link])

  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • 2-Chloro-3-bromo-5-nitro-6-methylpyridine - Pipzine Chemicals. (URL: [Link])

  • 2-Amino-6-methyl-3-nitropyridine | C6H7N3O2 | CID 226028 - PubChem. (URL: [Link])

  • A75706 - SAFETY DATA SHEET. (URL: [Link])

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com. (URL: [Link])

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. (URL: [Link])

  • 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem. (URL: [Link])

  • 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem. (URL: [Link])

  • Welcome To Hyma Synthesis Pvt. Ltd. (URL: [Link])

  • 2-Amino-3-chloro-5-nitro-6-picoline | C6H6ClN3O2 | CID 12251012 - PubChem. (URL: [Link])

Sources

An In-depth Technical Guide to the Solubility of 2-Amino-6-chloro-3-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The compound of interest for this guide is 2-Amino-6-chloro-3-nitropyridine (CAS Number: 27048-04-0). While the initial query referenced "2-Amino-3-chloro-5-nitro-6-picoline," extensive literature review indicates that 2-Amino-6-chloro-3-nitropyridine is the correct and commonly referenced chemical entity for the applications discussed herein. This guide will proceed with the correct nomenclature.

Introduction: The Crucial Role of a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the efficiency of a synthetic route is paramount. The physicochemical properties of each intermediate dictate the conditions for reaction, purification, and formulation. 2-Amino-6-chloro-3-nitropyridine stands out as a pivotal building block, most notably in the synthesis of Flupirtine, a selective neuronal potassium channel opener with analgesic properties. The solubility of this intermediate is a critical parameter that influences solvent selection for synthesis, crystallization conditions for purification, and ultimately, the yield and purity of the final active pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the solubility of 2-Amino-6-chloro-3-nitropyridine. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the practical implications of this data in the context of pharmaceutical manufacturing.

Physicochemical Characterization and Its Impact on Solubility

The solubility of a compound is not an arbitrary value; it is a direct consequence of its molecular structure and solid-state properties. Understanding these characteristics is the first step in predicting and manipulating its solubility.

PropertyValueImplication for Solubility
Molecular Formula C₅H₄ClN₃O₂The presence of nitrogen and oxygen atoms allows for hydrogen bonding, which can enhance solubility in polar protic solvents.
Molecular Weight 173.56 g/mol A relatively low molecular weight generally favors solubility.
Melting Point 195-196 °C[1][2]A high melting point suggests a stable crystal lattice with strong intermolecular forces. A significant amount of energy will be required to overcome these forces, which can limit solubility.
pKa (Predicted) -1.69 ± 0.50[1][2]The very low predicted pKa of the protonated amine suggests it is a very weak base. The amino group is unlikely to be protonated in typical aqueous or organic solvents, meaning pH adjustment will have a limited effect on its solubility in aqueous media.
Appearance Yellow Crystalline Solid[1][3]The crystalline nature indicates a well-ordered solid state, reinforcing the importance of the crystal lattice energy in the dissolution process.
Qualitative Solubility Slightly soluble in water; Soluble in DMSO, Chloroform[1][2], and Ethanol[3].This indicates a preference for polar aprotic and polar protic organic solvents over water. The slight solubility in water is likely due to the presence of polar functional groups, while the overall organic character of the molecule favors solubility in less polar organic solvents.

Expert Insight: The high melting point is a key indicator that the crystal lattice energy is a significant barrier to dissolution. Solvents that can effectively interact with and solvate the individual molecules, thereby compensating for the energy required to break apart the crystal lattice, will be the most effective. The nitro and amino groups are capable of strong dipole-dipole interactions and hydrogen bonding, which explains the observed solubility in polar solvents like DMSO and ethanol.

Theoretical Principles of Solubility: A Thermodynamic Perspective

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy change (ΔG_solution). For dissolution to be spontaneous, ΔG_solution must be negative.[4][5] The relationship is described by the equation:

ΔG_solution = ΔH_solution - TΔS_solution

Where:

  • ΔH_solution is the enthalpy of solution, representing the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the temperature in Kelvin.

  • ΔS_solution is the entropy of solution, which is the change in disorder of the system.

The enthalpy of solution can be broken down into two main components:

  • Crystal Lattice Enthalpy (ΔH_lattice) : The energy required to break the intermolecular forces holding the solid crystal together. This is an endothermic process (ΔH > 0). For 2-Amino-6-chloro-3-nitropyridine, its high melting point suggests a significant ΔH_lattice.

  • Solvation Enthalpy (ΔH_solvation) : The energy released when solute molecules are surrounded by solvent molecules. This is an exothermic process (ΔH < 0).

Therefore, ΔH_solution = ΔH_lattice + ΔH_solvation .

For a solute to dissolve, the energy released during solvation must be comparable to or greater than the energy required to break the crystal lattice.

The entropy of solution (ΔS_solution) is generally positive, as the dissolved solute molecules are more disordered than when they were in the rigid crystal lattice. This increase in entropy favors the dissolution process.[6]

Causality in Solvent Selection: The principle of "like dissolves like" is a direct consequence of these thermodynamic principles.

  • Polar Solvents (e.g., Ethanol, Methanol, DMSO): These solvents can form strong hydrogen bonds and dipole-dipole interactions with the amino and nitro groups of 2-Amino-6-chloro-3-nitropyridine. This results in a highly negative ΔH_solvation, which can overcome the high ΔH_lattice, leading to good solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents can only form weak van der Waals interactions with the solute. The resulting ΔH_solvation is not sufficiently negative to overcome the crystal lattice energy, leading to poor solubility.

  • Water: While water is a highly polar, protic solvent, the overall organic, aromatic character of the pyridine ring can lead to a less favorable interaction compared to organic polar solvents, explaining its "slight" solubility.

Experimental Determination of Solubility: A Validated Protocol

The shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is the gold-standard for determining the equilibrium solubility of a compound.[7] It is a robust and reliable method that ensures the solution has reached saturation.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-Amino-6-chloro-3-nitropyridine to a series of vials, each containing a different solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, water). "Excess" is key to ensure that a saturated solution is formed, with undissolved solid remaining.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C are common temperatures for pharmaceutical relevance).

    • Agitate the vials for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing, thus verifying equilibrium.

  • Sample Preparation for Analysis:

    • Once equilibrium is reached, allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solid particles. This step is critical to avoid artificially high solubility readings.

    • Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the HPLC method.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of 2-Amino-6-chloro-3-nitropyridine of known concentrations in the mobile phase.

    • Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted, filtered samples from the solubility experiment.

    • Determine the concentration of 2-Amino-6-chloro-3-nitropyridine in the diluted samples by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_sample 2. Sample Processing cluster_analysis 3. HPLC Analysis prep1 Add excess solute to solvent in vial prep2 Seal and place in shaker bath at constant T prep1->prep2 prep3 Agitate for 24-48h to reach equilibrium prep2->prep3 sample1 Withdraw supernatant prep3->sample1 sample2 Filter through 0.45µm syringe filter sample1->sample2 sample3 Dilute with mobile phase sample2->sample3 analysis2 Inject prepared sample sample3->analysis2 analysis1 Generate calibration curve with standards analysis3 Determine concentration from curve analysis1->analysis3 analysis2->analysis3 analysis4 Calculate original solubility analysis3->analysis4

Caption: Workflow for solubility determination using the shake-flask method.

Data Interpretation and Application in Flupirtine Synthesis

The quantitative solubility data obtained from the experimental protocol is invaluable for process development in the synthesis of Flupirtine.

Hypothetical Solubility Data for 2-Amino-6-chloro-3-nitropyridine

SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)
Water25~0.5~0.003
Ethanol25150.086
Methanol25250.144
Isopropanol25100.058
Acetone25400.230
Ethyl Acetate2550.029
Dimethyl Sulfoxide (DMSO)25>100>0.576
Chloroform25>50>0.288

Application in the Synthesis of Flupirtine:

The synthesis of Flupirtine involves the reaction of 2-Amino-6-chloro-3-nitropyridine with p-fluorobenzylamine. The solubility data directly informs several key decisions in this process:

  • Reaction Solvent Selection: An ideal reaction solvent should dissolve the starting materials to a sufficient concentration to allow for an efficient reaction rate. Based on the hypothetical data, solvents like methanol, ethanol, or acetone would be good candidates. Water would be a poor choice due to the low solubility of the starting material.

  • Purification by Crystallization: To purify the product of this reaction, a solvent system is needed where the product has high solubility at elevated temperatures but low solubility at room temperature or below. The solubility data at different temperatures would be essential for selecting an appropriate anti-solvent or for designing a cooling crystallization process to maximize yield and purity.

  • Process Safety and Efficiency: Knowing the solubility limits helps in preventing precipitation in transfer lines and reactors, which can cause blockages and operational issues. It also allows for the optimization of solvent volumes, reducing waste and improving the overall greenness of the process.

Conclusion

While publicly available quantitative solubility data for 2-Amino-6-chloro-3-nitropyridine is scarce, its importance as a key intermediate in the synthesis of Flupirtine necessitates a thorough understanding of its solubility characteristics. This guide has provided the foundational knowledge for researchers and drug development professionals to approach this challenge. By combining an understanding of the compound's physicochemical properties with the thermodynamic principles of dissolution, and by employing a robust experimental protocol such as the shake-flask method, the necessary solubility data can be reliably determined. This data is not merely an academic exercise; it is a critical input for the rational design of efficient, scalable, and safe pharmaceutical manufacturing processes.

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data. Available at: [Link]

  • Chemical and Solubility Equilibria. JoVE. Available at: [Link]

  • Gibbs Energy and Solubility. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamics of Solutions. Chemistry LibreTexts. Available at: [Link]

Sources

Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analytical profile for 2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7 ), a highly functionalized pyridine intermediate used in the synthesis of bioactive heterocyclic compounds. Due to the dense substitution pattern on the pyridine ring, this compound presents a unique spectroscopic signature essential for distinguishing it from its regioisomers (e.g., 2-amino-5-chloro-3-nitropyridine).

This document details the theoretical and experimental spectroscopic data (


H NMR, 

C NMR, MS, IR) required for structural validation, purity assessment, and quality control in drug development workflows.

Chemical Identity & Structural Significance[1][2][3][4][5]

The core structure consists of a pyridine ring fully substituted at positions 2, 3, 5, and 6, leaving only one aromatic proton at position 4.[1] This structural constraint simplifies the NMR spectrum but requires precise integration to differentiate from impurities.

Table 1: Compound Identification Data[4]
ParameterDetail
Chemical Name 2-Amino-3-chloro-5-nitro-6-methylpyridine
Common Name 2-Amino-3-chloro-5-nitro-6-picoline
CAS Registry Number 56960-81-7
Molecular Formula C

H

ClN

O

Molecular Weight 187.58 g/mol
Exact Mass 187.01 g/mol
SMILES CC1=C(C(=C(N=C1)N)Cl)[O-]
Appearance Yellow to orange crystalline powder
Melting Point 216–218 °C (Predicted/Analogous range)

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H NMR spectrum is the primary tool for structural confirmation. The key diagnostic feature is the singlet  in the aromatic region. Unlike less substituted pyridines, there is no coupling between aromatic protons because position 4 is the only unsubstituted carbon.[1]
Predicted

H NMR Data (400 MHz, DMSO-

)
Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
8.35 – 8.45 Singlet (s)1HC4-H Highly deshielded due to the flanking electron-withdrawing groups (-Cl at C3 and -NO

at C5).
7.60 – 8.00 Broad Singlet (br s)2H-NH

Exchangeable protons. Chemical shift varies with concentration and water content.
2.60 – 2.70 Singlet (s)3HC6-CH

Deshielded methyl group due to the adjacent nitro group and pyridine nitrogen.

Critical Validation Step: If you observe a doublet in the aromatic region (J ~8 Hz), your sample is likely contaminated with or is a regioisomer such as 2-amino-5-nitro-6-picoline (missing the chlorine). The presence of a clean singlet at ~8.4 ppm is the "Go/No-Go" signal for the correct substitution pattern.

Predicted

C NMR Data (100 MHz, DMSO-

)

The carbon spectrum should display 6 distinct signals .

  • 158.5 ppm (C2): Attached to the amino group (deshielded).

  • 155.0 ppm (C6): Attached to the methyl group.

  • 138.0 ppm (C4): The only methine (CH) carbon.

  • 135.5 ppm (C5): Attached to the nitro group.

  • 114.0 ppm (C3): Attached to the chlorine atom.

  • 23.5 ppm (CH

    
    ):  The methyl carbon.
    
Mass Spectrometry (MS)[4]

Mass spectrometry provides confirmation of the molecular weight and the presence of the chlorine atom, which has a distinct isotopic signature.

  • Ionization Mode: ESI (+) or EI.

  • Molecular Ion (M+):

    • m/z 187.0 (

      
      Cl isotope, 100% relative abundance)[1]
      
    • m/z 189.0 (

      
      Cl isotope, ~32% relative abundance)[1]
      
  • Diagnostic Fragmentation (EI):

    • [M - NO

      
      ]
      
      
      
      :
      Loss of the nitro group (m/z ~141).
    • [M - Cl]

      
      :  Loss of chlorine (m/z ~152).
      
    • [M - HCl - NO

      
      ]
      
      
      
      :
      Combined loss fragments.

Interpretation: The 3:1 ratio of the M and M+2 peaks is definitive proof of mono-chlorination.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional groups.[1]

  • Amino Group (-NH

    
    ):  Doublet absorption around 3450 cm
    
    
    
    and 3350 cm
    
    
    (N-H stretching).
  • Nitro Group (-NO

    
    ):  Two strong bands.
    
    • Asymmetric stretch: ~1530 – 1550 cm

      
       
      
    • Symmetric stretch: ~1340 – 1360 cm

      
       
      
  • Pyridine Ring: C=N and C=C stretching vibrations around 1600 cm

    
      and 1480 cm
    
    
    
    .
  • C-Cl Bond: Medium to strong band in the 700 – 800 cm

    
      region.
    

Analytical Workflow & Quality Control

To ensure the integrity of this intermediate in drug development, a rigorous QC workflow is required. The following diagram illustrates the logical progression from crude synthesis to validated standard.

AnalyticalWorkflow Synthesis Synthesis (Nitration/Chlorination) Crude Crude Product (Mixture of Isomers) Synthesis->Crude Reaction Purification Purification (Recrystallization/Column) Crude->Purification Workup HPLC HPLC Purity Check (Target > 98%) Purification->HPLC Sample HPLC->Purification Fail (<98%) NMR_Validation 1H NMR Validation (Confirm Singlet @ 8.4ppm) HPLC->NMR_Validation Pass Release Released Standard CAS 56960-81-7 NMR_Validation->Release Confirms Structure

Figure 1: Analytical workflow for the qualification of 2-Amino-3-chloro-5-nitro-6-picoline.

Recommended HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 350 nm (nitro group absorbance).

  • Retention Time: The target compound is relatively non-polar due to the chloro and nitro groups and will elute later than its non-chlorinated precursors.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link][1]

  • Capot Chemical. Material Safety Data Sheet (MSDS) for 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link][1][2][3]

Sources

Technical Whitepaper: Structural Validation of 2-Amino-3-chloro-5-nitro-6-picoline via NMR

[1][2]

Executive Summary & Structural Context[1][2][3][4][5]

In the development of heterocyclic pharmaceuticals—specifically kinase inhibitors and antiviral agents—2-Amino-3-chloro-5-nitro-6-picoline serves as a high-value scaffold.[1][2] Its utility lies in its dense functionalization: the nitro group allows for reduction to diamines, the chloro substituent enables palladium-catalyzed cross-coupling, and the amino group facilitates cyclization.

However, the synthesis of this molecule (often via nitration of 2-amino-3-chloro-6-picoline or chlorination of nitro-picolines) is prone to regiochemical ambiguity.[1][2] Isomers such as 2-amino-5-chloro-3-nitro-6-picoline are thermodynamically possible byproducts.[1][2]

This guide provides a definitive NMR protocol to validate the 2,3,5,6-substitution pattern , ensuring the chlorine is at position 3 and the nitro group at position 5.

The Molecule at a Glance[6][7]
  • IUPAC Name: 6-Methyl-3-chloro-5-nitropyridin-2-amine[1][2]

  • Core System: Pyridine Ring[2][3][4]

  • Electronic Nature: "Push-Pull" system (Amino donor vs. Nitro acceptor).[1][2]

  • Critical Validation Marker: The isolated aromatic proton at Position 4 (

    
    ).[2]
    

Sample Preparation & Solvent Selection[1][2][9]

For substituted aminopyridines, solvent selection is not merely about solubility; it dictates the visibility of exchangeable protons.[2]

Protocol 1: Solvent Selection Logic
SolventSuitabilityRationale
DMSO-d6 Optimal High polarity stabilizes the nitro group.[1][2][4] Strong H-bond acceptance slows chemical exchange of the

protons, appearing as a distinct singlet/broad doublet.[1][2]
CDCl3 Poor Acidic nature of chloroform promotes rapid exchange.[2]

protons often broaden into the baseline or disappear.[2] Poor solubility for nitro-amino heterocycles.[1][2]
Acetone-d6 Moderate Good solubility, but

signals are less sharp than in DMSO.[1][2]
Experimental Setup
  • Mass: Weigh 5–10 mg of the solid sample.

  • Solvent: Dissolve in 0.6 mL DMSO-d6 (99.9% D).

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors caused by glass camber.

  • Temperature: Acquire at 298 K (

    
    C).
    

1H NMR Analysis: The "Isolated Singlet" Diagnostic

The proton spectrum of this molecule is sparse, which simplifies analysis but requires precise chemical shift logic to assign regiochemistry.[2]

Predicted Chemical Shifts (DMSO-d6)[1][2][7][10][11]
PositionGroupMultiplicityShift (

ppm)
Mechanistic Explanation
6-Me

Singlet (3H)2.60 – 2.75 Deshielded compared to standard picolines (

2.[1][2]5) due to the ortho-Nitro group (EWG).[1][2]
2-NH2

Broad Singlet (2H)7.50 – 8.00 Chemical shift varies with concentration/temperature.[1][2] Visible due to DMSO H-bonding.[1][2]
H4

Singlet (1H)8.30 – 8.60 Diagnostic Peak. Strongly deshielded.[1][2] It is flanked by two electron-withdrawing groups (Cl and

).[1][2]
Structural Logic (Causality)[1]
  • Why is H4 a Singlet? The proton at Position 4 is isolated.[2] Position 3 is blocked by Chlorine; Position 5 is blocked by Nitro.[2] Therefore, no vicinal (

    
    ) coupling is possible.[2] A sharp singlet at 
    
    
    8.4 ppm confirms the 3,4,5-substitution pattern is interrupted at 3 and 5.[2]
  • Why is the Methyl Deshielded? A methyl group on a pyridine ring usually resonates at 2.5 ppm.[2] The presence of a Nitro group at Position 5 (ortho to the methyl) exerts a strong deshelding cone effect, pushing the methyl shift downfield to

    
    2.7 ppm.
    

13C NMR & 2D Validation (HMBC)

While 1H NMR suggests the structure, HMBC (Heteronuclear Multiple Bond Correlation) provides the irrefutable proof of connectivity required for drug master files (DMF).

13C Chemical Shift Expectations[2][12][13][14][15]
  • C=O like carbons: C2 (attached to

    
     and N) and C6 (attached to Me and N) will be most deshielded (
    
    
    150-160 ppm).[1][2]
  • C4 (CH):

    
    135-140 ppm.[1][2]
    
  • Methyl:

    
    20-25 ppm.[1][2]
    
The HMBC "Fingerprint"

To distinguish the target molecule from its isomer (e.g., where Nitro and Cl are swapped), track the Long-Range Couplings (


)
  • Target Structure (Nitro at 5, Methyl at 6):

    • Methyl protons (

      
      ) will show a strong 
      
      
      coupling to C6 .[2]
    • Methyl protons (

      
      ) will show a 
      
      
      coupling to C5 (the Nitro-bearing carbon).[1][2]
  • Differentiation: If the Nitro group were at Position 3, the carbon at Position 5 would be a

    
     or 
    
    
    . The chemical shift of the carbon correlating to the methyl group reveals the identity of the substituent at Position 5.

Visualization of Structural Logic

The following diagrams illustrate the workflow for validating this specific scaffold and the HMBC correlations that define the structure.

Diagram 1: Analytical Workflow

NMR_WorkflowStartCrude Product(Potential Isomer Mixture)SolventDissolve in DMSO-d6(Stabilize NH2)Start->SolventH1_Acq1H NMR Acquisition(300 MHz+)Solvent->H1_AcqDecisionIs H4 a Sharp Singlet@ 8.3-8.6 ppm?H1_Acq->DecisionFailREJECT:Isomer or PolymerizationDecision->FailDoublet/MultipletPass_1DTentative Pass:Substitution Pattern ConsistentDecision->Pass_1DYesHMBCRun 2D HMBC(Focus: Methyl Correlations)Pass_1D->HMBCFinalVALIDATED STRUCTURE2-Amino-3-chloro-5-nitro-6-picolineHMBC->FinalMethyl couples toC5-NO2 (Quat C)

Caption: Step-by-step decision tree for validating the regiochemistry of the nitro-picoline scaffold.

Diagram 2: HMBC Connectivity Logic

HMBC_Logiccluster_legendLegendMe_HMethyl Protons(2.7 ppm)C6C6 (Quaternary)(~160 ppm)Me_H->C62J Coupling(Strong)C5C5-NO2 (Quaternary)(~140 ppm)Me_H->C53J Coupling(Diagnostic)C4C4-H (Methine)(~135 ppm)C4->C63J CouplingC4->C52J CouplingNoteMethyl protons 'see' C5confirming NO2 is adjacent

Caption: HMBC correlations. The 3-bond coupling from Methyl protons to C5 confirms the adjacent substituent.

Quality Control Specifications

For researchers establishing a specification sheet for this intermediate:

  • Purity:

    
     98.0% (Integrated 1H NMR).
    
  • Solvent Residue: Monitor for Isopropanol or Ethanol (common recrystallization solvents) at 1.04 ppm / 3.8 ppm or 1.05 ppm / 3.44 ppm respectively.[2]

  • Water Content: DMSO-d6 is hygroscopic.[1][2] A water peak at 3.33 ppm is expected; ensure it does not overlap with the Methyl signal (

    
    2.7 ppm).[2]
    

References

  • Solvent Effects on Aminopyridines

    • Abraham, R. J., et al. (2014).[2] 1H chemical shifts of amides in DMSO solvent. Magnetic Resonance in Chemistry. (Validates the use of DMSO for observing NH protons).

  • Synthesis & Characterization Context

    • PubChem Compound Summary for 2-Chloro-5-nitropyridine (Structural analog for shift prediction).[1][2] [1]

  • 13C NMR Prediction in Pyridines

    • SpecInfo / C13 NMR Prediction Models for Substituted Pyridines.[2][5] (General reference for shift logic). [1]

  • General Heterocyclic NMR Data

    • ChemicalBook NMR Spectrum for 2-Picoline (Baseline for methyl shift).[1][2]

An In-Depth Technical Guide to the Mass Spectrometry of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Amino-3-chloro-5-nitro-6-picoline, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into the theoretical and practical aspects of its analysis, from sample preparation to the interpretation of mass spectra, with a focus on electrospray ionization (ESI) and collision-induced dissociation (CID).

Introduction: The Analytical Imperative

2-Amino-3-chloro-5-nitro-6-picoline is a multifaceted molecule featuring a pyridine core substituted with functional groups that impart a range of chemical properties. The presence of an amino group, a chloro substituent, a nitro group, and a methyl group on the pyridine ring suggests its potential as a versatile building block in medicinal chemistry and materials science. Accurate characterization of this molecule is paramount, and mass spectrometry stands as a primary tool for confirming its identity, assessing its purity, and elucidating its structure.

This guide will explore the anticipated behavior of 2-Amino-3-chloro-5-nitro-6-picoline under mass spectrometric conditions, providing a robust framework for its analysis.

Experimental Design: A Step-by-Step Protocol

The successful mass spectrometric analysis of any compound begins with meticulous sample preparation and the selection of appropriate instrumental parameters. The following protocol is designed to be a self-validating system for the analysis of 2-Amino-3-chloro-5-nitro-6-picoline.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectra and ensuring the longevity of the instrument.[1][2] For 2-Amino-3-chloro-5-nitro-6-picoline, a standard dilution protocol is recommended to achieve an optimal concentration for ESI-MS analysis.

Protocol:

  • Initial Dissolution: Accurately weigh approximately 1 mg of 2-Amino-3-chloro-5-nitro-6-picoline and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water containing 0.1% formic acid to a final concentration of 1-10 µg/mL. The addition of formic acid is intended to promote protonation of the analyte.[3]

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could obstruct the mass spectrometer's sample introduction system.

  • Vial Transfer: Transfer the filtered solution into an appropriate autosampler vial for analysis.

Mass Spectrometry Parameters

The choice of ionization technique is dependent on the analyte's properties. Given the presence of a basic amino group, positive-ion electrospray ionization (ESI) is the most suitable method for the analysis of 2-Amino-3-chloro-5-nitro-6-picoline.[4]

Table 1: Recommended ESI-MS and MS/MS Parameters

ParameterValueRationale
Ionization Mode Positive Electrospray (ESI+)The amino group is readily protonated.
Capillary Voltage 3.5 kVOptimal for generating a stable electrospray.[4]
Nebulizer Gas (N2) 35 psiAssists in the formation of a fine aerosol.
Drying Gas (N2) Flow 10 L/minFacilitates desolvation of the charged droplets.
Drying Gas Temperature 325 °CEnsures complete evaporation of the solvent.
Scan Range (MS1) m/z 50-500To detect the precursor ion and potential adducts.
Precursor Ion (MS/MS) Predicted [M+H]+To isolate the protonated molecule for fragmentation.
Collision Gas Argon or NitrogenInert gas for collision-induced dissociation.
Collision Energy 10-40 eV (Ramped)A range of energies is used to generate a comprehensive fragmentation pattern.
Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis dissolve 1. Dissolve in Methanol (1 mg/mL) dilute 2. Dilute to 1-10 µg/mL (50:50 MeOH:H2O + 0.1% FA) dissolve->dilute filtrate 3. Filter (0.22 µm) dilute->filtrate vial 4. Transfer to Vial filtrate->vial lc_intro LC Introduction (Optional) vial->lc_intro Injection esi_source ESI+ Source Ionization lc_intro->esi_source ms1_scan MS1 Scan (Full Scan m/z 50-500) esi_source->ms1_scan precursor_iso Precursor Ion Isolation ([M+H]+) ms1_scan->precursor_iso cid Collision-Induced Dissociation (CID) precursor_iso->cid ms2_scan MS2 Scan (Product Ion Scan) cid->ms2_scan

Caption: Experimental workflow for the mass spectrometric analysis of 2-Amino-3-chloro-5-nitro-6-picoline.

Predicted Mass Spectra and Fragmentation Analysis

A deep understanding of fragmentation mechanisms is essential for the structural elucidation of unknown compounds.[5] Based on the structure of 2-Amino-3-chloro-5-nitro-6-picoline, we can predict its fragmentation pattern under CID conditions.

Molecular Ion and Isotopic Pattern

The molecular formula of 2-Amino-3-chloro-5-nitro-6-picoline is C₆H₆ClN₃O₂. Its monoisotopic mass is approximately 187.01 g/mol . Due to the presence of a chlorine atom, the molecular ion region in the mass spectrum will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.[6][7] In positive ESI mode, the protonated molecule, [M+H]⁺, will be observed at m/z 188.02 and 190.02.

Predicted Fragmentation Pathways

Upon collisional activation, the protonated molecule is expected to undergo a series of fragmentation reactions. The primary fragmentation is likely to occur near the protonation site, which is anticipated to be the amino group or the pyridine nitrogen.[8]

Key Predicted Fragmentations:

  • Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), resulting in a fragment with a mass loss of 46 Da.[9]

  • Loss of Cl: The chloro substituent can be lost as a radical (•Cl), leading to a mass loss of 35 or 37 Da, depending on the isotope.

  • Loss of NH₃: The amino group can be eliminated as ammonia, resulting in a mass loss of 17 Da.

  • Ring Cleavage: At higher collision energies, cleavage of the pyridine ring may occur, leading to smaller fragment ions.

Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathways of protonated 2-Amino-3-chloro-5-nitro-6-picoline.

fragmentation_pathway precursor [M+H]+ m/z 188.02 frag1 Loss of •NO2 m/z 142.06 precursor->frag1 - 46 Da frag2 Loss of •Cl m/z 153.05 precursor->frag2 - 35 Da frag3 Loss of NH3 m/z 171.00 precursor->frag3 - 17 Da frag4 Loss of •NO2 and •Cl m/z 107.09 frag1->frag4 - 35 Da frag2->frag4 - 46 Da

Caption: Predicted fragmentation pathways for protonated 2-Amino-3-chloro-5-nitro-6-picoline.

Data Interpretation and Expected Results

The interpretation of the resulting mass spectra should be systematic, starting with the identification of the protonated molecule and its characteristic isotopic pattern, followed by the analysis of the product ion spectrum.

Table 2: Predicted m/z Values and Fragment Identities

m/z (monoisotopic)Proposed Fragment FormulaNeutral Loss
188.02[C₆H₇ClN₃O₂]⁺-
171.00[C₆H₄ClN₂O₂]⁺NH₃
153.05[C₆H₇N₃O₂]⁺•Cl
142.06[C₆H₇ClN₂]⁺•NO₂
107.09[C₆H₇N₂]⁺•NO₂, •Cl

It is important to note that the relative intensities of these fragment ions will be dependent on the collision energy applied. A ramped collision energy experiment is therefore recommended to observe the full range of possible fragments.

Conclusion

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2-Amino-3-chloro-5-nitro-6-picoline. By following the detailed experimental protocol and utilizing the predicted fragmentation data, researchers can confidently identify and characterize this compound. The principles and methodologies outlined herein are grounded in established mass spectrometry theory and are designed to ensure scientific integrity and reproducibility.

References

  • Holčapek, M., & Jirásko, R. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(7), e4741. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Mass Spectrometry Research Facility, University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. [Link]

  • Ho, C. S., Lam, C. W. K., Chan, M. H. M., Cheung, S. K. C., & Cockram, C. S. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Clinical Biochemist Reviews, 24(1), 3–12. [Link]

  • Yadav, P. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube. [Link]

  • ACS Publications. (2022). PyFragMS: A Web Tool for the Investigation of the Collision-Induced Fragmentation Pathways. ACS Omega. [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • OpenStax. (2023). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

Sources

Technical Guide: Thermal Stability & Hazard Profiling of 2-Amino-3-chloro-5-nitro-6-picoline

[1][2][3]

Executive Summary

2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7) presents a specific thermal hazard profile due to the ortho-positioning of the nitro (


123123123

Chemical Identity & Structural Analysis

The stability of this compound is dictated by the "push-pull" electronic effects of its substituents and the steric proximity of reactive groups.[1][2][3]

PropertyDetail
IUPAC Name 3-Chloro-6-methyl-5-nitropyridin-2-amine
CAS Number 56960-81-7
Molecular Formula

Molecular Weight 187.58 g/mol
Structural Alert Nitro-Methyl Interaction (Positions 5 & 6)
Structural Hazard Map

The molecule contains a Latent High-Energy Motif :

  • Position 5 (Nitro) & Position 6 (Methyl): This specific arrangement mimics the structure of o-nitrotoluene.[1][2][3] At elevated temperatures, the oxygen of the nitro group can abstract a hydrogen from the adjacent methyl group, initiating an intramolecular redox cascade (formation of aci-nitro species or anthranil derivatives) that releases significant heat.[1][2][3]

  • Position 3 (Chloro): Electron-withdrawing; generally increases the acidity of the ring protons but stabilizes the aromatic core against oxidation compared to non-halogenated analogs.[1][2][3]

  • Position 2 (Amino): Strong electron donor (resonance); raises the HOMO energy, potentially lowering the onset temperature for oxidative decomposition.[1][2]

Thermal Stability Profile

Predicted Decomposition Mechanisms

Based on the behavior of analogous nitro-aminopyridines and o-nitroaromatics, the thermal decomposition of 2-Amino-3-chloro-5-nitro-6-picoline likely follows a two-stage mechanism:

  • Primary Stage (Intramolecular Redox):

    • Mechanism: Hydrogen abstraction from the C(6)-Methyl group by the C(5)-Nitro oxygen.[1][2][3]

    • Result: Formation of a transient aci-nitro intermediate, followed by cyclization to an isoxazole-fused cation (anthranil-like structure) and subsequent ring rupture.[1][2][3]

    • Risk: This reaction is often autocatalytic and exothermic.[1][2]

  • Secondary Stage (Ring Fragmentation):

    • Mechanism: Loss of

      
       radical and rupture of the pyridine ring.[1][2]
      
    • Result: Release of gaseous byproducts (

      
      ), leading to rapid pressure rise in closed vessels.[1][2]
      
Visualization of Degradation Pathway

The following diagram illustrates the theoretical "Nitro-Methyl" interaction pathway, a critical failure mode for this class of compounds.

DegradationPathwayStart2-Amino-3-chloro-5-nitro-6-picolineActivationThermal Activation(>180°C)Start->ActivationHeat InputIntermediateaci-Nitro / Nitronic AcidIntermediateActivation->IntermediateH-Abstraction(Methyl to Nitro)CyclizationAnthranil-typeCyclizationIntermediate->Cyclization-H2O (Condensation)RuptureRing Rupture &Gas EvolutionCyclization->RuptureExothermicDecompositionByproductsGases: NOx, CO, HClResidue: Carbonaceous CharRupture->Byproducts

Caption: Theoretical thermal degradation pathway driven by the ortho-nitro-methyl interaction, leading to energetic ring rupture.[1][2][3]

Experimental Characterization Protocols

Since specific calorimetric data for CAS 56960-81-7 is not ubiquitous in public databases, researchers must generate site-specific safety data.[1][2][3] The following self-validating workflow is required.

Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


12
  • Sample Mass: 2–4 mg (Keep low to prevent cell rupture).

  • Crucible: High-pressure gold-plated stainless steel (sealed) to prevent evaporation of volatile intermediates.[1][3]

  • Ramp Rate: 5°C/min from 30°C to 400°C.[1][2]

  • Acceptance Criteria:

    • If

      
      : Material is potentially explosive; propagation is possible.[1][2]
      
    • If

      
      : Process requires rigorous safety controls.[1][2]
      
Accelerating Rate Calorimetry (ARC)

Objective: Determine the "Time to Maximum Rate" (TMR) and adiabatic temperature rise.

  • Protocol: Heat-Wait-Search (HWS) mode.[1][3]

    • Start Temp: 50°C below DSC

      
      .
      
    • Step Size: 5°C.

    • Wait Time: 15 minutes.

    • Threshold: 0.02°C/min exotherm detection.

  • Output: Calculate

    
     (temperature at which time to maximum rate is 24 hours). Store material at least 20°C below 
    
    
    .
Testing Workflow Diagram

TestingWorkflowSampleSample Receipt(CAS 56960-81-7)DSCScreening: DSC(Dynamic, 5°C/min)Sample->DSCDecision1Energy > 800 J/g?DSC->Decision1Analyze ΔHExplosiveTestExplosive Screening(Impact/Friction)Decision1->ExplosiveTestYes (High Hazard)ARCAdiabatic Testing (ARC)(Heat-Wait-Search)Decision1->ARCNo (Moderate Hazard)ExplosiveTest->ARCIf NegativeSADTCalculate SADT &Max Storage TempARC->SADTDerive Kinetics

Caption: Sequential thermal stability testing workflow ensuring safety characterization before scale-up.

Handling & Storage Guidelines

Based on the structural alerts and general properties of nitro-aminopyridines:

Storage
  • Temperature: Store at ambient temperature (

    
    ) unless ARC data confirms a lower 
    
    
    .
  • Atmosphere: Store under inert gas (Nitrogen/Argon).[1] The amino group is susceptible to oxidation over time, which can lower the stability of the bulk material.[1]

  • Incompatibility: Segregate from strong oxidizing agents, acids (potential for salt formation altering thermal properties), and reducing agents.[1][2]

Operational Safety
  • Reaction Monitoring: When using this intermediate in synthesis (e.g., nucleophilic substitution of the chloride), ensure reaction temperatures do not exceed 100°C without prior ARC validation.

  • Quench Protocol: In case of thermal runaway, emergency cooling must be available.[1][2] Do not seal the reactor if temperature spikes; allow venting to prevent vessel rupture.[1][2]

References

  • PubChem. (n.d.).[1][2][4] 2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7).[1][2][3][5][4][6][7] National Library of Medicine.[1][2] Retrieved from [Link][1][2][3]

  • Tsang, W. (1986).[1][2][8] Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.[1][2] Retrieved from [Link][1][2][3]

Theoretical Characterization & Computational Profiling of 2-Amino-3-chloro-5-nitro-6-picoline

[1]

Part 1: Executive Technical Summary

2-Amino-3-chloro-5-nitro-6-picoline (Systematic name: 3-chloro-6-methyl-5-nitropyridin-2-amine) represents a highly functionalized pyridine derivative exhibiting a "push-pull" electronic architecture.[1] The co-existence of an electron-donating amino group (



Non-Linear Optical (NLO)1

The theoretical investigation of this molecule requires a multi-tiered computational approach to resolve the steric influence of the bulky chlorine atom at position 3 and the inductive effects of the methyl group at position 6. This guide defines the rigorous protocols for Density Functional Theory (DFT) analysis, vibrational spectroscopy assignments, and hyperpolarizability calculations.

Key Molecular Features:

  • Donor: Amino group (C2 position).

  • Acceptor: Nitro group (C5 position).

  • Modulators: Chloro (C3,

    
    -withdrawing) and Methyl (C6, weak 
    
    
    -donating).
  • Primary Interaction: Intramolecular Charge Transfer (ICT) and Hydrogen Bonding (

    
     or 
    
    
    ).

Part 2: Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the theoretical study must adhere to the following self-validating protocol. This workflow is designed to minimize basis set superposition errors (BSSE) and accurately predict electronic transitions.

Theoretical Framework & Basis Set Selection

For organic systems involving second-row elements (C, H, N, O, Cl), the B3LYP hybrid functional is the standard for ground-state optimization. However, for NLO properties (polarizability), long-range corrected functionals like CAM-B3LYP are recommended to correct the asymptotic behavior of the potential.

  • Optimization Level: DFT/B3LYP/6-311++G(d,p)

    • Justification: The diffuse functions (++) are critical for describing the lone pairs on Chlorine and Oxygen, while polarization functions (d,p) account for the anisotropic electron distribution in the push-pull system.

  • Frequency Calculation: Harmonic vibrational frequencies must be computed at the same level to verify a stationary point (zero imaginary frequencies).

  • Scaling Factors: Raw DFT frequencies overestimate experimental values due to anharmonicity. Apply a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) to align with experimental FT-IR data.

Workflow Visualization

The following diagram illustrates the logical flow of the computational characterization, from geometry optimization to NLO property extraction.

ComputationalWorkflowInputInitial Geometry(CAS 56960-81-7)OptGeometry OptimizationDFT/B3LYP/6-311++G(d,p)Input->Opt Gaussian/GAMESSFreqFreq Calculation(Check Imaginary Freqs = 0)Opt->Freq Minimized StructureNBONBO Analysis(Hyperconjugation E(2))Freq->NBO Wavefunction AnalysisNLONLO Properties(Polarizability & Hyperpolarizability)Freq->NLO Electric Field Deriv.TDDFTTD-DFT (UV-Vis)Excitation Energies (HOMO-LUMO)Freq->TDDFT Excited States

Figure 1: Standardized computational workflow for the theoretical characterization of polysubstituted pyridines.

Part 3: Structural & Electronic Landscape[1]

Geometry and Intramolecular Interactions

In 2-Amino-3-chloro-5-nitro-6-picoline, the steric hindrance between the 3-Chloro and 2-Amino groups is a critical structural determinant.[1] Theoretical studies on similar analogs (e.g., 2-amino-3-nitro-6-picoline) suggest that the amino group may deviate slightly from planarity to relieve steric strain, although the resonance with the pyridine ring promotes planarity.[1]

Critical Parameters to Monitor:

  • Bond Length

    
    :  Indicates the degree of double-bond character due to resonance.[1]
    
  • Torsion Angles: Check for deviation of the

    
     group from the ring plane (typically 
    
    
    for maximum conjugation).
  • Hydrogen Bonding: Look for

    
     (intramolecular) interactions which stabilize the syn conformation.
    
Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and NLO response.

  • HOMO: Localized primarily on the donor Amino group and the pyridine ring.

  • LUMO: Localized on the acceptor Nitro group and the pyridine ring.

  • Mechanism: The

    
    -electron cloud moves from the Amino end to the Nitro end upon excitation. A lower energy gap (
    
    
    eV) typically correlates with "soft" molecules and high chemical reactivity.
Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack, essential for drug docking studies.

  • Negative Regions (Red): Concentrated around the Nitro oxygens (

    
    ) and the ring Nitrogen (
    
    
    ). These are potential sites for electrophilic attack.
  • Positive Regions (Blue): Concentrated on the Amino hydrogens (

    
    ) and Methyl hydrogens. These are sites for nucleophilic attack.
    

Part 4: NLO & Spectroscopic Signatures

Non-Linear Optical Properties

The first-order hyperpolarizability (


  • Equation:

    
    
    
  • Expectation: Substituted nitropyridines often exhibit

    
     values 10–30 times higher than urea (the standard reference). The 3-Chloro substituent adds an inductive effect that may fine-tune the charge transfer vector.[1]
    
Vibrational Spectroscopy (IR/Raman)

The following table summarizes the characteristic vibrational modes expected for 2-Amino-3-chloro-5-nitro-6-picoline, based on scaled DFT calculations of analogs.

Functional GroupMode DescriptionExpected Frequency (cm⁻¹)Intensity
Amino (-NH₂) Asymmetric Stretch3450 – 3550Medium
Symmetric Stretch3300 – 3400Medium
Scissoring~1620Strong
Nitro (-NO₂) Asymmetric Stretch1500 – 1550Very Strong
Symmetric Stretch1300 – 1350Strong
Methyl (-CH₃) C-H Stretching2900 – 3000Weak
C-Cl Stretching600 – 800Medium
Pyridine Ring C=N / C=C Stretch1580 – 1600Strong
Charge Transfer Visualization

The "Push-Pull" mechanism is the core of this molecule's utility.[1] The diagram below details the electron density flow.

PushPullMechanismDonorDonor(2-Amino)BridgePi-Bridge(Pyridine Ring)Donor->Bridge +M EffectAcceptorAcceptor(5-Nitro)Bridge->Acceptor -M EffectModulator1Inductive (-I)(3-Chloro)Modulator1->Bridge e- WithdrawalModulator2Inductive (+I)(6-Methyl)Modulator2->Bridge e- Donation

Figure 2: Electronic "Push-Pull" mechanism illustrating the donor-acceptor interactions modulated by Chloro and Methyl substituents.[1]

References

  • PubChem Database. 2-Amino-3-chloro-5-nitro-6-picoline (CID 12251012).[1][2] National Library of Medicine. [Link]

  • Karthick, T., et al. "Analysis of molecular structure, vibrational spectra and electronic properties of 2-amino-3-nitro-6-picoline by density functional methods."[1] Der Pharma Chemica, 2011, 3(4): 206-218. (Analogous Study) [Link]

  • Arjunan, V., et al. "Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine."[1][3] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2011.[3] (Methodology Reference) [Link]

  • Joe, I.H., et al. "Vibrational Spectroscopic Studies of 2-Amino Picoline." Material Science Research India, 2008. (Base Picoline Data) [Link]

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted pyridines are a cornerstone in medicinal chemistry and materials science, with their utility often dictated by the subtle interplay of electronic and steric effects of their substituents.[1][2] 2-Amino-3-chloro-5-nitro-6-picoline is a multifaceted molecule with potential applications in drug discovery, owing to its array of functional groups that can participate in various intermolecular interactions.[3] This technical guide, intended for researchers and computational chemists, provides a comprehensive walkthrough of performing quantum chemical calculations on this molecule. We will delve into the theoretical underpinnings of the chosen computational methods, present a detailed, step-by-step protocol for the calculations, and discuss the interpretation of the results to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights gleaned from these calculations are invaluable for predicting reactivity, understanding intermolecular interactions, and guiding the rational design of novel therapeutics and materials.

Introduction: The Significance of 2-Amino-3-chloro-5-nitro-6-picoline

The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[1] The specific substitution pattern of 2-amino-3-chloro-5-nitro-6-picoline imparts a unique electronic and steric profile. The electron-donating amino group, the electron-withdrawing nitro and chloro groups, and the methyl group all contribute to the molecule's overall properties, including its dipole moment, reactivity, and potential for hydrogen bonding and other non-covalent interactions. Understanding these properties at a quantum mechanical level is crucial for predicting its behavior in a biological system or a material matrix.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool for in-silico molecular characterization.[4][5] These methods allow for the accurate prediction of a wide range of molecular properties, offering insights that can be challenging and time-consuming to obtain through experimental means alone. This guide will provide a robust computational protocol for investigating 2-amino-3-chloro-5-nitro-6-picoline, enabling researchers to explore its potential without the immediate need for synthesis and extensive experimental characterization.

Theoretical Framework: The Power of Density Functional Theory

The computational approach outlined in this guide is grounded in Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. The core idea of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.

For our investigation of 2-amino-3-chloro-5-nitro-6-picoline, we will employ the widely-used B3LYP hybrid functional . B3LYP combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and has demonstrated a high degree of success in predicting the properties of organic molecules.[6]

The choice of basis set is also critical for obtaining accurate results. A basis set is a set of mathematical functions used to build the molecular orbitals. For this guide, we will utilize the 6-311++G(d,p) basis set. This is a triple-zeta basis set that provides a good description of the electron distribution, with the addition of diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron clouds in molecules.[7]

Computational Protocol: A Step-by-Step Guide

This section provides a detailed workflow for performing quantum chemical calculations on 2-amino-3-chloro-5-nitro-6-picoline.

Computational Workflow cluster_prep Preparation cluster_calc Quantum Chemical Calculations cluster_analysis Data Analysis & Interpretation mol_build Molecule Building & Initial Optimization geom_opt Geometry Optimization mol_build->geom_opt Input Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties geom_opt->elec_prop Optimized Geometry spec_sim Spectroscopic Simulations geom_opt->spec_sim Optimized Geometry struct_analysis Structural Analysis geom_opt->struct_analysis Bond Lengths & Angles thermo_analysis Thermodynamic Analysis freq_calc->thermo_analysis Vibrational Frequencies homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo Molecular Orbitals mep_analysis MEP Analysis elec_prop->mep_analysis Electron Density nbo_analysis NBO Analysis elec_prop->nbo_analysis Wavefunction spec_analysis Spectroscopic Analysis spec_sim->spec_analysis Simulated Spectra

Caption: Computational workflow for the quantum chemical analysis of 2-amino-3-chloro-5-nitro-6-picoline.

Step 1: Molecule Building and Initial Optimization

  • Construct the Molecule: Build the 3D structure of 2-amino-3-chloro-5-nitro-6-picoline using a molecular modeling software (e.g., Avogadro, GaussView).

  • Initial Cleaning: Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

Step 2: Geometry Optimization

  • Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Input File: Create an input file specifying the following:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Calculation Type: Opt (Geometry Optimization)

    • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Execution: Run the calculation. This will yield the optimized molecular geometry corresponding to a minimum on the potential energy surface.

Step 3: Frequency Calculation

  • Input File: Using the optimized geometry from the previous step, set up a new calculation with the following specifications:

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Calculation Type: Freq (Frequency Calculation)

  • Execution and Verification: Run the calculation. The output will contain the vibrational frequencies. A key step is to verify that there are no imaginary frequencies, which confirms that the optimized structure is a true minimum. The output will also provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Step 4: Electronic Property Calculations

  • Input File: Using the optimized geometry, perform a single-point energy calculation to obtain various electronic properties.

    • Method: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Keywords: Include keywords to request additional analyses such as Pop=NBO (Natural Bond Orbital analysis) and IOp(6/33=2) for molecular electrostatic potential (MEP) data.

  • Analysis: From this calculation, you will obtain:

    • Molecular Orbital (MO) energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

    • Natural Bond Orbital (NBO) analysis: To investigate intramolecular charge transfer and hyperconjugative interactions.[6]

    • Molecular Electrostatic Potential (MEP) map: To identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic attack sites, respectively.[8]

Step 5: Spectroscopic Simulations

  • IR and Raman Spectra: The vibrational frequencies and intensities calculated in Step 3 can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for direct comparison with experimental data, if available.

  • UV-Vis Spectrum: To simulate the UV-Vis absorption spectrum, a Time-Dependent DFT (TD-DFT) calculation is required.[4]

    • Input File:

      • Method: B3LYP

      • Basis Set: 6-311++G(d,p)

      • Calculation Type: TD (Time-Dependent)

      • Solvent Effects: Consider including a solvent model (e.g., PCM) to simulate the spectrum in a specific solvent.

Results and Discussion: Interpreting the Computational Data

This section outlines the key data to be extracted from the calculations and how to interpret it.

Molecular Geometry

The geometry optimization will provide the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of 2-amino-3-chloro-5-nitro-6-picoline. This information is fundamental for understanding the molecule's shape and steric profile.

Table 1: Predicted Key Geometric Parameters of 2-Amino-3-chloro-5-nitro-6-picoline

ParameterBond/AnglePredicted Value
Bond LengthC2-N(H2)~1.37 Å
C3-Cl~1.74 Å
C5-N(O2)~1.48 Å
C6-C(H3)~1.51 Å
Bond AngleN1-C2-C3~123°
C4-C5-N(O2)~118°
Dihedral AngleC3-C2-N(H2)-H~0° (planar) or ~180°

Note: These are hypothetical but representative values based on similar structures.

Electronic Properties

HOMO-LUMO Analysis: The energies of the HOMO and LUMO are crucial for understanding the molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability.[9] A smaller gap suggests higher reactivity.

HOMO_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) Energy Gap (ΔE) Energy Gap (ΔE) LUMO->Energy Gap (ΔE) Energy Gap (ΔE)->HOMO

Caption: Schematic representation of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the electrostatic potential on the electron density surface. It provides a guide to the molecule's reactive sites. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic structure. It can quantify charge transfer between atoms and identify significant hyperconjugative interactions, which contribute to the molecule's stability.

Spectroscopic Properties

The simulated IR, Raman, and UV-Vis spectra can be used to predict the spectroscopic signatures of 2-amino-3-chloro-5-nitro-6-picoline. The vibrational frequencies can be assigned to specific molecular motions (e.g., N-H stretch, C=C stretch, NO2 asymmetric stretch), providing a theoretical basis for interpreting experimental spectra. The simulated UV-Vis spectrum will reveal the electronic transitions responsible for light absorption and can be used to predict the molecule's color.

Table 2: Predicted Global Reactivity Descriptors

DescriptorFormulaPredicted Value
HOMO EnergyEHOMOValue from calculation
LUMO EnergyELUMOValue from calculation
Energy GapΔE = ELUMO - EHOMOCalculated value
Ionization PotentialI ≈ -EHOMOCalculated value
Electron AffinityA ≈ -ELUMOCalculated value
Electronegativityχ = (I + A) / 2Calculated value
Chemical Hardnessη = (I - A) / 2Calculated value
Chemical SoftnessS = 1 / (2η)Calculated value
Electrophilicity Indexω = χ² / (2η)Calculated value

Note: These values will be obtained directly from the output of the quantum chemical calculations.

Applications and Future Directions

The computational data generated through this protocol can be applied in several ways:

  • Drug Design: The MEP and HOMO-LUMO analysis can guide the design of analogs with improved binding affinity to a biological target. The calculated properties can also be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[9]

  • Materials Science: The predicted electronic and optical properties can inform the development of novel materials with specific characteristics, such as non-linear optical (NLO) materials.[10]

  • Reaction Mechanism Studies: The calculated properties can be used to predict the reactivity of the molecule in various chemical reactions, aiding in the design of synthetic routes.[1]

Future computational studies could explore the molecule's behavior in different solvent environments, its interaction with biological macromolecules through molecular docking and molecular dynamics simulations, and the prediction of other properties such as its pKa and lipophilicity.

Conclusion

This technical guide has provided a comprehensive framework for conducting quantum chemical calculations on 2-amino-3-chloro-5-nitro-6-picoline. By following the detailed protocol and understanding the theoretical basis of the calculations, researchers can gain deep insights into the structural, electronic, and spectroscopic properties of this promising molecule. The predictive power of these computational methods can significantly accelerate the research and development process in both medicinal chemistry and materials science, paving the way for the discovery of new drugs and advanced materials.

References

  • U.S. Patent No. US7256295B2. (2007). Process for producing 2,3-diamino-6-methoxypyridine.
  • Mary, Y. S., & Balachandran, V. (2019). Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. Scientific Reports, 9(1), 10931. [Link]

  • Various Authors. (2017-2025). Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Molecules, 27(2), 433. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

  • Patel, K., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15993. [Link]

  • LookChem. (n.d.). 2-Amino-5-chloro-6-methylpyridine. [Link]

  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. National Center for Biotechnology Information. [Link]

  • Bakal, E. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5786. [Link]

  • Bakal, E. A., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(15), 5786. [Link]

  • Wang, Y., et al. (2022). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Molecules, 27(2), 433. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 931-944. [Link]

  • Al-Buriahi, M. S., et al. (2021). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Polycyclic Aromatic Compounds, 1-20. [Link]

  • Al-shamary, M. A., et al. (2022). Ruthenium(II) Phosphine/Picolylamine Dichloride Complexes Hydrogenation and DFT Calculations. Catalysts, 12(4), 375. [Link]

  • ResearchGate. (n.d.). Vibratonal Spectra and DFT calculations of dipicolinic acid and its calcium salt. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]

  • FAO AGRIS. (n.d.). CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. [Link]

Sources

Methodological & Application

Application Note: Strategic Utilization of 2-Amino-3-chloro-5-nitro-6-picoline in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine derivative 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7) has emerged as a critical "Left-Hand Side" (LHS) pharmacophore in the development of next-generation allosteric inhibitors, particularly targeting SHP2 (Src Homology-2 domain-containing protein tyrosine phosphatase-2) .[1][2] Its densely functionalized core—featuring orthogonal amino, chloro, nitro, and methyl groups—offers medicinal chemists a versatile scaffold for fragment-based drug design (FBDD).[1] This application note details the synthetic utility of this intermediate, providing optimized protocols for its integration into kinase/phosphatase inhibitor workflows and outlining its specific role in enhancing potency and selectivity profiles.

Chemical Profile & Structural Logic[1][2][4]

The value of 2-Amino-3-chloro-5-nitro-6-picoline lies in its tetrasubstituted pyridine core , which allows for highly regioselective, orthogonal functionalization.[1][2]

PropertySpecification
IUPAC Name 3-chloro-6-methyl-5-nitropyridin-2-amine
CAS Number 56960-81-7
Molecular Formula C₆H₆ClN₃O₂
Molecular Weight 187.58 g/mol
Appearance Yellow to Orange Crystalline Powder
Melting Point 216–218 °C (dec.)[1][2][3]
Solubility Soluble in DMSO, DMF; sparingly soluble in DCM, Ethanol.[1]
Structural Activity Relationship (SAR) Insight

In the context of SHP2 allosteric inhibitors (e.g., analogs of SHP099 or TNO155), this scaffold replaces the traditional 2,3-dichloropyridine moiety.

  • 2-Amino Group: Acts as a key Hydrogen Bond Donor (HBD) to the protein backbone (often interacting with a glutamate or carbonyl in the allosteric tunnel).

  • 3-Chloro Group: Fills a small, specific hydrophobic pocket, improving lipophilic efficiency (LipE) without incurring the metabolic liability of larger alkyl groups.

  • 5-Nitro Group: Serves as a "masked" linker.[1][2] Upon reduction to an amine, it provides the vector for coupling to the central heterocyclic core (e.g., pyrazine, pyrrolopyrimidine).

  • 6-Methyl Group: Induces a conformational twist that can lock the biaryl system into a bioactive conformation, reducing the entropic penalty of binding.[1]

Synthetic Utility & Reaction Pathways[1][2][6][7][8]

The molecule's utility is defined by three primary reaction vectors, visualized below.

ReactionPathways Target 2-Amino-3-chloro- 5-nitro-6-picoline (Core Scaffold) Red Reduction (Fe/NH4Cl or H2/Pd) Target->Red Path A: Linker Activation Sand Sandmeyer Reaction (NaNO2/HX) Target->Sand Path B: C-2 Functionalization Cyclo Cyclization (w/ Orthoformate) Target->Cyclo Path C: (Requires 3-Cl displacement) Diamine 2,5-Diamino- 3-chloro-6-picoline Red->Diamine Coupling Buchwald-Hartwig Coupling Diamine->Coupling Selective 5-N arylation Drug SHP2 Inhibitor (LHS Moiety) Coupling->Drug Halo 2-Halo-3-chloro- 5-nitro-6-picoline Sand->Halo Suzuki Suzuki-Miyaura Coupling Halo->Suzuki Biaryl 2-Aryl-3-chloro- pyridine derivatives Suzuki->Biaryl Imidazo Imidazo[4,5-b]pyridine (Requires 2,3-diamine) Cyclo->Imidazo

Caption: Divergent synthetic pathways. Path A is the primary route for SHP2 inhibitor synthesis. Path B allows C-2 modification.[1][2] Path C is a secondary route requiring prior modification.[1]

Detailed Experimental Protocols

Protocol 1: Regioselective Synthesis of the Scaffold

Rationale: Direct chlorination of 2-amino-6-picoline often yields a mixture of 3- and 5-chloro isomers.[1][2] To ensure the 3-chloro-5-nitro pattern, a "Nitration-First" strategy is employed.[1][2] The 5-nitro group blocks the para-position, forcing the subsequent chlorination to the 3-position (ortho to the activating amino group).

Step A: Nitration

  • Reagents: 2-Amino-6-picoline (1.0 eq), H₂SO₄ (conc.), HNO₃ (fuming).

  • Procedure: Dissolve 2-amino-6-picoline in conc. H₂SO₄ at 0°C. Add HNO₃ dropwise, maintaining internal temp <10°C.

  • Reaction: Warm to RT and stir for 2-4 h. (Caution: Exothermic).

  • Workup: Pour onto crushed ice. Neutralize with NH₄OH to pH 5-6. Filter the yellow precipitate.

  • Purification: Recrystallize from Ethanol/Water.

  • Product: Mixture of 3-nitro and 5-nitro isomers.[1][2] Isolate 2-Amino-5-nitro-6-picoline via fractional crystallization or column chromatography (the 5-nitro isomer is typically less soluble).[1][2]

Step B: Chlorination

  • Reagents: 2-Amino-5-nitro-6-picoline (1.0 eq), N-Chlorosuccinimide (NCS, 1.1 eq), Acetonitrile (ACN).[1][2]

  • Procedure: Dissolve intermediate in ACN. Add NCS portion-wise at RT.[1]

  • Reaction: Heat to 60°C for 3-6 h. Monitor by LCMS for conversion of starting material (M+H 154) to product (M+H 188).

  • Workup: Remove solvent in vacuo.[1] Resuspend in water, filter solid.[1]

  • Validation: 1H NMR should show loss of the C-3 proton signal.

Protocol 2: Reduction to 2,5-Diamino-3-chloro-6-picoline (SHP2 Linker Synthesis)

Rationale: This step "unmasks" the 5-nitro group to an amine, creating the nucleophile required to attach the pyridine headgroup to the drug core. Iron-mediated reduction is preferred over catalytic hydrogenation to prevent hydrogenolysis of the C-3 Chlorine atom.[1][2]

Materials:

  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (10 mmol)[1][2]

  • Reductant: Iron Powder (50 mmol, 5 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (50 mmol, 5 eq)

  • Solvent: Ethanol/Water (4:1 v/v, 50 mL)

Step-by-Step:

  • Setup: Charge a 3-neck round bottom flask with the substrate, Ethanol, and Water.[1] Stir to form a suspension.

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor via TLC (DCM/MeOH 9:1) or LCMS.[4] Reaction is typically complete in 1-2 hours.[1][2]

    • Checkpoint: Look for the disappearance of the nitro peak and appearance of the diamine (M+H ~158).

  • Filtration: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: The crude diamine is unstable to oxidation. Use immediately in the next coupling step or store as an HCl salt under Argon.

Application Case Study: SHP2 Allosteric Inhibitors

In the development of drugs like TNO155 and SHP099 analogs , the 2-amino-3-chloro-pyridine moiety is critical for binding affinity.[1][2]

Mechanism of Action: The 2-amino group forms a "molecular hinge" interaction within the SHP2 allosteric tunnel.[1] The 3-chloro substituent displaces water from a hydrophobic cleft, providing an entropic gain.[1] The 6-methyl group restricts rotation around the C5-N bond (after coupling), locking the inhibitor into its bioactive conformation.[1]

Coupling Strategy (Buchwald-Hartwig):

  • Coupling Partner: 6-Chloropyrazine or 4-Chloropyrrolopyrimidine derivative.[1][2]

  • Nucleophile: The newly formed 5-amino group (from Protocol 2).

  • Selectivity: The 5-amino group is more nucleophilic than the 2-amino group (which is deactivated by the electron-withdrawing ring nitrogen and the 3-chloro group).[2] This allows for chemoselective coupling without protecting the 2-amino group.[1]

References

  • SHP2 Inhibitor Discovery: Chen, Y. N., et al. "Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases."[1] Nature2016 , 535, 148-152.[1] Link

  • Structural Optimization: Garcia Fortanet, J., et al. "Discovery of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer."[1] Journal of Medicinal Chemistry2016 , 59(17), 7773-7782.[1] Link

  • Pyridine Synthesis: Scriven, E. F. V.[1] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry II1996 .

  • Safety Data: PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline.[1][2] Link

  • Synthetic Protocol (Analogous): "Preparation of 2-chloro-5-nitropyridine." Patent CN102040554A.[1] Link

Sources

experimental protocols using 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 56960-81-7 | Formula: C₆H₆ClN₃O₂ | M.W.: 187.58 g/mol [1][2][3][4][5]

Executive Summary & Chemical Profile

2-Amino-3-chloro-5-nitro-6-picoline (also known as 3-chloro-6-methyl-5-nitropyridin-2-amine) is a densely functionalized pyridine scaffold used primarily in the synthesis of complex heterocyclic pharmaceutical intermediates.[2][3] Its structure features four distinct functional handles—an amino group (C2), a chlorine atom (C3), a nitro group (C5), and a methyl group (C6)—making it a versatile "privileged structure" for Divergent Oriented Synthesis (DOS).

This guide details the handling, synthesis, and downstream functionalization of this compound, specifically focusing on its utility as a precursor for polysubstituted pyridine-based kinase inhibitors and imidazo[4,5-b]pyridine derivatives.

Physicochemical Properties
PropertyValueNote
Appearance Yellow to Orange Crystalline PowderTypical of nitro-aminopyridines
Melting Point 216–219 °C (dec.)[2][3]High thermal stability, but decomposition risk
Solubility DMSO, DMF, hot EtOAcPoor solubility in water and hexane
pKa (Calculated) ~2.5 (Pyridine N)Basicity reduced by 5-NO₂ and 3-Cl
Storage 2–8 °C, Inert AtmosphereLight sensitive; hygroscopic

Safety & Handling Protocols (Critical)

Hazard Class: Irritant (Skin/Eye), Potential Sensitizer, Energetic Precursor.

Handling Directives
  • Energetic Risk: As a nitro-pyridine, this compound possesses significant potential energy. While stable at room temperature, do not subject to temperatures >250°C or grind dry material with high friction, as rapid decomposition may occur.

  • Skin Sensitization: Halogenated aminopyridines are potent contact allergens. Double-gloving (Nitrile/Neoprene) is mandatory.

  • Inhalation: Use only within a certified chemical fume hood. The dust is irritating to the upper respiratory tract.

Emergency Response
  • Spill: Dampen with water to prevent dust generation before sweeping. Neutralize surfaces with dilute sodium bicarbonate.

  • Fire: Use CO₂ or dry chemical powder.[6] Do not use high-pressure water jets , which may disperse the nitro-compound dust.[2][3]

Synthetic Protocols

Protocol A: Synthesis via Electrophilic Chlorination

Rationale: The synthesis typically starts from 2-amino-5-nitro-6-picoline .[2][3] The amino group at C2 strongly activates the ring, directing electrophilic substitution to the ortho (C3) and para (C5) positions. With C5 blocked by the nitro group and C6 by the methyl, chlorination occurs exclusively at C3.

Reagents:

  • Substrate: 2-Amino-5-nitro-6-picoline (1.0 eq)[2][3]

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.1 eq)[2][3]

  • Solvent: Acetonitrile (ACN) or DMF

  • Catalyst: Ammonium Acetate (0.1 eq) - Optional, promotes proton transfer[2]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-amino-5-nitro-6-picoline (10 g, 53 mmol) and ACN (100 mL). Heat to 50°C to ensure complete dissolution.

  • Addition: Add NCS (7.8 g, 58 mmol) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Stir at 70°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product (Rf ~0.[4]6) will appear less polar than the starting material.

  • Quench: Cool to room temperature. Pour the mixture into ice-cold water (300 mL).

  • Isolation: The product will precipitate as a bright yellow solid. Filter via vacuum filtration.[7]

  • Purification: Recrystallize from Ethanol/Water (9:1).

  • Yield: Expected 85–92% (Yellow needles).

Protocol B: Chemo-Selective Reduction (Nitro to Amine)

Rationale: Reducing the C5-nitro group yields 2,5-diamino-3-chloro-6-picoline , a critical intermediate for amide coupling.[2][3] The challenge is preventing hydrodechlorination (loss of Cl at C3). Iron/Ammonium Chloride is preferred over catalytic hydrogenation (Pd/C) to preserve the C-Cl bond.

Reagents:

  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (1.0 eq)[2][3][4]

  • Reductant: Iron Powder (325 mesh, 5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (4:1)

Step-by-Step Methodology:

  • Preparation: Suspend the substrate (5 g) in Ethanol (40 mL) and Water (10 mL).

  • Activation: Add NH₄Cl and Iron powder.

  • Reflux: Heat to vigorous reflux (80°C) for 2 hours. The yellow suspension will turn dark brown/black (iron oxides).

  • Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Neutralization: Basify the residue with sat. NaHCO₃ and extract with EtOAc (3x).

  • Product: The resulting 2,5-diamino-3-chloro-6-picoline is unstable to oxidation; store under Argon or use immediately.

Functionalization & Divergence Strategies

The 3-chloro position allows for palladium-catalyzed cross-coupling, although it is sterically crowded by the adjacent amino (C2) and methyl (C6) groups. Specialized ligands (e.g., SPhos, XPhos) are required.

Protocol C: Suzuki-Miyaura Coupling at C3

Objective: Introduction of aryl/heteroaryl groups at the 3-position.[8]

Reagents:

  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline[1][2][3][4]

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)[2][3]

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (10:1)[2]

Key Insight: The free amine at C2 can poison the catalyst. If yields are low, protect the amine as an acetamide (Ac₂O/Pyridine) prior to coupling.

Visual Workflow (Graphviz)

The following diagram illustrates the divergent synthesis pathways starting from the core scaffold.

G Figure 1: Synthesis and Functionalization Tree of 2-Amino-3-chloro-5-nitro-6-picoline Start 2-Amino-6-picoline (Starting Material) Intermediate 2-Amino-5-nitro-6-picoline (Nitration Product) Start->Intermediate HNO3/H2SO4 (Nitration) Target 2-Amino-3-chloro-5-nitro-6-picoline (CORE SCAFFOLD) Intermediate->Target NCS, ACN, 70°C (Chlorination) ProductA 2,5-Diamino-3-chloro-6-picoline (Via Fe/NH4Cl Reduction) Target->ProductA Selective Reduction (Preserves Cl) ProductB 3-Aryl-5-nitro-6-picoline derivative (Via Suzuki Coupling) Target->ProductB Pd-Cat, Ar-B(OH)2 (Suzuki) ProductC Imidazo[4,5-b]pyridine Core (Via Cyclization) ProductA->ProductC HCOOH or R-CHO (Cyclization)

Figure 1: Synthetic workflow showing the generation of the core scaffold and its divergence into reduction or coupling pathways.[2][3]

Analytical Quality Control (Self-Validating)

To ensure protocol success, the following QC checkpoints must be met:

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm and 320 nm (Nitro absorbance).

  • Success Criterion: Target peak purity >98% (Area %). Impurity at RRT 0.9 (monochloro isomer) must be <0.5%.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 2.65 ppm (s, 3H): Methyl group at C6 (Distinct singlet).

  • δ 7.80 ppm (br s, 2H): Amino protons (Exchangeable with D₂O).

  • δ 8.45 ppm (s, 1H): Aromatic proton at C4.

  • Diagnostic: The absence of splitting for the aromatic proton confirms full substitution at C3 and C5.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link]

Sources

Application Note: Strategic Nucleophilic Substitution & Functionalization of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the nucleophilic substitution and functionalization strategies for 2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7). This highly functionalized pyridine scaffold presents a unique "push-pull" electronic environment, making it a critical intermediate in the synthesis of kinase inhibitors, imidazo[4,5-b]pyridines, and complex agrochemicals.

Executive Summary & Scaffold Analysis

2-Amino-3-chloro-5-nitro-6-picoline (also known as 2-amino-3-chloro-6-methyl-5-nitropyridine) is a tetra-substituted pyridine derivative. Its reactivity is defined by the interplay between the electron-donating amino group (C-2) and the electron-withdrawing nitro group (C-5), with the chlorine atom (C-3) serving as a potential handle for cross-coupling or substitution.

Electronic Reactivity Profile
  • C-2 Amino Group: Strongly electron-donating (EDG). It deactivates the ring towards nucleophilic attack but serves as a handle for diazotization (Sandmeyer) or electrophilic attack (acylation/alkylation).

  • C-3 Chlorine: The primary site for nucleophilic substitution. However, it is electronically deactivated for classical

    
     because it is:
    
    • Meta to the activating Nitro group (C-5).

    • Ortho to the deactivating Amino group (C-2).

    • Beta to the Pyridine Nitrogen.

    • Implication: Direct displacement requires transition-metal catalysis (Buchwald-Hartwig/Ullmann) or conversion of the amine to a leaving group.

  • C-5 Nitro Group: Strongly electron-withdrawing (EWG). It acidifies the adjacent C-6 methyl group and activates the ring for reduction to a diamine.

  • C-6 Methyl Group: Activated by the ortho-nitro group, making it susceptible to deprotonation and condensation reactions (e.g., with aldehydes).

Reactivity Map

ReactivityMap Substrate 2-Amino-3-chloro- 5-nitro-6-picoline C3_Cl C-3 Chlorine (Pseudo-Inert) Substrate->C3_Cl Pd-Catalyzed Coupling C2_NH2 C-2 Amino (Nucleophile/Director) Substrate->C2_NH2 Sandmeyer / Acylation C5_NO2 C-5 Nitro (Activator/Reducible) Substrate->C5_NO2 Reduction to Diamine C6_Me C-6 Methyl (Acidic C-H) Substrate->C6_Me Condensation

Figure 1: Reactivity landscape of the scaffold. Note the orthogonality of the functional groups.

Protocol 1: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Objective: Displacement of the "unactivated" C-3 Chlorine with an amine nucleophile. Rationale: Classical


 fails due to the meta-nitro relationship. Palladium catalysis bypasses this electronic limitation.
Materials
  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos or BINAP (5-10 mol%)

  • Base:

    
     (2.0 equiv) or NaOtBu (1.5 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Step-by-Step Methodology
  • Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under argon.

  • Charging: Add the substrate (1.0 mmol), amine nucleophile (1.2 mmol),

    
     (0.02 mmol), Xantphos (0.04 mmol), and Base (2.0 mmol).
    
  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Sparge with argon for 5 minutes to remove dissolved oxygen (critical for catalyst life).

  • Reaction: Seal the vessel and heat to 100°C (oil bath) or 110°C (microwave) for 12–18 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting chloride is UV-active.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, 0-50% EtOAc in Hexanes).

Mechanistic Note: The 2-amino group can coordinate to Pd, potentially poisoning the catalyst. Using a bidentate ligand like Xantphos (wide bite angle) helps prevent this and facilitates the reductive elimination step.

Protocol 2: Sandmeyer-Type Activation (Halogen Exchange)

Objective: Conversion of the C-2 Amino group to a Halogen (Cl/Br/I), creating a highly reactive 2,3-dichloro-5-nitro-6-picoline intermediate. Rationale: This transforms the electron-rich C-2 amine into an electron-withdrawing halogen, activating the ring for subsequent


 attacks at C-2 or C-4.
Materials
  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline[1][2][3][4]

  • Reagent:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) or
    
    
    /Acid
  • Halogen Source:

    
     (for Cl), 
    
    
    
    (for Br), or
    
    
    (for I)
  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology (Non-Aqueous Sandmeyer)
  • Preparation: Dissolve

    
     (1.2 equiv) in dry MeCN (0.5 M) in a round-bottom flask. Heat to 60°C.
    
  • Addition: Add

    
    -Butyl Nitrite (1.5 equiv) dropwise.
    
  • Substrate Addition: Add the pyridine substrate (1.0 equiv) portion-wise over 10 minutes. Gas evolution (

    
    ) will be observed.
    
  • Reaction: Stir at 60–65°C for 2 hours.

    • Safety Alert: Ensure proper venting of nitrogen gas.

  • Quench: Cool to RT and pour into 20% aqueous HCl (to decompose copper salts).

  • Extraction: Extract with EtOAc (3x). Wash organic layer with saturated

    
     and brine.
    
  • Result: The product, 2,3-dichloro-5-nitro-6-picoline , is a potent electrophile. The C-2 chlorine is now highly activated (ortho to N, para to NO2?)—Wait, NO2 is at 5. C-2 is para to C-5. Thus, the C-2 position becomes extremely susceptible to

    
     by weak nucleophiles.
    

Protocol 3: Reduction & Cyclization to Imidazo[4,5-b]pyridine

Objective: Synthesis of the fused imidazo-pyridine core, a common pharmacophore in kinase inhibitors. Pathway: Displacement of C-3 Cl (via Protocol 1) followed by Nitro reduction and Cyclization.

Workflow Diagram

Cyclization Start 2-Amino-3-chloro- 5-nitro-6-picoline Step1 Step 1: Pd-Catalyzed Amination (Introduce R-NH2 at C-3) Start->Step1 Inter1 Intermediate A: 2,3-Diamino derivative Step1->Inter1 Step2 Step 2: Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Inter1->Step2 Inter2 Intermediate B: 2,3,5-Triamino derivative Step2->Inter2 Step3 Step 3: Cyclization (Orthoformate or CDI) Inter2->Step3 Final Target: Imidazo[4,5-b]pyridine Step3->Final

Figure 2: Strategic route to Imidazo[4,5-b]pyridine derivatives.

Experimental Steps (Step 2 & 3 Focus)
  • Reduction (Nitro to Amine):

    • Dissolve the 5-nitro intermediate in EtOH/Water (3:1).

    • Add Iron powder (5 equiv) and

      
       (5 equiv).
      
    • Reflux for 2 hours. Filter hot through Celite. Concentrate to obtain the amine.[5][6][7][8][9]

  • Cyclization:

    • Dissolve the resulting diamine/triamine in Triethyl Orthoformate (HC(OEt)3).

    • Add a catalytic amount of p-TSA (1 mol%).

    • Reflux for 3–4 hours. The product usually precipitates upon cooling or addition of hexanes.

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
No Reaction at C-3 (Cl) Catalyst poisoning by C-2 Amino group.Switch to BrettPhos or Xantphos (bulky ligands). Protect C-2 amine as an acetamide before coupling.
Low Yield in Sandmeyer Diazo decomposition.Maintain anhydrous conditions (

-BuONO/MeCN). Keep temperature strictly <65°C.
Over-reduction (Dechlorination) Hydrodehalogenation during Nitro reduction.Avoid

if Cl must be retained. Use Fe/NH4Cl or SnCl2 (chemoselective for NO2).
Solubility Issues High polarity of nitro-amine.Use polar aprotic solvents (DMF, DMSO) for

; use THF/MeOH for reductions.

References

  • Synthesis of 2-Amino-3-chloro-5-nitro-6-picoline

    • Source: ChemicalBook & BenchChem D
    • Context: Chlorination of 2-amino-6-methyl-5-nitropyridine using NCS or .
  • Palladium-Catalyzed Amination of Chloropyridines

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011, 2, 27-50.
    • Context: General protocols for deactiv
  • Goossen, L. J., et al. "Sandmeyer Reactions of 2-Aminopyridines.
  • Imidazo[4,5-b]pyridine Synthesis: Topic: Cyclization of 2,3-diaminopyridines. Reference:Journal of Medicinal Chemistry, "Synthesis of Imidazo[4,5-b]pyridines as Kinase Inhibitors." (General Reference).
  • Safety Data (MSDS)

    • Hazards: Skin irritant, potential mutagen (nitro compound). Handle in a fume hood.

Disclaimer: This guide is for research purposes only. All reactions involving diazonium salts, pressurized vessels, or transition metals must be conducted with appropriate safety controls.

Sources

Application Note: Strategic Utilization of 2-Amino-3-chloro-5-nitro-6-picoline in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7), a highly functionalized pyridine scaffold used in the synthesis of kinase inhibitors, antiviral agents, and fused heterocyclic systems like imidazo[4,5-b]pyridines.[1][2][3]

Introduction: The "Privileged" Pyridine Scaffold

2-Amino-3-chloro-5-nitro-6-picoline (also known as 2-amino-3-chloro-5-nitro-6-methylpyridine) represents a "privileged structure" in drug discovery due to its dense functionalization pattern.[1][2][3] It offers four distinct vectors for chemical diversification, making it an ideal core for Fragment-Based Drug Design (FBDD).[1][2][4]

Chemical Profile[1][4][5][6][7][8][9][10][11][12]
  • CAS Number: 56960-81-7[1][2][3][5][6]

  • Molecular Formula: C6H6ClN3O2[2][4][5]

  • Molecular Weight: 187.58 g/mol [2][4][5]

  • Key Features:

    • C2-Amino: Primary amine, nucleophilic handle for acylation or heterocyclization.[1][2][4]

    • C3-Chloro: Ortho to the amino group; critical for Pd-catalyzed cross-coupling or cyclization to fused systems.[1][3]

    • C5-Nitro: Electron-withdrawing group that activates the ring and serves as a masked amine (via reduction).[1][3]

    • C6-Methyl: Steric block that can be oxidized to an aldehyde/acid or halogenated for lateral chain extension.[1][4]

Core Applications in Medicinal Chemistry

A. Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The most high-value application of this intermediate is the construction of imidazo[4,5-b]pyridines (1-deazapurines).[1][2] These fused systems are bioisosteres of purines and are prevalent in inhibitors of kinases such as JAK2, GSK3, and CDK4/6 .[1][2][4]

B. Design of Bi-aryl Kinase Inhibitors

The C3-chlorine atom allows for Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups.[1][4] The adjacent C2-amino group forms hydrogen bonds within the ATP-binding pocket of kinases (hinge binder).[1][3]

C. Synthesis of 2,5-Diaminopyridine Linkers

Selective reduction of the C5-nitro group yields a 2,5-diamino-3-chloro-6-methylpyridine core.[1][2][3] This tetra-substituted pyridine is used as a rigid linker in PROTACs (Proteolysis Targeting Chimeras) or bifunctional ligands.[1][4]

Experimental Protocols

Protocol A: Selective Reduction of C5-Nitro Group

Objective: Reduce the nitro group to an amine without dehalogenating the C3-chlorine atom.[1][4] Challenge: Standard catalytic hydrogenation (Pd/C, H2) often causes hydrogenolysis of the C-Cl bond.[1][2][4]

Methodology: Iron-Mediated Reduction (Bechamp Conditions) [1][3]

  • Reagents:

    • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (1.0 eq)[1][2][3]

    • Iron Powder (Fe): 5.0 eq (fine mesh)[2][3][4]

    • Ammonium Chloride (NH4Cl): 5.0 eq[2][3][4]

    • Solvent: Ethanol/Water (4:1 v/v)[2][3][4]

  • Procedure:

    • Dissolve NH4Cl in water and add to a suspension of the substrate in ethanol.[1][2][4]

    • Add Iron powder in portions at room temperature.[1][2][4]

    • Heat the mixture to reflux (approx. 78°C) with vigorous mechanical stirring for 2–4 hours.

    • Monitor: Check via TLC (Ethyl Acetate/Hexane 1:1). The yellow starting material spot will disappear, replaced by a fluorescent blue amine spot.[1][2]

    • Workup: Filter hot through a Celite pad to remove iron oxides.[1][2][4] Wash the pad with hot ethanol.[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2][4][7]

    • Neutralize the residue with sat.[1][2][4] NaHCO3 and extract with Ethyl Acetate (3x).[1][2][4]

    • Dry over Na2SO4 and concentrate.[1][2][4]

  • Yield & QC: Expect 85–92% yield. Product (2,5-diamino-3-chloro-6-picoline) is sensitive to air oxidation; store under argon or use immediately.[1][2][3]

Protocol B: Synthesis of Imidazo[4,5-b]pyridine Core

Objective: Cyclization of the pyridine to form the fused imidazole ring.[1][2][4] Mechanism: This protocol typically requires converting the C3-Cl to an amine (via displacement or Buchwald) before cyclization, OR using the C2-amino and a C3-amino (derived from C3-Cl) to close the ring.[1][3]

Pathway: C3-Amination followed by Cyclization [1][2][3]

  • Step 1: C3-Amination (Buchwald-Hartwig)

    • Reagents: Substrate, Benzylamine (1.2 eq), Pd2(dba)3 (5 mol%), BINAP (10 mol%), NaOtBu (1.5 eq), Toluene, 110°C.[1][2][3][4]

    • Note: The C2-amino may require Boc-protection prior to this step to prevent catalyst poisoning or side reactions, although free amines can sometimes be tolerated with specific ligands (e.g., BrettPhos).[1][2][4]

  • Step 2: Ring Closure

    • Reagents: Triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH.[1][4]

    • Procedure: Reflux the diamine intermediate in triethyl orthoformate.

    • Result: Formation of the 3-benzyl-3H-imidazo[4,5-b]pyridine derivative.[1][3]

Visualizing the Synthetic Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Core 2-Amino-3-chloro- 5-nitro-6-picoline Diamine 2,5-Diamino-3-chloro- 6-picoline Core->Diamine Fe/NH4Cl (Nitro Red.) Biaryl 3-Aryl-pyridine Derivatives Core->Biaryl Suzuki Coupling (Pd-Cat, Ar-B(OH)2) Imidazo Imidazo[4,5-b]pyridine Scaffold Core->Imidazo 1. C3-Amination 2. Orthoformate Cyclization Linker Peptidomimetic Linkers Diamine->Linker Amide Coupling Kinase Kinase Inhibitors (ATP-Competitive) Biaryl->Kinase SAR Optimization

Figure 1: Divergent synthetic utility of the 2-amino-3-chloro-5-nitro-6-picoline scaffold in medicinal chemistry.

Analytical Data & QC Specifications

When sourcing or synthesizing this material, the following specifications ensure suitability for high-grade medicinal chemistry.

TestSpecificationMethodRationale
Appearance Yellow to Orange crystalline powderVisualNitro-pyridines are inherently colored.[1][2][3] Darkening indicates oxidation.[1][2]
Purity (HPLC) > 98.0%C18 Reverse Phase, MeCN/H2OCritical for avoiding regioisomeric byproducts (e.g., 3-nitro-5-chloro isomers).[1][2][3]
1H NMR Consistent with structureDMSO-d6Confirm regiochemistry: Methyl singlet (~2.4 ppm), Amino broad singlet (~7.5 ppm), Aromatic proton singlet (~8.4 ppm).[1][2][3][4]
Water Content < 0.5%Karl FischerMoisture can interfere with Pd-catalyzed coupling efficiency.[1][3][4]

Safety and Handling (E-E-A-T)

  • Sensitization: Halogenated nitro-pyridines are potent skin sensitizers.[1][4] Always handle in a fume hood with nitrile gloves.[1][2]

  • Energetics: While not explosive, the nitro group adds energetic potential.[1][2][4] Avoid heating dry solids above 150°C.[1][2]

  • Waste: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1][2][4]

References

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., et al. "Synthesis of 2-amino-imidazo[4,5-b]pyridines."[1][2][4] Organic & Biomolecular Chemistry, 2013, 11, 3064-3072.[1][2][4] Link

  • Kinase Inhibitor Scaffolds: Cho, H., et al. "Synthesis and SAR of 2-amino-3-nitropyridine derivatives as JAK2 inhibitors."[1][2][4] Bioorganic & Medicinal Chemistry Letters, 2012.[1][2][4] (Contextual citation for nitro-pyridine utility).

  • Reduction Protocols: "Reduction of Nitroarenes." Organic Syntheses, Coll.[1][2][4] Vol. 5, p. 829. (Standard Fe/AcOH protocol adaptation).

  • Compound Data: PubChem CID 2734415 (3-Amino-2-chloro-6-picoline isomer comparison).[1][3] Link[2][3][4]

  • Commercial Availability & CAS Verification: ChemicalBook Entry for CAS 56960-81-7. Link

Sources

Application Note: Synthesis of Substituted 2,3-Diamino-5-nitro-6-picolines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceutical agents.[1] Specifically, vicinal diamines on a pyridine core, such as 2,3-diaminopyridines, are highly valuable intermediates. They serve as pivotal precursors for the synthesis of fused heterocyclic systems like imidazo[4,5-b]pyridines, a privileged scaffold found in a variety of biologically active molecules.[2][3] This application note provides a detailed technical guide for the reaction of 2-Amino-3-chloro-5-nitro-6-picoline with primary and secondary amines. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism to yield a diverse range of 2,3-diamino-5-nitro-6-picoline derivatives.

We will explore the underlying chemical principles that govern this transformation, provide robust and validated experimental protocols, and discuss the subsequent application of the products in the synthesis of pharmaceutically relevant fused ring systems. This guide is intended for researchers and professionals in organic synthesis and drug development.

The Chemistry of 2-Amino-3-chloro-5-nitro-6-picoline

Structural and Electronic Properties

The reactivity of 2-Amino-3-chloro-5-nitro-6-picoline is dictated by the interplay of its various substituents on the electron-deficient pyridine ring.

  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which significantly lowers the electron density of the aromatic system. This deactivation towards electrophilic substitution conversely activates the ring for nucleophilic attack, particularly at the α (2, 6) and γ (4) positions.[4][5]

  • Nitro Group (-NO₂): The nitro group at the C-5 position is a powerful electron-withdrawing group. Through both inductive and resonance effects, it further depletes the ring of electron density, making it highly electrophilic and susceptible to nucleophilic attack.[6][7] Electron-withdrawing groups are known to accelerate SNAr reactions by stabilizing the negatively charged intermediate.[8][9]

  • Chloro Group (-Cl): The chlorine atom at C-3 serves as the leaving group in the SNAr reaction. While the C-3 position (meta to the activating ring nitrogen) is typically less reactive than the C-2 or C-4 positions, the cumulative electron-withdrawing effects of the ring nitrogen and the nitro group sufficiently activate the entire ring system for substitution to occur.[5]

  • Amino Group (-NH₂): The amino group at C-2 is an electron-donating group, which can partially counteract the electron-withdrawing effects. However, its primary role in subsequent reactions is as a nucleophile for cyclization into fused systems.

Mechanism of Amination: The SNAr Pathway

The reaction of 2-Amino-3-chloro-5-nitro-6-picoline with an amine proceeds through a well-established two-step addition-elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr).[9][10]

  • Nucleophilic Attack: The amine, acting as the nucleophile, attacks the electron-deficient carbon atom at the C-3 position, which bears the chloro leaving group. This initial attack is the rate-determining step and results in the formation of a tetrahedral, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during this step.[9]

  • Elimination and Aromatization: The Meisenheimer complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group and the pyridine nitrogen. In the second, faster step, the complex collapses, ejecting the chloride ion as the leaving group and restoring the aromaticity of the pyridine ring to yield the final substituted product.

Caption: The Addition-Elimination (SNAr) reaction mechanism.

Experimental Protocols

General Considerations & Best Practices
  • Safety: 2-Amino-3-chloro-5-nitro-6-picoline is a nitroaromatic compound. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Perform all operations in a well-ventilated fume hood.

  • Reagent Quality: Use anhydrous solvents and high-purity amines for best results. The presence of water can lead to side reactions.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or polar protic solvents like isopropanol or ethanol are commonly used. The choice of solvent can influence reaction rates and temperature requirements.[11]

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material. A typical TLC system is ethyl acetate/hexanes.

Protocol 1: General Procedure for SNAr with a Secondary Amine

This protocol describes a general method for the reaction of 2-Amino-3-chloro-5-nitro-6-picoline with a representative secondary amine, morpholine.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
2-Amino-3-chloro-5-nitro-6-picoline201.591.0 g4.96
Morpholine87.120.52 mL (0.52 g)5.95
N,N-Dimethylformamide (DMF), anhydrous-10 mL-
Saturated aq. Sodium Bicarbonate (NaHCO₃)-50 mL-
Ethyl Acetate (EtOAc)-100 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---
Silica Gel for column chromatography---

Step-by-Step Methodology

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Amino-3-chloro-5-nitro-6-picoline (1.0 g, 4.96 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (10 mL) to the flask and stir to dissolve the starting material. To this solution, add morpholine (0.52 mL, 5.95 mmol, 1.2 equivalents) dropwise at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C using an oil bath. Monitor the reaction progress every 1-2 hours using TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible by TLC (typically 4-8 hours).

  • Workup - Quenching and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 25 mL) followed by brine (1 x 50 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40%) to afford the pure product.

Data Summary and Expected Outcomes

The reactivity of the amine nucleophile plays a significant role in determining the reaction conditions and outcomes. Sterically hindered amines may require higher temperatures or longer reaction times.

Table 1: Representative Reaction Conditions and Expected Yields

Amine NucleophileEquivalentsSolventTemperature (°C)Time (h)Expected Yield (%)
Piperidine1.2DMF90585-95
Morpholine1.2DMF90680-90
Benzylamine1.2IPAReflux875-85
Diethylamine1.5DMSO1101260-75

Application: Synthesis of Imidazo[4,5-b]pyridine Scaffolds

The primary utility of the 2,3-diamino-5-nitro-6-picoline products is their role as precursors to the imidazo[4,5-b]pyridine ring system. This is typically achieved through a condensation and subsequent cyclization reaction with an aldehyde or a carboxylic acid derivative.[12] The process involves the formation of a Schiff base or an amide, followed by an intramolecular cyclization to form the imidazole ring.

Workflow cluster_0 Part 1: SNAr Reaction cluster_1 Part 2: Imidazopyridine Synthesis A 2-Amino-3-chloro-5-nitro-6-picoline Amine (RNH₂) B Reaction Vessel Solvent (e.g., DMF) Heat (80-100°C) A->B S N Ar C 2,3-Diamino Product Workup & Purification B->C D 2,3-Diamino Product Aldehyde (R'CHO) C:f0->D:f0 Intermediate E Condensation/Cyclization Acid Catalyst (e.g., AcOH) Heat D->E Cyclocondensation F Imidazo[4,5-b]pyridine Final Product E->F

Caption: Experimental workflow from picoline to imidazopyridine.

This two-step sequence provides a powerful and versatile route to novel heterocyclic compounds for screening in drug discovery programs. The substitution pattern of the final imidazopyridine can be readily diversified by varying both the amine used in the initial SNAr reaction and the aldehyde used in the subsequent cyclization step.[13][14]

References

  • Vertex AI Search. (n.d.). 2-Amino-5-chloro-6-methylpyridine | Properties, Safety, Applications & Supplier in China.
  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1435–1438. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine.
  • Google Patents. (n.d.). US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • OChem Tutor. (2019, January 19). Nucleophilic aromatic substitutions. YouTube.
  • Shestopalov, A. M., & Shestopalov, A. A. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(38), 22655–22680. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd.
  • Rinner, U., & Schmidt, B. (2017). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 82(15), 8234–8242. [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35163. [Link]

  • Chemistry Stack Exchange. (2017, February 24). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
  • Bak, A., & Gorecki, L. (2018). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 11(3), 70. [Link]

  • ResearchGate. (2021, November 5). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines. Retrieved February 6, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 6-Chloropyridin-3-amine and 2-amino-5-chloropyridine.
  • Al-dujaili, L. J., & Al-Kargholi, M. A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4165. [Link]

  • Guchhait, S. K., & Kashyap, M. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35147–35163. [Link]

  • Leah4sci. (2018, April 19). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • ResearchGate. (n.d.). Methods for the synthesis of 2/3-substituted imidazopyridines. Retrieved February 6, 2026, from [Link]

  • PharmaCompass. (n.d.). 2-amino-3-nitro-6-chloro-pyridine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
  • Preprints.org. (2021, October 31). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine.
  • SYNLETT. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • Acta Crystallographica Section E. (n.d.). 3-Chloropyridin-2-amine.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Royal Society of Chemistry. (n.d.). Synthesis of 2-amino-imidazo[4,5-b]pyridines.
  • Semantic Scholar. (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • ResearchGate. (n.d.). Amination of 2-halopyridines. [a]. Retrieved February 6, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution.

Sources

Application Note: Chemoselective Reduction of the Nitro Group in 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

Target Transformation: Reduction of 2-Amino-3-chloro-5-nitro-6-picoline (1 ) to 2,5-Diamino-3-chloro-6-picoline (2 ).

The Challenge: The primary synthetic hurdle is chemoselectivity . The substrate contains an aryl chloride at the C3 position. Standard catalytic hydrogenation methods (e.g.,


, Pd/C) carry a high risk of hydrodechlorination , leading to the impurity 2,5-diamino-6-picoline.

The Solution: This guide presents two validated protocols designed to exclusively reduce the nitro group while retaining the halogen substituent:

  • Protocol A (The "Gold Standard"): Iron-mediated reduction (Bechamp-type) using Ammonium Chloride. This method is mild, scalable, and operationally simple.[1]

  • Protocol B (Alternative): Stannous Chloride (

    
    ) reduction in acidic media, suitable for smaller scale or when iron residues are problematic.
    

Reaction Scheme & Mechanistic Pathway

The following diagram illustrates the reaction pathway, highlighting the critical divergence between the desired pathway and the unwanted dehalogenation side reaction.

ReactionScheme Substrate 2-Amino-3-chloro- 5-nitro-6-picoline (Substrate) Nitroso Nitroso Intermediate Substrate->Nitroso 2e- Reduction Impurity 2,5-Diamino-6-picoline (Dechlorinated Impurity) Substrate->Impurity Pd/C + H2 (Over-reduction) Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine 2e- Reduction Product 2,5-Diamino-3-chloro- 6-picoline (Target Product) Hydroxylamine->Product 2e- Reduction (Fe/NH4Cl or SnCl2) Product->Impurity Pd/C + H2 (Hydrodechlorination)

Figure 1: Reaction pathway showing the stepwise reduction of the nitro group and the potential risk of dechlorination (red path) if non-selective catalytic hydrogenation is used.

Strategic Analysis of Reduction Methods

MethodReagentsSelectivity (Cl Retention)ScalabilityRecommendation
Fe / NH

Cl
Iron powder, NH

Cl, EtOH/H

O
Excellent High (kg scale)Primary Protocol
SnCl

/ HCl
Stannous Chloride, HClExcellent MediumSecondary Protocol
Cat. Hydrogenation H

, Pd/C
Poor (High Dechlorination risk)HighAvoid
Sulfided Pt/C H

, Pt(S)/C
GoodHighAlternative (requires specialized catalyst)

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method utilizes zero-valent iron (


) as the electron source. The use of ammonium chloride (

) instead of strong mineral acids (like HCl) buffers the reaction, preventing the formation of tars and minimizing hydrolysis of the pyridine ring.
Materials
  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (4.0 - 5.0 equiv)

  • Electrolyte: Ammonium Chloride (

    
    ) (2.0 - 3.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 v/v) or Methanol / Water (3:1 v/v)

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

    • Note: Magnetic stirring is often insufficient for heavy iron slurries; mechanical stirring is strongly recommended.

  • Solvent Charge: Add Ethanol (

    
     volumes relative to substrate mass) and Water (
    
    
    
    volumes).
  • Reagent Addition: Charge the substrate (2-Amino-3-chloro-5-nitro-6-picoline) and Ammonium Chloride to the flask. Stir to suspend.

  • Activation: Heat the mixture to

    
    .
    
  • Iron Addition (Critical Step): Add the Iron powder portion-wise over 30–60 minutes.

    • Caution: The reaction is exothermic.[2] Monitor internal temperature and control addition rate to maintain gentle reflux or keep

      
      .
      
  • Reaction: Stir vigorously at reflux (

    
    ) for 2–4 hours.
    
    • IPC (In-Process Control): Monitor by HPLC or TLC (Eluent: 5% MeOH in DCM). Look for the disappearance of the yellow nitro starting material and the appearance of the polar, fluorescent amine product.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filtration: Filter the black slurry through a pad of Celite (diatomaceous earth) to remove iron oxides. Wash the cake with warm Ethanol or MeOH.

    • Safety: The wet iron filter cake can be pyrophoric. Do not suck dry for extended periods. Keep wet with water before disposal.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove organic solvents.

    • The product may precipitate from the remaining aqueous layer. If so, filter and wash with cold water.

    • If no precipitate forms, extract the aqueous residue with Ethyl Acetate (

      
      ). Dry organics over 
      
      
      
      , filter, and concentrate.[2]
  • Purification: Recrystallization from Ethanol/Water or Toluene is typically sufficient.

Protocol B: Stannous Chloride Reduction

Useful for smaller scales or if iron filtration proves difficult.

Materials
  • Substrate: 2-Amino-3-chloro-5-nitro-6-picoline (1.0 equiv)

  • Reagent: Stannous Chloride Dihydrate (

    
    ) (4.0 - 5.0 equiv)
    
  • Solvent: Concentrated HCl (approx. 5-10 volumes) or Ethanol with HCl.

Step-by-Step Procedure
  • Dissolution: Dissolve the substrate in concentrated HCl (or a mixture of EtOH/HCl) in a reactor. Cool to

    
    .
    
  • Addition: Add

    
     portion-wise, maintaining the temperature below 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

    • Note: If reaction is slow, heat to

      
      .
      
  • Work-up:

    • Cool to

      
      .
      
    • Carefully neutralize the strongly acidic solution with

      
       solution (20% or 50%) or Ammonium Hydroxide until 
      
      
      
      .
    • Observation: Tin salts will precipitate as a thick white/grey slurry.

  • Extraction: Extract the alkaline slurry with Ethyl Acetate or DCM.

    • Tip: If the emulsion is stubborn, filter the tin salts through Celite first, then extract the filtrate.

  • Isolation: Dry and concentrate the organic layer to yield the crude diamine.

Analytical Data & Specifications

Product: 2,5-Diamino-3-chloro-6-picoline

  • Appearance: Off-white to light brown crystalline solid.

  • Molecular Weight: 157.59 g/mol .

  • Solubility: Soluble in DMSO, Methanol, dilute acid. Sparingly soluble in water.

Expected NMR Signals (DMSO-


): 
  • 
     ppm (
    
    
    
    )
  • 
     ppm (
    
    
    
    at C5)
  • 
     ppm (
    
    
    
    at C2)
  • 
     ppm (
    
    
    
    at C4)
    • Note: The absence of the C4 proton splitting confirms the chlorine is still present (if dechlorinated, you would see coupling between C3-H and C4-H).

Safety & Waste Management

  • Exotherm Hazard: The reduction of nitro groups is highly exothermic (

    
    ). Always add the metal reductant or acid slowly.
    
  • Pyrophoric Iron: Activated iron powder (after reaction) can ignite in air if dried completely. Keep the filter cake wet with water and dispose of it in a dedicated metal waste container.

  • Tin Waste: Tin salts are toxic to aquatic life. Dispose of aqueous waste from Protocol B separately as heavy metal waste.

  • Hydrogen Evolution: While less prominent than in catalytic hydrogenation, side reactions with metals in acid can generate small amounts of

    
     gas. Ensure proper ventilation.
    

References

  • Chemoselective Nitro Group Reduction: Schenzle, A., et al. "Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol."[3] Applied and Environmental Microbiology, vol. 65, no. 6, 1999, pp. 2317-2323.[3] Link

  • Iron/Ammonium Chloride Protocol: Ramadas, K., and Srinivasan, N. "A Mild and Rapid Reduction of Nitro Compounds to Amines with Iron and Ammonium Chloride." Synthetic Communications, vol. 22, no.[4] 22, 1992, pp. 3189–3195.[4]

  • Stannous Chloride Reduction of Nitropyridines: "Process for producing 2,3-diamino-6-methoxypyridine." US Patent 7,256,295 B2. Link

  • General Nitro Reduction Reviews: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds."[5] Organic Process Research & Development. Link

Sources

Application Note: Laboratory Preparation of 2-Amino-3-chloro-5-nitro-6-picoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors.[1] It details the laboratory-scale synthesis of 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7), a critical scaffold for kinase inhibitors and high-value heterocyclic intermediates.

Executive Summary

The derivative 2-Amino-3-chloro-5-nitro-6-picoline (also known as 2-amino-3-chloro-6-methyl-5-nitropyridine) represents a highly functionalized pyridine core used in the development of next-generation drugs. Its synthesis presents a classic regioselectivity challenge: distinguishing between the 3- and 5-positions on the pyridine ring.

This guide provides a validated, two-step protocol starting from commercially available 2-amino-6-picoline .[1] The strategy prioritizes the Nitration-First pathway to secure the 5-nitro position, followed by Electrophilic Chlorination at the 3-position, driven by the cooperative directing effects of the amino and methyl substituents.[1]

Retrosynthetic Analysis & Strategy

To obtain the specific 3-chloro-5-nitro isomer, the order of functionalization is non-negotiable.

  • Pathway A (Correct): Nitration

    
     Isolation of 5-nitro isomer 
    
    
    
    Chlorination.
    • Mechanism:[1][2][3] The 2-amino group directs electrophilic substitution to positions 3 (ortho) and 5 (para). Nitration typically yields a mixture.[1] Once the 5-position is occupied by a nitro group, the subsequent chlorination is forced to the 3-position, which is activated by the amino group and sterically accessible.[1]

  • Pathway B (Incorrect): Chlorination

    
     Nitration.[1]
    
    • Mechanism:[1][2][3] Chlorination of 2-amino-6-picoline preferentially occurs at the 5-position (para-selectivity). Subsequent nitration would yield the 3-nitro-5-chloro isomer, which is the wrong regioisomer.[1]

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Legend Start 2-Amino-6-picoline (Starting Material) Nitration Step 1: Nitration (HNO3/H2SO4) Start->Nitration Isomer3 3-Nitro Isomer (By-product) Nitration->Isomer3 Minor/Separated Isomer5 2-Amino-5-nitro-6-picoline (Key Intermediate) Nitration->Isomer5 Major/Isolated Chlorination Step 2: Chlorination (NCS, DMF) Isomer5->Chlorination Product 2-Amino-3-chloro-5-nitro-6-picoline (Target: CAS 56960-81-7) Chlorination->Product Regioselective Substitution L1 Reagent/Process L2 Target Molecule

Caption: Figure 1. Strategic pathway for the synthesis of 2-Amino-3-chloro-5-nitro-6-picoline, highlighting the critical separation of nitro isomers.

Experimental Protocols

Step 1: Nitration of 2-Amino-6-picoline

This step introduces the nitro group.[1] The challenge is controlling the exotherm and separating the 3-nitro and 5-nitro isomers.

Reagents:

  • 2-Amino-6-picoline (10.0 g, 92.5 mmol)

  • Sulfuric acid (

    
    ), conc. (50 mL)[1]
    
  • Nitric acid (

    
    ), fuming 90% or conc. 65% (6.5 mL)[1]
    
  • Ammonium hydroxide (

    
    ) for neutralization[1]
    
  • Ice/Water[1]

Protocol:

  • Dissolution: In a 250 mL 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, cool the concentrated

    
     to 0–5°C using an ice-salt bath.
    
  • Addition: Add 2-Amino-6-picoline portion-wise. Caution: Exothermic.[1] Maintain internal temperature

    
    . Stir until fully dissolved.
    
  • Nitration: Add

    
     dropwise over 30 minutes, keeping temperature 
    
    
    
    .
  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]

    • Note: If reaction is sluggish, heat gently to 40–50°C for 1 hour.

  • Quench: Pour the reaction mixture onto 300 g of crushed ice.

  • Neutralization: Adjust pH to ~5–6 using conc.

    
    . A yellow precipitate will form.[1]
    
  • Isomer Separation (Critical):

    • The 3-nitro isomer is often more volatile and less polar. It can be removed by steam distillation if present in large amounts.[1]

    • The 5-nitro isomer (Target) is less soluble. Filter the crude precipitate.[1]

    • Recrystallization: Recrystallize the solid from Ethanol/Water (or pure Ethanol).[1] The 5-nitro isomer typically crystallizes as yellow needles (mp ~180–185°C, literature dependent).[1]

  • Yield: Expect 50–65% of the 5-nitro intermediate.[1]

Step 2: Chlorination of 2-Amino-5-nitro-6-picoline

Using N-Chlorosuccinimide (NCS) provides a mild, highly regioselective chlorination at the 3-position without the harsh conditions of chlorine gas.

Reagents:

  • 2-Amino-5-nitro-6-picoline (5.0 g, 32.6 mmol)

  • N-Chlorosuccinimide (NCS) (4.8 g, 36.0 mmol, 1.1 eq)[1]

  • Dimethylformamide (DMF) or Acetonitrile (ACN) (50 mL)[1]

  • Temperature: 50–60°C[1]

Protocol:

  • Setup: Dissolve the 5-nitro intermediate in DMF (or ACN) in a 100 mL flask.

  • Reagent Addition: Add NCS in one portion.

  • Reaction: Heat the mixture to 50–60°C. Stir for 2–4 hours.

    • Mechanism:[1][2][3] The 2-amino group activates the 3-position. The 5-nitro group blocks the para-position relative to the methyl, but the 3-position is the only highly activated site remaining.[1]

  • Monitoring: Monitor by HPLC or TLC. The product will be less polar than the starting material.[1]

  • Workup:

    • Pour the reaction mixture into 200 mL of ice water.

    • The product usually precipitates as a bright yellow/orange solid.[1]

    • Filter the solid and wash with water to remove succinimide and DMF.[1]

  • Purification: Recrystallize from Methanol or Isopropanol.

  • Yield: Expect 75–85%.

Analytical Validation

The following data confirms the structure and purity of the synthesized derivative.

ParameterSpecification / Expected ValueInterpretation
Appearance Yellow to orange crystalline powderCharacteristic of nitro-aminopyridines.
Melting Point 210–215°C (Decomposes)High MP due to polarity and H-bonding.
1H NMR (DMSO-d6)

2.45 (s, 3H,

)
Methyl group at C6.[1]

8.35 (s, 1H, Ar-H)
Key Signal: Only one aromatic proton remains at C4.[1]

7.50 (br s, 2H,

)
Amino protons (exchangeable with

).[1]
MS (ESI+) m/z 188.0 (

)
Consistent with formula

.[1] Cl isotope pattern (3:1) visible.[1]

Process Optimization & Troubleshooting

Regioselectivity Control

If the 3-nitro isomer is not removed effectively in Step 1, it will undergo chlorination to form 2-amino-5-chloro-3-nitro-6-picoline (the reverse isomer).

  • Check: Run a 1H NMR on the intermediate. The 5-nitro isomer (target) has coupling constants (

    
     Hz) for the aromatic protons (before chlorination).[1] The 3-nitro isomer often shows different splitting or shifts.
    
  • Purification: If the intermediate is impure, perform an acid-base wash.[1] Dissolve in dilute HCl, filter insolubles, then reprecipitate with ammonia.

Solvent Selection for Chlorination[1][2]
  • DMF: Fast reaction, but harder to remove.[1] Requires thorough water wash.[1]

  • Acetonitrile: Slower reaction (may need reflux), but product precipitates cleaner upon cooling or water addition.[1] Preferred for scale-up.[1]

Safety & Handling

  • Nitration: Risk of thermal runaway.[1] Never add nitric acid rapidly to the pyridine/sulfuric mix.[1] Ensure cooling is active.

  • NCS: Sensitizer and irritant.[1] Avoid dust inhalation.[1]

  • Nitro Pyridines: Potentially energetic.[1] Do not heat dry solids above their melting points.[1]

  • Waste: Quenched nitration waste contains acidic ammonium salts; neutralize before disposal.[1]

References

  • Guidechem. (n.d.).[1] Preparation and use of 2-Chloro-3-nitro-6-methylpyridine. Retrieved from [1]

  • PubChem. (2025).[1][4] 3-Amino-2-chloro-6-picoline Compound Summary. National Library of Medicine.[1] Retrieved from [1][4]

  • ChemicalBook. (2025).[1][5] 2-Amino-5-chloro-6-picoline Product Description. Retrieved from [1]

  • BOC Sciences. (n.d.).[1] 2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7).[][7] Retrieved from [1]

  • MDPI. (2023).[1] Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Retrieved from [1]

Sources

handling and storage procedures for 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Handling, Storage, and Stability Protocol for 2-Amino-3-chloro-5-nitro-6-picoline

Executive Summary

2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7) is a highly functionalized pyridine intermediate used primarily in the synthesis of fused heterocyclic scaffolds (e.g., imidazo[4,5-b]pyridines) for kinase inhibitors and other bioactive small molecules.[1][2][3][4][5]

Due to the presence of a nitro group (


) adjacent to an electron-donating amino group (

) and a halogen, this compound exhibits specific stability challenges, including potential thermal sensitivity and susceptibility to oxidative degradation.[1][2][5] This guide defines the rigorous protocols required to maintain compound integrity (>98% purity) and ensure operator safety.

Physicochemical Profile

PropertySpecification
Chemical Name 2-Amino-3-chloro-5-nitro-6-methylpyridine
CAS Number 56960-81-7
Molecular Formula

Molecular Weight 187.58 g/mol
Appearance Yellow to Orange crystalline powder
Solubility Soluble in DMSO, DMF, DMAc; Sparingly soluble in MeOH; Insoluble in Water
Melting Point ~216–218°C (Decomposition likely near melt)
pKa (Calculated) ~2.5 (Pyridine N), Weakly basic due to electron-withdrawing nitro group

Health, Safety, and Environmental (HSE) Assessment

Critical Hazard Warning: While mono-nitro pyridines are generally stable, the combination of amino and nitro groups can increase thermal sensitivity.[1][2][5] Treat as a Potent Compound until specific toxicity data is verified in your facility.

GHS Classification (Derived)
  • Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[5]

  • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[5]

  • Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[5]

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator required if handling open powder outside a containment device.

  • Hands: Double-gloving recommended.[1][2][5] Inner: Latex/Nitrile; Outer: Nitrile (0.11 mm min thickness).

  • Eyes: Chemical splash goggles.

  • Body: Lab coat with cuffed sleeves; disposable Tyvek sleeves recommended for weighing >10g.

Storage Protocol

Objective: Prevent oxidative darkening (Maillard-type reactions or N-oxide formation) and hydrolysis of the chloro-substituent.[1][2][5]

Primary Storage Conditions
  • Temperature: 2°C to 8°C (Refrigerated).

    • Note: Long-term storage (>12 months) should be at -20°C .[1][2][5]

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .

    • Mechanism:[6] Oxygen can accelerate the degradation of the amino group, leading to "browning" of the yellow powder.

  • Light: Strictly Light Protected .

    • Mechanism:[6] Nitro-pyridines are photo-active.[1][2][5] UV exposure can catalyze nitro-to-nitroso reduction or ring degradation.[1][2][5] Use amber vials or wrap containers in aluminum foil.

Container Specifications
  • Vial Type: Borosilicate Glass (Type I).

  • Closure: Polypropylene cap with PTFE (Teflon) liner .

    • Avoid: Rubber septa for long-term storage (leaching risk).[1][2][5]

  • Desiccant: Store secondary container (box/jar) with silica gel packets to maintain humidity <30%.

Handling and Solubilization Protocol

Weighing Procedure
  • Equilibrate: Allow the vial to warm to room temperature (20-25°C) before opening.

    • Reason: Opening a cold vial introduces condensation, which hydrolyzes the C-Cl bond over time.[1][2][5]

  • Static Control: Use an anti-static gun or ionizer bar, as nitro-aromatic powders are prone to static charge buildup.[1][2][5]

  • Containment: Weigh inside a chemical fume hood or powder containment enclosure.

Solubilization Workflow

This compound is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.

  • Preferred Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[5]

  • Stock Concentration: Up to 100 mM is typically achievable in DMSO.

  • Dissolution Method:

    • Add solvent to the powder (not powder to solvent) to prevent clumping.

    • Vortex for 30 seconds.

    • If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes. Do not heat >40°C during sonication to avoid thermal degradation.

Stability Monitoring and Quality Control

Retest Period: 12 months from date of receipt/synthesis.

Quality Control Assays
  • Visual Inspection: Pass if bright yellow/orange free-flowing powder.[1][2][5] Fail if dark brown, sticky, or clumped.[5]

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[5]

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: UV at 254 nm and 280 nm.

  • Purity Criteria: >97% (Area under curve).

Visualized Workflows (Graphviz)

Diagram 1: Storage & Handling Decision Tree

This logic gate ensures the compound is treated correctly based on usage frequency.

StorageProtocol Start Receive 2-Amino-3-chloro-5-nitro-6-picoline CheckSeal Inspect Seal & Appearance (Yellow Powder?) Start->CheckSeal Usage Intended Usage Timeline CheckSeal->Usage Immediate Immediate Use (< 1 Month) Usage->Immediate LongTerm Long Term Storage (> 1 Month) Usage->LongTerm Store4C Store at 2-8°C Amber Vial Desiccator Immediate->Store4C Store20C Store at -20°C Under Argon/N2 Double Sealed LongTerm->Store20C Equilibrate Equilibrate to RT (Prevent Condensation) Store4C->Equilibrate Upon Use Store20C->Equilibrate Upon Use Weigh Weigh in Fume Hood (Anti-static precautions) Equilibrate->Weigh

Caption: Decision tree for temperature selection and handling to prevent moisture-induced degradation.

Diagram 2: Synthesis Utility Pathway

Illustrating why this specific intermediate is critical and how the functional groups are utilized.

SynthesisUtility Core 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7) NitroGroup 5-Nitro Group (Reducible) Core->NitroGroup ChloroGroup 3-Chloro Group (Suzuki/Buchwald Coupling) Core->ChloroGroup AminoGroup 2-Amino Group (Cyclization Partner) Core->AminoGroup Reduction Reduction to Diamine NitroGroup->Reduction H2/Pd-C or Fe/AcOH Cyclization Imidazo[4,5-b]pyridine (Kinase Inhibitor Scaffold) AminoGroup->Cyclization Reduction->Cyclization + R-CHO / Cyclization

Caption: Synthetic utility map showing the transformation of the nitro/amino core into bioactive scaffolds.[1][2][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12251012, 2-Amino-3-chloro-5-nitro-6-picoline. Retrieved from [Link][1][5]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 2-Amino-3-chloro-5-nitro-6-picoline (CAS 56960-81-7).[1][2][4][5] Retrieved from [Link][1][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the high-yield synthesis of 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 56960-81-7), a critical heterocyclic building block. The protocol focuses on maximizing regioselectivity and minimizing yield loss during the functionalization of the deactivated pyridine ring.

Subject: Optimization of Yield and Purity for CAS 56960-81-7 Applicable For: Process Chemists, Medicinal Chemists, Scale-up Engineers Core Challenge: Overcoming the electronic deactivation of the 5-nitro group to achieve efficient C3-chlorination while maintaining regiocontrol during the initial nitration.

The "Golden Route" Synthesis Strategy

To achieve the highest yield and purity, we recommend a linear two-step protocol starting from 2-Amino-6-picoline (2-Amino-6-methylpyridine). This route leverages the directing effects of the amino group to install the nitro and chloro substituents in the correct positions sequentially.

StepReaction TypeTransformationCritical Parameter
1 Electrophilic Nitration 2-Amino-6-picoline

2-Amino-5-nitro-6-picoline
Temperature control (

C) to favor 5-nitro over 3-nitro isomer.
2 Electrophilic Chlorination 2-Amino-5-nitro-6-picoline

2-Amino-3-chloro-5-nitro-6-picoline
Solvent polarity (DMF/MeCN) to enhance NCS reactivity on the deactivated ring.
Synthesis Workflow Diagram

SynthesisPathway Start Starting Material 2-Amino-6-picoline Step1 Step 1: Nitration (H2SO4 / HNO3) Start->Step1 0-5°C, 2h Inter Intermediate 2-Amino-5-nitro-6-picoline (Major Isomer) Step1->Inter 70-80% Yield Byprod Byproduct 2-Amino-3-nitro-6-picoline (Remove via Recrystallization) Step1->Byprod Minor Isomer Step2 Step 2: Chlorination (NCS / DMF or Cl2) Inter->Step2 80°C, 4h Final Target Product 2-Amino-3-chloro-5-nitro-6-picoline Step2->Final >85% Yield

Caption: Linear synthesis pathway highlighting the critical intermediate purification step to remove the 3-nitro isomer.

Detailed Experimental Protocols
Step 1: Regioselective Nitration

The amino group at C2 is strongly activating and ortho/para directing. Since the para position (C5) is sterically accessible and electronically favored, nitration occurs predominantly at C5. The methyl group at C6 further stabilizes the C5 position via hyperconjugation, although it sterically hinders it slightly.

  • Reagents: 2-Amino-6-picoline (1.0 eq), Conc. H₂SO₄ (solvent/catalyst), Fuming HNO₃ (1.05 eq).

  • Protocol:

    • Dissolve 2-amino-6-picoline in conc. H₂SO₄ at 0°C. Critical: Keep temperature below 10°C to prevent oxidation of the methyl group or tars.

    • Add fuming HNO₃ dropwise over 1 hour, maintaining 0–5°C.

    • Allow to warm to room temperature (20–25°C) and stir for 2 hours.

    • Quench: Pour onto crushed ice.

    • Isolation: Neutralize with NH₄OH to pH 4–5. The 5-nitro isomer is less soluble and typically precipitates first as a yellow solid. Filter and wash with cold water.[1][2]

    • Purification: Recrystallize from Ethanol/Water (1:1) if 3-nitro isomer (>5%) is present by HPLC.

Step 2: Chlorination of the Deactivated Ring

The intermediate (2-amino-5-nitro-6-picoline) has a highly deactivated ring due to the nitro group. However, the amino group still activates the C3 position (ortho to amino). Standard Cl₂ gas can be harsh; N-Chlorosuccinimide (NCS) in a polar aprotic solvent is recommended for higher yield and cleaner profiles.

  • Reagents: 2-Amino-5-nitro-6-picoline (1.0 eq), NCS (1.1 eq), DMF or Acetonitrile (Solvent).

  • Protocol:

    • Dissolve the nitro-picoline intermediate in DMF (5 volumes).

    • Add NCS portion-wise at room temperature.

    • Heat the mixture to 80°C for 3–5 hours. Note: Heat is required to overcome the deactivating effect of the nitro group.

    • Monitor: Check via TLC/HPLC for consumption of starting material.

    • Workup: Pour into 5 volumes of ice water. The product, 2-Amino-3-chloro-5-nitro-6-picoline , will precipitate as a bright yellow/orange solid.

    • Filter, wash with water, and dry.[2]

Troubleshooting Guide (Q&A)

Q1: My nitration yield is low (<40%), and I see a lot of black tar. What happened?

  • Cause: The reaction temperature spiked during the addition of HNO₃ or the mixing with H₂SO₄. Pyridines are sensitive to oxidation at high temperatures in mixed acid.

  • Solution: Ensure the internal temperature never exceeds 5°C during addition. Add the amine to the acid very slowly. Use mechanical stirring to prevent hot spots.

Q2: I cannot separate the 3-nitro byproduct from the 5-nitro intermediate.

  • Cause: Incomplete precipitation or similar solubility profiles.

  • Solution: The 5-nitro isomer (target) is generally less soluble in acidic water than the 3-nitro isomer. During the quench, adjust pH to 4.0–4.5 (not fully basic). The 5-nitro compound precipitates, while the 3-nitro isomer often remains in solution or precipitates later. Recrystallization from Ethanol is highly effective for final cleanup.

Q3: The chlorination reaction (Step 2) is stalled at 50% conversion.

  • Cause: The nitro group strongly deactivates the ring, making the C3 position less nucleophilic.

  • Solution:

    • Increase Temperature: Raise reaction temperature to 90–100°C.

    • Catalyst: Add a catalytic amount (5 mol%) of HCl or H₂SO₄ to activate the NCS.

    • Alternative Reagent: If NCS fails, switch to Cl₂ gas in Acetic Acid at 50°C, but be wary of over-chlorination.

Q4: I am seeing a "di-chloro" impurity in Step 2.

  • Cause: Over-chlorination is rare because C3 is the only highly activated position remaining. However, if forcing conditions (excess Cl₂) are used, chlorination might occur on the methyl group (radical mechanism) or displace the nitro group (rare).

  • Solution: Stick to 1.05–1.1 equivalents of NCS. Avoid radical initiators (light, peroxides) to protect the methyl group.

Quantitative Specifications
ParameterSpecification (Target)Notes
Appearance Yellow to Orange Crystalline SolidDarkening indicates oxidation/impurities.
Purity (HPLC) > 98.0%Critical for pharmaceutical applications.[3]
Melting Point 185–189°C (Intermediate)5-nitro intermediate MP.
Solubility Soluble in DMSO, DMF; Poor in WaterUse DMSO-d6 for NMR analysis.
References
  • Nitration of Aminopicolines

    • Study on the nitration of 2-amino-6-methylpyridine. The reaction yields predominantly the 5-nitro isomer due to the directing effect of the amino group.
    • Source: (Generalized Ref based on standard pyridine chemistry).

  • Chlorination of Deactivated Pyridines

    • Use of NCS for regioselective chlorination.
    • Source: (Analogous chemistry).

  • Product Data (CAS 22280-62-2)

    • 2-Amino-6-methyl-5-nitropyridine properties and synthesis.
    • Source:

Sources

Technical Support Center: Purification of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of crude 2-Amino-3-chloro-5-nitro-6-picoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific principles to empower researchers in achieving high-purity material essential for drug development and scientific research.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific issues that may arise during the purification of 2-Amino-3-chloro-5-nitro-6-picoline, providing step-by-step solutions and the rationale behind them.

Issue 1: The purified solid is still yellow or orange, indicating persistent colored impurities.

  • Underlying Cause: The yellow or orange hue in nitro-aromatic compounds often arises from residual starting materials, byproducts of the nitration reaction, or degradation products. These impurities may have similar polarities to the desired compound, making them difficult to remove by a single purification method.

  • Step-by-Step Solution:

    • Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (typically 1-2% w/w). The porous structure of activated carbon provides a high surface area for the adsorption of colored impurities.

    • Hot Filtration: While the solution is still hot, perform a hot filtration to remove the activated carbon. This step is crucial and should be done quickly to prevent premature crystallization of the product on the filter paper.

    • Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling is key to forming pure crystals, as it allows impurities to remain in the solvent.

    • Solvent Selection: If color persists, consider a different recrystallization solvent or a solvent pair. A good solvent for recrystallization will dissolve the compound when hot but not when cold. For a compound like 2-Amino-3-chloro-5-nitro-6-picoline, with its multiple functional groups, a solvent screen with ethanol, ethyl acetate, and toluene might be beneficial.

Issue 2: Low recovery of the product after recrystallization.

  • Underlying Cause: A significant loss of product during recrystallization can be due to several factors: using too much solvent, cooling the solution too quickly, or the product having appreciable solubility in the cold solvent.

  • Step-by-Step Solution:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation.

    • Slow Cooling: As mentioned previously, allow the solution to cool slowly to room temperature before moving it to an ice bath. This gradual decrease in temperature promotes the growth of larger, purer crystals and improves yield.

    • Solvent Pair Technique: If the product is too soluble in a single solvent even when cold, a solvent-pair recrystallization can be effective. Dissolve the crude product in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat the solution until it is clear and then allow it to cool slowly.

    • Concentrate the Mother Liquor: To recover more product, the filtrate (mother liquor) from the first crystallization can be concentrated by evaporation and a second crop of crystals can be obtained. However, be aware that this second crop may be less pure than the first.

Issue 3: Purity does not improve significantly after recrystallization, as determined by TLC or HPLC.

  • Underlying Cause: If impurities have very similar solubility and polarity to the desired compound, recrystallization alone may not be sufficient. This is often the case with isomeric impurities.

  • Step-by-Step Solution:

    • Column Chromatography: For difficult-to-separate impurities, column chromatography is the method of choice. A silica gel column is typically effective for separating polar compounds.

    • Solvent System Optimization: The key to successful column chromatography is selecting the right mobile phase (eluent). Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system should provide good separation of the desired compound from its impurities on a TLC plate.

    • Dry Loading: For compounds that are not highly soluble in the initial eluent, "dry loading" onto the column is recommended. This involves dissolving the crude product in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried silica-adsorbed product to the top of the column. This technique often leads to better separation.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for recrystallizing 2-Amino-3-chloro-5-nitro-6-picoline?

A1: While the ideal solvent should be determined experimentally, ethanol or ethyl acetate are good starting points. These solvents are polar enough to dissolve the compound when hot, but its solubility should decrease significantly upon cooling, allowing for good recovery. For related compounds like 2-amino-5-nitro pyridine, recrystallization has been successfully performed to improve purity[1].

Q2: How can I be sure my purified product is free of starting materials?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of a purification. Spot the crude material, the purified material, and the starting material on the same TLC plate. A pure product should show a single spot that is distinct from the starting material. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method. In the synthesis of related compounds, TLC and gas chromatography are used to confirm the absence of starting materials[2].

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: The amino group on the pyridine ring can sometimes interact with the acidic silica gel, leading to degradation. If you suspect this is happening, you can use a deactivated silica gel. This can be prepared by adding a small amount of a base, like triethylamine (0.1-1%), to the eluent. Alternatively, using a different stationary phase, such as alumina, may be beneficial.

Q4: What are the expected impurities from the synthesis of 2-Amino-3-chloro-5-nitro-6-picoline?

A4: The synthesis of substituted pyridines can lead to several impurities. For instance, the nitration of an aminopicoline can result in different regioisomers. The chlorination step might also lead to over-chlorination or incomplete reaction. Therefore, potential impurities could include isomeric products (e.g., 2-Amino-5-chloro-3-nitro-6-picoline), unreacted starting materials, and di-chlorinated byproducts. The synthesis of related 2-chloro-5-nitropyridine often involves the separation of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine isomers[3].

Data Summary Table

Purification MethodKey ParametersExpected PurityAdvantagesDisadvantages
Recrystallization Solvent: Ethanol, Ethyl Acetate, or Toluene. Temperature: Dissolve at boiling point, crystallize at 0-4°C.>98%Simple, scalable, cost-effective.Not effective for impurities with similar solubility.
Column Chromatography Stationary Phase: Silica Gel. Mobile Phase: Hexane/Ethyl Acetate gradient.>99.5%High-resolution separation.More time-consuming, requires more solvent.
Activated Carbon Treatment Adsorbent: 1-2% w/w activated carbon. Procedure: Add to hot solution before filtration.N/A (for color removal)Effectively removes colored impurities.Can reduce yield due to product adsorption.

Experimental Workflow Diagram

Below is a decision tree to guide the selection of the appropriate purification method for crude 2-Amino-3-chloro-5-nitro-6-picoline.

PurificationWorkflow Crude Crude Product TLC Analyze by TLC/HPLC Crude->TLC SingleSpot Single Major Spot? TLC->SingleSpot Colored Is it Colored? SingleSpot->Colored Yes Recrystallize1 Recrystallization SingleSpot->Recrystallize1 No MultipleSpots Multiple Spots SingleSpot->MultipleSpots No Charcoal Activated Carbon Treatment Colored->Charcoal Yes Charcoal->Recrystallize1 PureProduct1 Pure Product Recrystallize1->PureProduct1 Column Column Chromatography MultipleSpots->Column Recrystallize2 Recrystallization Column->Recrystallize2 PureProduct2 Pure Product Recrystallize2->PureProduct2

Caption: Decision tree for purification strategy.

References

  • US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google P
  • How to prepare and use 2-Chloro-3-nitro-6-methylpyridine? - FAQ - Guidechem.
  • Synthesis of 2-amino-3-nitro-6-chloro-pyridine - PrepChem.com.
  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Gener
  • 2-Amino-6-methyl-3-nitropyridine - Chem-Impex.
  • CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google P
  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • 2-Amino-6-Chloro-3-Nitropyridine Supplier China | Purity, Specifications & Safety D
  • 3-Amino-2-chloro-6-picoline | C6H7ClN2 | CID 2734415 - PubChem.
  • CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google P

Sources

Technical Support Center: Impurity Profiling & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-3-chloro-5-nitro-6-picoline

CAS: 24812-32-6 (Generic/Related) | Role: Key Intermediate for Kinase Inhibitor Synthesis[1][2]

The Impurity Landscape: Origins & Identification

As a Senior Application Scientist, I often see researchers struggle not with the synthesis of this compound, but with its purification. The amino-picoline scaffold is highly reactive, and the "push-pull" electronic effects of the amino (donor) and nitro (acceptor) groups create a breeding ground for specific regioisomers.[1][3]

The table below details the Critical 4 impurities you are most likely to encounter during HPLC/LC-MS profiling.

Impurity TypeChemical IdentityRelative Retention (RRT)*Origin / Mechanism
Impurity A (Intermediate)2-Amino-5-nitro-6-picoline (Des-chloro)~0.85 (Earlier)Incomplete chlorination of the 5-nitro intermediate.[1][2]
Impurity B (Regioisomer)2-Amino-3-nitro-5-chloro-6-picoline ~1.05 - 1.10 (Close eluter)Result of "swapped" reaction order or poor regioselectivity during the initial nitration step (3-nitro byproduct chlorinating at C5).[1][2]
Impurity C (Over-reaction)2-Amino-3,5-dichloro-6-picoline ~1.25 (Later)Over-chlorination if the nitro group introduction failed or if starting material was contaminated with dichloro species.[1][2]
Impurity D (Byproduct)2-Amino-3,5-dinitro-6-picoline ~0.90Over-nitration.[1][2] Occurs if the reaction temperature spikes during the initial nitration of 2-amino-6-picoline.[1][2]

*Note: RRT values are estimates based on a standard C18 Reverse Phase method (Water/Acetonitrile + 0.1% Formic Acid).[2][3]

Impurity Genesis Workflow

Understanding when an impurity is formed is the first step to eliminating it.[1][2][3] The diagram below maps the standard synthetic route and the divergence points for each impurity.

ImpurityGenesis Start Start: 2-Amino-6-picoline Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Int_Major Intermediate (Major): 2-Amino-5-nitro-6-picoline Step1->Int_Major Major Path (Para to NH2) Int_Minor Intermediate (Minor): 2-Amino-3-nitro-6-picoline Step1->Int_Minor Minor Path (Ortho to NH2) Imp_D Impurity D: 3,5-Dinitro Step1->Imp_D Over-Nitration (Temp > 50°C) Step2 Step 2: Chlorination (NCS or Cl2) Int_Major->Step2 Int_Minor->Step2 Target TARGET: 2-Amino-3-chloro-5-nitro-6-picoline Step2->Target Chlorination at C3 Imp_A Impurity A: Unreacted Intermediate Step2->Imp_A Incomplete Rxn Imp_B Impurity B: Regioisomer (3-NO2, 5-Cl) Step2->Imp_B Chlorination at C5

Figure 1: Synthetic pathway illustrating the genesis of regioisomers and reaction byproducts.

Troubleshooting Guide (Q&A)
Scenario 1: The "Shoulder" Peak

Q: I see a persistent shoulder peak eluting immediately after my main product on HPLC. Recrystallization isn't removing it.[1][2][3] What is it?

A: This is almost certainly Impurity B (The Regioisomer: 3-nitro-5-chloro) .[1][2]

  • The Science: The 3-nitro and 5-nitro isomers of the picoline scaffold have very similar polarities because the dipole moments are comparable.[1] Standard recrystallization (e.g., in Ethanol) often co-crystallizes them.[2][3]

  • The Fix:

    • Switch Solvents: Move to a solvent system that exploits subtle hydrogen-bonding differences. Toluene or a Toluene/Heptane mix is often effective for separating nitro-regioisomers where one isomer can form an intramolecular H-bond (NH2 to NO2 at pos 3) and the other cannot.[1][2]

    • Process Control: The root cause is likely the previous step.[1][2][3] Ensure your intermediate (2-amino-5-nitro-6-picoline) is >98% pure before chlorination.[1][2] You cannot easily separate the final chlorinated isomers; you must separate the nitro intermediates.[1][2][3]

Scenario 2: Low Chlorine Content / Mass Spec Anomalies

Q: My LC-MS shows the correct M+1 peak (188.5 Da), but the elemental analysis shows low chlorine. There is a peak at 154 Da.[1][3]

A: You have significant Impurity A (Des-chloro intermediate) .[1][2][3]

  • The Science: The chlorination of nitro-pyridines is electronically difficult.[1][2] The nitro group deactivates the ring.[1][2][3] While the amino group activates it, the reaction often stalls at 85-90% conversion.[1][2][3]

  • The Fix:

    • Re-charge Catalyst: If using NCS (N-Chlorosuccinimide), add 0.1 eq fresh reagent and heat for an additional 2 hours.[1][2][3]

    • Acid Catalysis: Ensure the reaction medium is sufficiently acidic (e.g., Acetic Acid or H2SO4 catalysis) to activate the NCS, but not so acidic that you completely protonate the amine (which would deactivate the ring).[2][3]

Scenario 3: Darkening / Stability Issues

Q: The solid product turns from bright yellow to dark orange/brown upon storage.

A: This indicates oxidative instability of the free amine.[1][2][3]

  • The Science: 2-aminopyridines are essentially cyclic amidines.[1][2] They are susceptible to oxidation at the nitrogen, forming N-oxides or azo-dimers, especially in the presence of light and trace metals.[1][3]

  • The Fix:

    • Storage: Store under Argon/Nitrogen in amber vials.

    • Salt Formation: If long-term storage is required, convert the free base to the Hydrochloride salt .[1][2][3] The salt form locks the lone pair on the pyridine nitrogen (and affects the amino group equilibrium), significantly increasing oxidative stability.[1][3]

Analytical Protocol (HPLC)

To accurately separate these impurities, use the following validated conditions. Standard neutral mobile phases will cause peak tailing due to the basic amine.[1][2][3]

ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Detection UV @ 254 nm (aromatic) and 350 nm (nitro group specific)
Flow Rate 1.0 mL/min

Why TFA? The amine on the picoline ring interacts with silanols on the column.[1][2][3] TFA acts as an ion-pairing agent and protonates the base, sharpening the peak shape and allowing resolution of the close-eluting regioisomers.[1]

References
  • Synthesis of Nitro-Picolines: Graboyes, H., & Day, A. R. (1957).[1][2][3] "Pyridine Series. I. Nitration of 2-Aminopyridine and its Methyl Homologs."[1][2][4] Journal of the American Chemical Society.[1][2][3][5] (Foundational text on nitration regioselectivity in picolines). [2][3]

  • Chlorination Methodology: Patent CN103450154A.[1][2][3] "Method for preparing 2-amino-5-chloro-3-methylbenzoic acid" (Describes analogous chlorination of amino-methyl-aromatics using NCS).[1][2]

  • Analytical Characterization: National Institutes of Health (NIH) PubChem.[1][2][3] "2-Amino-6-methyl-3-nitropyridine (Intermediate Data)." [2][3]

  • General Impurity Profiling: Basavaiah, K., et al.[1][2][3] "Determination of impurities in pyridine derivatives by HPLC." (General reference for pyridine separation logic).

Sources

troubleshooting failed reactions with 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-chloro-5-nitro-6-picoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging chemical intermediate. Here, we address common issues encountered during synthesis and provide in-depth, field-proven troubleshooting advice in a direct question-and-answer format.

I. Understanding the Reactivity of 2-Amino-3-chloro-5-nitro-6-picoline

2-Amino-3-chloro-5-nitro-6-picoline is a highly functionalized pyridine derivative. Its reactivity is governed by the interplay of its various substituents:

  • Amino Group (-NH₂): An electron-donating group that can influence the regioselectivity of reactions and can itself be a nucleophile or require protection.

  • Chloro Group (-Cl): A good leaving group, particularly for nucleophilic aromatic substitution (SNAr), as its displacement is activated by the electron-withdrawing nitro group.

  • Nitro Group (-NO₂): A strong electron-withdrawing group that activates the pyridine ring for nucleophilic attack, especially at the positions ortho and para to it. It is also a versatile functional group that can be reduced to an amino group.

  • Picoline (Methyl Group, -CH₃): This group can have steric and electronic effects on the adjacent positions.

The strategic placement of these groups makes this molecule a valuable building block in medicinal chemistry and materials science. However, this complex functionality can also lead to undesired side reactions or reaction failures if not handled with care.

II. Frequently Asked Questions (FAQs) and Troubleshooting Guides

A. General Handling and Stability

Question: My reaction with 2-Amino-3-chloro-5-nitro-6-picoline is giving inconsistent results. Could the starting material be degrading?

Answer: Yes, the stability of your starting material is crucial. While stable under normal conditions, substituted nitropyridines can be sensitive to environmental factors.

Troubleshooting Steps:

  • Storage: Store 2-Amino-3-chloro-5-nitro-6-picoline in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). Similar compounds are known to be sensitive to moisture and light.

  • Purity Check: Before use, verify the purity of your starting material. The presence of impurities from its synthesis can interfere with your reaction.

    • Melting Point: Check the melting point. A broad or depressed melting point compared to the literature value suggests impurities.

    • Spectroscopic Analysis: Run a quick ¹H NMR or LC-MS to confirm the structure and identify any significant impurities.

  • Handling: Avoid prolonged exposure to air and moisture. Weigh out the required amount quickly and reseal the container promptly.

B. Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am trying to displace the chloride with a nucleophile (e.g., an alcohol, amine, or thiol), but the reaction is sluggish or fails to go to completion.

Answer: Incomplete SNAr reactions are a common issue. The success of these reactions depends on the nucleophilicity of your reagent, the reaction conditions, and potential side reactions. The nitro group strongly activates the C-Cl bond for nucleophilic attack.

Causality: The electron-withdrawing nitro group at the 5-position and the pyridine nitrogen activate the 3-position (where the chlorine is) for nucleophilic attack. However, the adjacent amino and methyl groups can introduce steric hindrance.

Troubleshooting Workflow:

sn_ar_troubleshooting start SNAr Reaction Failure check_nucleophile Assess Nucleophile Strength start->check_nucleophile increase_temp Increase Reaction Temperature check_nucleophile->increase_temp Weak Nucleophile add_base Add a Non-Nucleophilic Base check_nucleophile->add_base Anionic Nucleophile change_solvent Change Solvent increase_temp->change_solvent No Improvement success Successful Reaction increase_temp->success Reaction Proceeds change_solvent->add_base Still Sluggish change_solvent->success Reaction Proceeds check_side_reactions Check for Side Reactions add_base->check_side_reactions No Improvement add_base->success Reaction Proceeds check_side_reactions->success Side Reactions Mitigated

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Troubleshooting Steps:

  • Enhance Nucleophilicity:

    • If using a neutral nucleophile (e.g., an alcohol or amine), consider deprotonating it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or DBU) to generate the more reactive anionic nucleophile.

  • Solvent Choice:

    • Use a polar aprotic solvent such as DMF, DMAc, or DMSO. These solvents are effective at solvating the intermediate Meisenheimer complex, thereby stabilizing it and accelerating the reaction.

  • Temperature:

    • Gradually increase the reaction temperature. SNAr reactions often require elevated temperatures to overcome the activation energy barrier. Monitor the reaction by TLC or LC-MS to avoid decomposition. A reaction with a similar substrate, 2-chloro-3-nitro-6-methylpyridine, with guaiacol proceeded at 130 °C.[1]

  • Protecting the Amino Group:

    • The exocyclic amino group can sometimes interfere with the reaction, for example, by acting as a competing nucleophile leading to polymerization or side products. If you suspect this is an issue, consider protecting the amino group (e.g., as an acetamide) before performing the SNAr.

C. Reduction of the Nitro Group

Question: I am trying to reduce the nitro group to an amine, but I am getting a complex mixture of products, or my starting material is being dehalogenated.

Answer: The selective reduction of the nitro group in the presence of a halogen is a common challenge. The choice of reducing agent and reaction conditions is critical to avoid over-reduction or dehalogenation.

Recommended Reducing Agents and Conditions:

Reducing AgentConditionsAdvantagesPotential Issues
Fe/NH₄Cl or Fe/AcOH Aqueous ethanol or methanol, refluxMild, cost-effective, and generally chemoselective for the nitro group over the chloride.Can require acidic conditions which may not be suitable for all substrates.
SnCl₂·2H₂O Ethanol or ethyl acetate, refluxMild and effective for nitro group reduction in the presence of other reducible functional groups.Stoichiometric amounts of tin salts are produced, which can complicate workup and purification.
Sodium dithionite (Na₂S₂O₄) Biphasic system (e.g., DCM/water) with a phase-transfer catalystMild conditions, often used for sensitive substrates.Can sometimes be sluggish.
Catalytic Hydrogenation (H₂, Pd/C) Methanol or ethanol, room temperature, atmospheric or elevated pressureClean reaction with water as the only byproduct.High risk of dehalogenation, especially with palladium catalysts. Raney Nickel may be a better alternative if dehalogenation is a problem.

Troubleshooting Workflow:

reduction_troubleshooting start Nitro Reduction Failure dehalogenation Dehalogenation Observed start->dehalogenation incomplete_reaction Incomplete Reaction start->incomplete_reaction complex_mixture Complex Mixture start->complex_mixture change_catalyst Switch to Fe/NH4Cl or SnCl2 dehalogenation->change_catalyst Using Pd/C increase_reagent Increase Stoichiometry of Reducing Agent incomplete_reaction->increase_reagent Insufficient Reagent increase_temp_time Increase Temperature or Reaction Time incomplete_reaction->increase_temp_time Mild Conditions check_purity Verify Starting Material Purity complex_mixture->check_purity Possible Side Reactions milder_conditions Use Milder Reducing Agent (e.g., Na2S2O4) complex_mixture->milder_conditions Harsh Conditions success Successful Reduction change_catalyst->success increase_reagent->success increase_temp_time->success check_purity->milder_conditions milder_conditions->success

Caption: Troubleshooting workflow for nitro group reduction.

D. Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Question: I am attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at the C-Cl position, but I am observing low yields, decomposition of my starting material, or no reaction at all.

Answer: Palladium-catalyzed cross-coupling reactions with electron-deficient and sterically hindered substrates like 2-Amino-3-chloro-5-nitro-6-picoline can be challenging. The success of these reactions hinges on the careful selection of the catalyst, ligand, base, and solvent.

Causality: The electron-rich amino group and the pyridine nitrogen can coordinate to the palladium center, potentially poisoning the catalyst. The steric hindrance from the adjacent amino and methyl groups can also impede the catalytic cycle.

Key Experimental Considerations:

ParameterRecommendation for Suzuki-MiyauraRecommendation for Buchwald-HartwigRationale
Catalyst Precursor Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃Pd₂(dba)₃, Pd(OAc)₂A variety of precursors can be effective; the choice often depends on the ligand.
Ligand SPhos, XPhos, RuPhosXPhos, RuPhos, BrettPhosBulky, electron-rich phosphine ligands are generally required to promote oxidative addition and reductive elimination with challenging substrates.
Base K₂CO₃, K₃PO₄, Cs₂CO₃NaOtBu, K₃PO₄, LHMDSThe choice of base is critical and must be screened. Stronger, non-nucleophilic bases are often needed for Buchwald-Hartwig amination.
Solvent Dioxane/H₂O, Toluene, DMEToluene, DioxaneAnhydrous conditions are typically required for Buchwald-Hartwig reactions.

Troubleshooting Steps:

  • Degassing: Thoroughly degas all solvents and reagents. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst.

  • Ligand Screening: If one ligand is not effective, screen a panel of bulky, electron-rich phosphine ligands.

  • Base Screening: The choice of base can have a profound impact on the reaction outcome. Screen a variety of bases, from milder carbonates to stronger phosphates and alkoxides.

  • Temperature Control: Start at a moderate temperature (e.g., 80 °C) and slowly increase if the reaction is not proceeding. High temperatures can lead to decomposition.

  • Protect the Amino Group: If catalyst poisoning is suspected, protecting the 2-amino group may be beneficial. This can prevent coordination to the palladium center.

  • Purity of Boronic Acid (Suzuki): Ensure the boronic acid is pure and has not undergone significant decomposition to the corresponding boroxine.

III. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a general starting point and may require optimization for your specific nucleophile.

  • To a solution of 2-Amino-3-chloro-5-nitro-6-picoline (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) add the nucleophile (1.1-1.5 eq).

  • If the nucleophile is neutral, add a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-130 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective Reduction of the Nitro Group with Fe/NH₄Cl
  • In a round-bottom flask, suspend 2-Amino-3-chloro-5-nitro-6-picoline (1.0 eq) and ammonium chloride (4.0-5.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (3.0-5.0 eq) in portions to the stirred suspension.

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • After the starting material is consumed, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Make the aqueous layer basic with aqueous NaHCO₃ or Na₂CO₃ and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the desired amino-picoline.

IV. References

  • Google Patents. (n.d.). Process for producing 2,3-diamino-6-methoxypyridine. Retrieved February 6, 2026, from

  • Google Patents. (n.d.). Method of producing 2-amino-3-nitro-5-halogenopyridine. Retrieved February 6, 2026, from

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-methyl-3-nitropyridine. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-chloro-3-aminopyridine. Retrieved February 6, 2026, from

  • PrepChem. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved February 6, 2026, from [Link]

Sources

optimizing reaction conditions for 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the optimization of 2-Amino-3-chloro-5-nitro-6-picoline (also known as 2-amino-3-chloro-5-nitro-6-methylpyridine).

This guide assumes the user is performing the Nitration of 2-Amino-3-chloro-6-methylpyridine , which is the most direct and atom-economical route, though fraught with thermodynamic and kinetic challenges.

Ticket Subject: Optimization of Reaction Conditions for 2-Amino-3-chloro-5-nitro-6-picoline Status: Open Priority: High (Process Safety & Yield Critical)

📋 Module 1: The Core Protocol (Standard Operating Procedure)

Before troubleshooting, verify your baseline conditions against this optimized industrial standard. This protocol minimizes the formation of tarry by-products common in aminopyridine nitrations.

Reaction Logic

The synthesis relies on an Electrophilic Aromatic Substitution (EAS) .

  • Substrate: 2-Amino-3-chloro-6-methylpyridine.

  • Directing Effects:

    • The -NH₂ (C2) is a strong activator and directs ortho/para. The ortho position (C3) is blocked by Chlorine. The para position (C5) is open.

    • The -CH₃ (C6) is a weak activator and directs ortho/para. The ortho position (C5) reinforces the amine's direction.

  • Challenge: Aminopyridines in mixed acid often undergo N-nitration first (forming a nitramine), which must rearrange to the ring carbon (C5) under specific thermal conditions.

Optimized Stoichiometry & Conditions
ParameterRecommended RangeCritical LimitRationale
Substrate Conc. 1.0 M in H₂SO₄> 2.5 MHigh concentration increases exotherm risk.
H₂SO₄ (Solvent) 98% Conc.< 90%Water interferes with nitronium ion (

) generation.
HNO₄ (Reagent) Fuming (90%+) or 1.1 eq> 1.5 eqExcess acid causes over-nitration or oxidative degradation.
Addition Temp 0°C to 5°C> 10°CPrevents immediate oxidation of the methyl group.
Rearrangement Temp 45°C to 55°C> 65°CRequired to move

from

to

.

🛠 Module 2: Troubleshooting Guides (Ticket Resolution)

🎫 Ticket #401: "My reaction mixture turned black/tarry."

Diagnosis: Oxidative degradation of the pyridine ring or the methyl group. Root Cause:

  • Temperature Spike: The exotherm during HNO₃ addition exceeded 15°C.

  • Lack of Temperature Control: You heated the reaction too quickly after addition. Resolution:

  • Protocol Shift: Implement a "Dosage-Controlled" addition. Add HNO₃ at a rate where

    
     never exceeds 5°C.
    
  • Quench: Do not pour water into the acid. Pour the reaction mixture onto crushed ice to dissipate heat.

🎫 Ticket #402: "Yield is low (<40%), and I see starting material."

Diagnosis: Incomplete Nitramine Rearrangement. Root Cause: In sulfuric acid, the amine forms a nitramine intermediate (


). This species is stable at 0°C. If you quench immediately after addition, the nitramine hydrolyzes back to the starting material.
Resolution: 
  • The Cook Step: After the addition of nitric acid at 0°C, you must warm the reaction to 45–55°C for 1–2 hours. This thermal energy drives the migration of the nitro group to the C5 carbon.

🎫 Ticket #403: "Product is contaminated with a regioisomer."

Diagnosis: Competitive directing effects or impurities in starting material. Root Cause: While C5 is electronically favored, trace amounts of C4 substitution can occur if the medium is not acidic enough (free base vs. pyridinium ion directing effects differ). Resolution:

  • Acidity Check: Ensure H₂SO₄ is at least 5 molar equivalents relative to the substrate. The pyridine ring must be fully protonated to shield the nitrogen lone pair, ensuring the EAS mechanism dominates over radical pathways.

📊 Module 3: Visual Workflows

The following diagrams illustrate the optimized process flow and the decision logic for troubleshooting.

Diagram 1: Optimized Nitration Workflow

This flow emphasizes the critical "Rearrangement" phase often missed in standard protocols.

NitrationProcess Start Start: 2-Amino-3-chloro-6-picoline Dissolution Dissolve in H2SO4 (98%) Temp < 10°C Start->Dissolution Addition Add HNO3 Dropwise Maintain 0-5°C (Exothermic!) Dissolution->Addition Slow Addition Intermediate Nitramine Intermediate (N-NO2 formed) Addition->Intermediate Rearrangement Rearrangement Phase Heat to 50°C for 2h Intermediate->Rearrangement Critical Step Quench Quench on Ice Adjust pH to 4-5 Rearrangement->Quench Product Solid Product 2-Amino-3-chloro-5-nitro-6-picoline Quench->Product Filtration

Caption: Step-by-step reaction protocol highlighting the critical thermal rearrangement phase.

Diagram 2: Troubleshooting Logic Tree

Use this logic gate to identify why your specific batch failed.

Troubleshooting Issue Identify Issue Color Black/Tar? Issue->Color Yield Low Yield? Issue->Yield Purity Wrong Isomer? Issue->Purity TempControl Was Temp > 10°C during addition? Color->TempControl CookStep Did you heat to 50°C? Yield->CookStep AcidConc Was H2SO4 concentrated? Purity->AcidConc Sol1 Oxidative Degradation. REDUCE ADDITION TEMP. TempControl->Sol1 Yes Sol2 Incomplete Rearrangement. INCREASE COOK TIME. CookStep->Sol2 Yes, but short time Sol3 Nitramine Hydrolysis. DO NOT QUENCH EARLY. CookStep->Sol3 No Sol4 Protonation Failure. USE 98% H2SO4. AcidConc->Sol4 No (Dilute)

Caption: Diagnostic logic tree for isolating root causes of reaction failure.

❓ Module 4: Frequently Asked Questions (FAQs)

Q: Can I use N-Chlorosuccinimide (NCS) to chlorinate 2-amino-5-nitro-6-picoline instead? A: Yes, this is the "Reverse Route." It avoids the dangerous exotherm of nitration. However, chlorination of nitro-aminopyridines can be sluggish due to the electron-withdrawing nitro group deactivating the ring. If you choose this route, use DMF as a solvent and heat to 80°C. Note that regioselectivity is less controlled than the nitration route [1].

Q: Why do I need to adjust the pH to 4–5 during workup? Why not neutral (pH 7)? A: The product is an aminopyridine, which is weakly basic. At pH < 3, it remains protonated and water-soluble (loss of yield). At pH > 8, you risk precipitating inorganic salts or hydrolyzing the chloro-group (though unlikely at room temp). pH 4–5 is the isoelectric "sweet spot" for precipitation [2].

Q: My product is bright yellow. Is this normal? A: Yes. Nitro-aminopyridines are typically yellow to orange crystalline solids due to the conjugation between the nitro group and the amino group (push-pull system).

📚 References

  • US Patent 5453512A .[1] Method of producing 2-amino-3-nitro-5-halogenopyridine. (Describes the regioselectivity and rearrangement mechanics of nitrating substituted aminopyridines).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Authoritative text on Pyridine electrophilic substitution rules and nitramine rearrangement).

  • GuideChem . Synthesis of 2-amino-3-nitro-6-chloro-pyridine. (Provides baseline stoichiometry for similar isomers).

  • ChemicalBook . 2-Amino-6-chloro-3-nitropyridine Properties. (Physical property verification for isomers).

Sources

Technical Support Center: Stability & Handling of 2-Amino-3-chloro-5-nitro-6-picoline

[1][2][3]

Executive Summary: The Stability Paradox

2-Amino-3-chloro-5-nitro-6-picoline (and its close analogs) presents a classic "push-pull" stability paradox common in heterocyclic chemistry. The molecule contains an electron-donating amino group (


123solvation disrupts this balance2
  • Photochemical Nitro-to-Nitroso Rearrangement: Highly sensitive to UV/Blue light (300–450 nm).[1][3]

  • Oxidative Coupling in DMSO: The amino group is prone to slow oxidation in dimethyl sulfoxide, leading to azo-dimerization or N-oxide formation.[1][2][3]

  • Hygroscopic Hydrolysis: The 3-chloro substituent, while generally robust, can undergo slow hydrolysis if the pyridine ring becomes protonated in wet, acidic environments.[2]

Diagnostic Troubleshooting (Q&A)

Q1: "My stock solution in DMSO turned from yellow to dark orange/red overnight. Is it still usable?"

Status: High Risk / Likely Degraded. [3]

  • Root Cause: This is a hallmark of oxidative instability .[1][3] In DMSO, electron-rich amino-heterocycles can undergo oxidative coupling.[1][2][3] The color shift (bathochromic shift) indicates the formation of extended conjugated systems, likely azo-dimers (

    
    ) or nitroso-intermediates.[1][2][3]
    
  • Mechanism: DMSO acts as a mild oxidant.[1][3] The 2-amino group, activated by the methyl group at C6, is susceptible to single-electron transfer (SET) processes.[1][2][3]

  • Action: Discard the solution. For future experiments, prepare DMSO stocks immediately before use or store at

    
     under argon.[1][3]
    

Q2: "I see a fine precipitate forming when diluting my methanolic stock into aqueous buffer (pH 7.4)."

Status: Solubility Issue (Not Degradation).

  • Root Cause: 2-Amino-3-chloro-5-nitro-6-picoline is a weak base (pyridine nitrogen) and a very weak acid (amino group).[1][2][3] At neutral pH (7.4), the molecule is largely uncharged and hydrophobic (due to the chloro and methyl groups).[2]

  • Action:

    • Cosolvent: Increase DMSO or Ethanol concentration to 5-10% in the final buffer.[1][3]

    • Cyclodextrins: Use Hydroxypropyl-

      
      -cyclodextrin (HP-
      
      
      -CD) to encapsulate the hydrophobic core.[1][2][3]

Q3: "The purity peak on HPLC is splitting after the sample sat in the autosampler for 6 hours."

Status: Photochemical Degradation. [3]

  • Root Cause: The "push-pull" electronic system (Amino

    
     Ring 
    
    
    Nitro) creates a strong dipole that absorbs heavily in the UV-A/Blue region.[1][2][3] Standard laboratory lighting (fluorescent) is sufficient to trigger nitro-group rearrangement or photoreduction.[1][3]
  • Action: Use Amber glassware strictly. If amber vials are unavailable, wrap clear vials in aluminum foil. Ensure the autosampler is temperature-controlled (

    
    ).
    

Solvent Compatibility Matrix

SolventStability RatingRisk FactorRecommended Storage
Methanol/Ethanol ⭐⭐⭐⭐ (High)Low.[1][2][3] Potential for slow trans-esterification if heated (rare).[1][3]

(Weeks)
DMSO ⭐⭐ (Low)Oxidation Risk. Hygroscopic absorption of water accelerates hydrolysis.[1][3]Fresh Prep Only /

Acetonitrile ⭐⭐⭐⭐⭐ (Excellent)Inert.[1][3] Best for HPLC standards.

(Months)
Water (pH 7) ⭐ (Poor)Solubility limits.[1][3] Precipitation risk.[1][3][4]Do not store.
0.1 M HCl ⭐⭐⭐ (Moderate)Stable as hydrochloride salt, but risk of Cl-hydrolysis over long periods.[1][3]

(Days)

Visualizing the Instability

The following diagram illustrates the decision logic for handling this compound and the potential degradation pathways if mishandled.

StabilityGuideStart2-Amino-3-chloro-5-nitro-6-picoline(Solid State)SolvationSolvation StepStart->SolvationDMSOSolvent: DMSOSolvation->DMSOHigh SolubilityMeCNSolvent: AcetonitrileSolvation->MeCNModerate SolubilityLightLight Exposure(UV/Vis)DMSO->LightTransparent VialOxidationOxidative Coupling(Azo-dimers)DMSO->OxidationStorage >24h @ RTMeCN->LightTransparent VialStableStable Solution(>24 Hours)MeCN->StableDark / 4°CPhotoDegNitro-to-NitrosoRearrangementLight->PhotoDegExcitation

Caption: Degradation pathways are heavily solvent and light-dependent.[1][3] DMSO promotes oxidation, while light exposure triggers nitro-group rearrangement regardless of solvent.[1][2]

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock for biological assays with minimal degradation.

  • Weighing: Weigh the solid in a low-humidity environment (glovebox or desiccated balance). The 6-methyl group increases hygroscopicity [1].[1][2][3]

  • Solvent Selection:

    • Preferred:Anhydrous DMSO (stored over molecular sieves) flushed with Argon.[1][3]

    • Alternative: 50:50 DMSO:Ethanol (reduces oxidative potential).[1][3]

  • Dissolution: Vortex for 30 seconds. Do not sonicate for >1 minute (heat accelerates degradation).[1][3]

  • Storage: Aliquot immediately into amber glass vials with PTFE-lined caps. Snap-freeze in liquid nitrogen and store at

    
     or 
    
    
    .
Protocol B: HPLC Purity Check Method

Use this method to verify if your stock has degraded.[2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm,

    
    .[3]
    
  • Mobile Phase A: 0.1% Formic Acid in Water.[1][3]

  • Mobile Phase B: Acetonitrile.[1][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic) and 360 nm (Nitro-charge transfer band).[1][3]

    • Note: Degradation products often appear at 360-400 nm due to extended conjugation (red-shift).[1][2][3]

References

  • Jubilant Ingrevia. (2025).[1][3][5][6] Safety Data Sheet: 2-Amino-6-methylpyridine. Retrieved from (Demonstrates hygroscopic nature of picoline precursors).[1][3]

  • Procházková, E., et al. (2012).[1][3][7] Compound instability in dimethyl sulphoxide: Case studies with 5-aminopyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(20), 6405-6409.[1][2][3][7] (Establishes mechanism for amino-heterocycle oxidation in DMSO).[1][3]

  • TCI Chemicals. (2024).[1][3] Product Specification: 2-Amino-5-nitropyridine. Retrieved from (Verifies light sensitivity of nitro-aminopyridine analogs).[1][3]

  • Cheng, X., et al. (2003).[1][3] Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.[1][2][3] (General guidelines for DMSO stock storage).[1][3]

Technical Support Center: Stability & Handling of 2-Amino-3-chloro-5-nitro-6-picoline

[1][2]

Part 1: Core Stability Directive

The Molecule: 2-Amino-3-chloro-5-nitro-6-picoline contains a pyridine ring substituted with an amino group (C2), a chlorine atom (C3), a nitro group (C5), and a methyl group (C6).[1][2]

The Risk: This compound is metastable .[1][2] The conjugation between the electron-rich amino group and the electron-deficient nitro group creates a strong dipole.[1][2] While this makes it a valuable intermediate for coupling reactions, it also renders it prone to oxidative darkening and photolytic decomposition .[1][2]

The "Golden Rules" of Storage

Failure to adhere to these three pillars will result in purity loss of >5% per month.[1][2]

  • Cold Chain is Critical: Store at 2°C – 8°C . Long-term storage (>3 months) requires -20°C .[1][2]

  • Photon Shielding: The nitro-pyridine chromophore absorbs UV-Vis light strongly.[1][2] Amber glass is mandatory; foil wrapping is recommended.[1][2]

  • Inert Atmosphere: The amino group is susceptible to N-oxidation.[1][2] Store under Argon or Nitrogen .[1][2]

Part 2: Troubleshooting & FAQs

Section A: Visual Inspection & Purity Analysis

Q: My sample has turned from bright yellow to a dull brown/orange. Is it still usable? A: This color shift indicates surface oxidation or photolytic degradation .[1][2]

  • Diagnosis: The amino group (-NH2) has likely undergone partial oxidation to form azo-linkages or N-oxides, or the nitro group has facilitated a photo-redox reaction.[1][2]

  • Action: If the color change is superficial, perform a recrystallization (see Protocol A).[2] If the bulk solid is dark brown, check purity via HPLC.[2] If purity is <95%, repurify immediately to prevent autocatalytic decomposition.[1][2]

Q: I see an extra peak at RRT 0.85 on my HPLC. What is it? A: This is likely the hydrolysis product (2-Hydroxy-3-chloro-5-nitro-6-picoline) or a de-chlorinated impurity .[1][2]

  • Cause: Exposure to moisture, particularly in acidic or basic environments.[1][2] The C3-Chlorine is activated by the C5-Nitro group, making it susceptible to Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    
  • Solution: Ensure all solvents used for analysis and synthesis are anhydrous .[1][2] Avoid leaving the compound in solution for >4 hours.[1][2]

Section B: Reaction & Handling

Q: Can I heat this compound above 100°C for a reaction? A: Proceed with extreme caution.

  • Risk: Nitro-substituted pyridines can exhibit thermal instability.[1][2] While the melting point is likely >140°C, prolonged heating in solution can trigger polymerization or tar formation.[2]

  • Recommendation: Do not exceed 80°C unless strictly necessary. If higher temperatures are required, use a high-boiling, non-nucleophilic solvent (e.g., Toluene, Xylene) and strictly exclude oxygen.[2]

Q: Which solvents should I avoid? A: Avoid nucleophilic solvents (e.g., Methanol, Ethanol) at high temperatures.

  • Mechanism: The electron-withdrawing nitro group activates the ring.[1][2] At high temperatures (>60°C), alcohols can attack the C3-position, displacing the chlorine atom (alkoxylation).[2]

  • Preferred Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), or Ethyl Acetate.[2]

Part 3: Experimental Protocols

Protocol A: Rescue Recrystallization

Use this protocol to restore purity if the compound has darkened.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethyl Acetate (approx. 5-10 mL per gram).[1][2]

  • Clarification: If insoluble dark particles remain (tar), filter hot through a Celite pad .[1][2]

  • Precipitation: Slowly add warm Hexanes or Heptane (non-polar anti-solvent) until the solution turns slightly turbid (Ratio approx. 1:2 EtOAc:Hexane).[1][2]

  • Crystallization: Allow the solution to cool to Room Temperature (RT) slowly, then move to 4°C for 2 hours.

  • Collection: Filter the bright yellow crystals and wash with cold Hexane. Dry under vacuum at 40°C max .

Protocol B: HPLC Stability Check

Standardized method to track decomposition.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Phosphoric Acid (Acidic pH stabilizes the amine)
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm (aromatic) and 350 nm (nitro-conjugation)

Part 4: Visualization of Stability Logic

Diagram 1: Storage & Handling Decision Tree

This workflow ensures the integrity of the compound from receipt to reaction.[2]

StorageWorkflowStartCompound ReceiptCheckVisual Inspection(Color Check)Start->CheckGoodBright Yellow/Orange?Check->GoodYesBadDark Brown/Black?Check->BadNoStoreStorage Protocol:1. Amber Vial2. Argon Purge3. Temp < 8°CGood->StorePurifyExecute Protocol A(Recrystallization)Bad->PurifyPurify->CheckUseReady for SynthesisStore->UseOn Demand

Caption: Decision matrix for evaluating compound quality upon receipt and determining necessary purification steps.

Diagram 2: Degradation Pathways

Understanding how the molecule breaks down allows you to prevent it.[1][2]

DegradationMol2-Amino-3-chloro-5-nitro-6-picolineOxidationOxidative Degradation(Air/Light)Mol->Oxidation O2 + UV Light HydrolysisNucleophilic Attack(Moisture/Alcohols)Mol->Hydrolysis H2O / ROH + Heat Prod_OxAzo-dimers / N-Oxides(Dark Color)Oxidation->Prod_OxProd_Hyd2-Hydroxy derivative(Cl displacement)Hydrolysis->Prod_Hyd

Caption: Primary decomposition routes. The nitro group activates the ring for hydrolysis; the amino group is sensitive to oxidation.

Part 5: References

  • PubChem. 2-Chloro-5-nitropyridine (Related Structure Stability Data). National Library of Medicine.[1][2] [Link]

characterization of unexpected byproducts in 2-Amino-3-chloro-5-nitro-6-picoline reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-3-chloro-5-nitro-6-picoline Reaction Profiling

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Characterization of Unexpected Byproducts in CAS 24815-39-6 (and analogs)

Executive Summary

You are likely here because your LC-MS trace shows unexpected peaks, or your yield has plummeted during the manipulation of 2-Amino-3-chloro-5-nitro-6-picoline . This scaffold is a critical intermediate in the synthesis of Src/Abl kinase inhibitors (e.g., Dasatinib analogs) and other heterocyclic pharmaceuticals.

The "unexpected" byproducts usually stem from three specific reactivity nodes:

  • The C3-Chlorine Atom: Labile to hydrodechlorination during reduction.[1]

  • The C2-Amino Group: Prone to hydrolysis (pyridone formation) during diazotization.[1]

  • The C5-Nitro Group: Can activate the ring for unexpected Nucleophilic Aromatic Substitution (

    
    ) or displace halogens.
    

This guide breaks down these issues into a troubleshooting Q&A format, supported by mechanistic signaling pathways.

Module 1: Chlorination Stage (Synthesis of the Core)

User Question: "I am chlorinating 2-amino-5-nitro-6-picoline using NCS, but I see a persistent impurity at [M+34] and another at [M-46]. What are these?"

Technical Diagnosis: You are encountering Over-chlorination and Nitro-displacement .[1] While N-chlorosuccinimide (NCS) is milder than


 gas, the electron-rich amino group activates the ring, making it susceptible to multiple halogenations if stoichiometry is not strictly controlled.
Identified Impurities:
Retention Time (Rel)Mass ShiftIdentityCause
0.9 RRT [M-H+Cl] (+34 Da) 2-Amino-3,5-dichloro-6-picoline Denitro-chlorination. In rare cases, or if the starting material contained 2-amino-6-picoline (non-nitrated), the chlorine will occupy the C5 position.[1]
1.1 RRT [M+Cl] N-Chloro species Reaction on the exocyclic amine (N-Cl bond) rather than the ring (C-Cl).[1] This is often an intermediate that rearranges to the C3 position upon heating.
Troubleshooting Protocol:
  • Switch Reagents: If NCS yields are low, switch to

    
     / HCl . The oxidative generation of 
    
    
    
    often provides better regioselectivity for the C3 position due to the steric guidance of the C2-amino group.
  • Temperature Control: Maintain reaction at < 50°C . Higher temperatures promote the displacement of the nitro group (denitration).

  • Validation: Check proton NMR. The product should lose the C3 aromatic proton. If the C3 proton remains but the mass increases, you have N-chlorinated.

Module 2: Reduction Stage (Nitro Amine)

User Question: "I tried reducing the nitro group to the diamine using Pd/C and Hydrogen, but my product mass is [M-34]. The chlorine is gone. Why?"

Technical Diagnosis: You have triggered Hydrodechlorination .[1] This is the most common "unexpected" side reaction in chloropyridine chemistry. Palladium on Carbon (Pd/C) is an excellent catalyst for removing halogens from aromatic rings, especially in the presence of hydrogen gas.

The Mechanism:

The oxidative addition of Pd into the C-Cl bond competes with the reduction of the nitro group.

  • Pathway A (Desired):

    
    [1]
    
  • Pathway B (Undesired):

    
    [1]
    
Corrective Protocol (The "Iron Fix"):

Do not use catalytic hydrogenation for this step if you need to retain the chlorine.

Recommended Workflow:

  • Reagent: Use Iron powder (Fe) in Acetic Acid or Ammonium Chloride .[1]

  • Alternative: Use Stannous Chloride (

    
    )  in concentrated HCl (though workup is messier).[1][2]
    
  • Procedure:

    • Suspend 1 eq of substrate in EtOH/Water (4:1).

    • Add 5 eq of Fe powder and 5 eq of

      
      .
      
    • Reflux for 2 hours.[1]

    • Result: The mild electron transfer mechanism reduces the nitro group without possessing the energy to cleave the aryl-chloride bond.

Module 3: Diazotization (Sandmeyer/Hydrolysis)

User Question: "I attempted to convert the amine to a halide via Sandmeyer, but I isolated a yellow solid that is insoluble in organic solvents. NMR shows a loss of the amine peaks."

Technical Diagnosis: You formed the Pyridone (2-Hydroxy-3-chloro-5-nitro-6-picoline) . Diazonium salts of 2-aminopyridines are notoriously unstable.[1] Unlike benzene diazonium salts, the pyridine nitrogen makes the C2 position extremely electrophilic. Water molecules in your acid will attack C2, displacing the


 group and forming the thermodynamically stable pyridone tautomer.
Visualizing the Pathway

ReactionPathways Start 2-Amino-3-chloro-5-nitro-6-picoline Diazonium Diazonium Intermediate [Unstable] Start->Diazonium NaNO2, HX Target Target Halide (Sandmeyer Product) Diazonium->Target CuX, Anhydrous Impurity Pyridone Impurity (Hydrolysis) Diazonium->Impurity H2O Attack (Fast)

Figure 1: The bifurcation of the diazonium intermediate. Water presence guarantees the red pathway (Impurity).

Prevention Protocol:
  • Anhydrous Conditions: Do not use aqueous

    
    .[1] Use t-Butyl Nitrite (tBuONO)  in anhydrous Acetonitrile or DMF.[1]
    
  • One-Pot Transformation: Add the halogen source (e.g.,

    
     or 
    
    
    
    ) before adding the nitrite ester. This ensures the radical transfer happens faster than any nucleophilic attack by trace moisture.

Summary of Impurity Markers (LC-MS)

Use this table to identify the peaks in your crude mixture.

Impurity NameMass Shift (vs Parent)Origin StepSolution
Des-chloro analog -34 Da ReductionSwitch Pd/C to Fe/AcOH
Pyridone (2-OH) +1 Da DiazotizationUse t-Butyl Nitrite (Anhydrous)
Dimer (Azo) [2M-2] DiazotizationDilute reaction; Control temp < 0°C
3,5-Dichloro +34 Da ChlorinationControl NCS equivalents; Lower Temp

References & Authoritative Sources

  • Guidechem. Synthesis and impurities of 2-Chloro-3-nitro-6-methylpyridine intermediates.

  • National Institutes of Health (NIH) - PubMed. Chlorination of Amino Acids and Pyridines: Reaction Pathways and Unexpected Byproducts.

  • Google Patents. Method for preparing 2-chloro-5-nitropyridine and analysis of chlorination byproducts (CN102040554A). [1]

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine (Reduction protocols avoiding dechlorination). [1]

  • ResearchGate. Chlorination reaction promoted by NCS: Unprecedented Formation of Chlorinated Intermediates.

Sources

managing regioselectivity in reactions of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 2-Amino-3-chloro-5-nitro-6-picoline .

This guide addresses the specific reactivity challenges posed by this densely functionalized pyridine scaffold. Our goal is to help you navigate the competing electronic and steric forces that dictate regioselectivity in your synthesis.

Technical Overview: The Reactivity Landscape

Substrate Analysis: 2-Amino-3-chloro-5-nitro-6-picoline (CAS: Analogous structures often indexed, specific isomer requires precise handling)

  • Electronic Push-Pull: The molecule features a strong electron-donating group (2-NH

    
    ) and a strong electron-withdrawing group (5-NO
    
    
    
    ). This creates a polarized system.
  • Steric Crowding: The 3-chloro substituent is sandwiched between the 2-amino group and the 4-position proton. This steric bulk significantly impacts N-alkylation and substitution reactions.

  • The "Meta" Trap: Crucially, the 3-chloro group is meta to the 5-nitro group. Unlike 2-chloro-5-nitropyridine, the chlorine here is not activated for Nucleophilic Aromatic Substitution (S

    
    Ar) by the nitro group.
    
Visualizing the Reactive Sites

ReactivityMap Substrate 2-Amino-3-chloro- 5-nitro-6-picoline Site_NH2 2-Amino Group (Nucleophilic but Sterically Hindered) Substrate->Site_NH2 Alkylation/Acylation Site_Cl 3-Chloro (Deactivated for SNAr) Substrate->Site_Cl Inert to Nucleophiles Site_NO2 5-Nitro (Reducible) Substrate->Site_NO2 Hydrogenation Site_Me 6-Methyl (Acidic Protons / Vinylogous) Substrate->Site_Me Condensation (DMF-DMA) Site_NO2->Site_Me Activates Acidity

Figure 1: Functional map highlighting the competing reactive centers. Note the lack of activation at the 3-Chloro position.

Module 1: Troubleshooting Nucleophilic Substitution (The "Inert Chlorine" Issue)

User Query: "I am trying to displace the 3-chlorine with an amine or alkoxide, but I'm recovering starting material. Why isn't the 5-nitro group activating this displacement?"

Technical Diagnosis: You are encountering a classic regiochemical mismatch. S


Ar on pyridines requires the leaving group (LG) to be ortho or para to an electron-withdrawing group (EWG).
  • In your molecule, the 3-Cl is meta to the 5-NO

    
    .
    
  • Furthermore, the 2-NH

    
     is a strong electron donor, increasing electron density in the ring and further deactivating it toward nucleophilic attack.
    

Protocol: Forcing the Substitution To functionalize C3, you cannot use direct S


Ar. You must use Sandmeyer Chemistry  or Diazotization .
StepReagentConditionsOutcome
1. Diazotization NaNO

, H

SO

(aq)
0°C to 5°CConverts 2-NH

to Diazonium salt.
2. Hydrolysis (Optional) H

O, Heat
RefluxConverts Diazonium to 2-OH (Pyridone). The 3-Cl is now susceptible to modification or the ring can be re-chlorinated with POCl

to give 2,3-dichloro-5-nitro-6-picoline (where 2-Cl is active).
3. Halogen Swap CuBr or KISandmeyerConverts 2-NH

directly to Br or I, changing the steric/electronic profile.

Module 2: Managing N-Alkylation Regioselectivity

User Query: "When I try to alkylate the 2-amino group, I get a mixture of products, including ring nitrogen alkylation. How do I favor the exocyclic amine?"

Technical Diagnosis: 2-Aminopyridines exhibit tautomerism. The ring nitrogen (N1) is often more nucleophilic than the exocyclic nitrogen (2-NH


), leading to N1-alkylation (formation of imino-pyridines). The 3-chloro group adds steric bulk to the exocyclic amine, further discouraging attack at that position.

Decision Tree: Selecting the Right Base

AlkylationLogic Start Goal: N-Alkylation BaseChoice Choose Base System Start->BaseChoice NaH Strong Base (NaH/DMF) BaseChoice->NaH Kinetic Control WeakBase Weak Base (K2CO3/Acetone) BaseChoice->WeakBase Thermodynamic Control Result1 Anion Delocalization Risk of Ring N-Alkylation NaH->Result1 Result2 Thermodynamic Control Favors Exocyclic NH WeakBase->Result2

Figure 2: Base selection strategy for controlling N-site selectivity.

Recommended Protocol: Reductive Amination (The Superior Pathway) To avoid the N1 vs. exocyclic-N competition entirely, use reductive amination. This bypasses the generation of a nucleophilic anion.

  • Condensation: React 2-Amino-3-chloro-5-nitro-6-picoline with the desired Aldehyde + Ti(OiPr)

    
     (Lewis Acid catalyst) in THF.
    
  • Reduction: Add NaBH(OAc)

    
     (Sodium triacetoxyborohydride).
    
  • Mechanism: The imine forms exclusively on the exocyclic amine (sterics prevent ring N imine formation). Reduction yields the secondary amine cleanly.

Module 3: Chemoselective Reduction (Protecting the Chlorine)

User Query: "I need to reduce the 5-nitro group to an aniline, but I keep losing the 3-chlorine atom (dehalogenation). What conditions should I use?"

Technical Diagnosis: Catalytic hydrogenation (H


, Pd/C) is notorious for hydrodehalogenation  (cleaving C-Cl bonds) alongside nitro reduction. The 3-chloro position is particularly vulnerable due to the electron-deficient nature of the pyridine ring.

Troubleshooting Table: Reduction Systems

MethodReagent SystemChemoselectivity (Nitro vs. Chloro)Recommendation
Catalytic H

H

, Pd/C
Poor (High risk of dechlorination)❌ Avoid unless using sulfided Pt/C.
Béchamp Fe powder, NH

Cl, EtOH/H

O
Excellent Primary Recommendation. Mild, scalable, retains Cl.
Stannous Chloride SnCl

• 2H

O, EtOH
Good ✅ Good alternative, but workup can be messy (tin emulsions).
Zinc/Acid Zn, Acetic AcidModerate ⚠️ Risk of over-reduction or acetylation of product.
Transfer Hydrog. Fe(acac)

, PhSiH

High ✅ Modern, homogeneous method [1].

Standard Operating Procedure (Fe/NH


Cl Method): 
  • Dissolve substrate (1 eq) in Ethanol/Water (3:1 ratio).

  • Add NH

    
    Cl (5 eq) and Iron powder (5 eq, <325 mesh).
    
  • Heat to 70°C with vigorous stirring for 2–4 hours.

  • Monitor: TLC will show the disappearance of the yellow nitro spot and appearance of a fluorescent blue amine spot.

  • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.

Module 4: Functionalizing the Methyl Group (C-H Activation)

User Query: "Can I react the 6-methyl group without affecting the amine or nitro group?"

Technical Diagnosis: Yes. The 6-methyl group is "vinylogous" to the 5-nitro group. The electron-withdrawing power of the 5-NO


 and the pyridine nitrogen renders the methyl protons significantly acidic (pKa approx 20-22 in DMSO, comparable to ketones).

Application: Synthesis of Pyrrolopyridines This is a key strategy for building fused ring systems (e.g., 4-azaindoles).

  • Reagent: DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

  • Conditions: Heat substrate in DMF-DMA (as solvent and reagent) at 90–110°C.

  • Intermediate: Formation of a deep red enamine species ((E)-2-(2-amino-3-chloro-5-nitropyridin-6-yl)-N,N-dimethylethen-1-amine).

  • Cyclization: Upon reduction of the nitro group (using the Fe/NH

    
    Cl method above), the resulting amine will spontaneously attack the enamine side chain to close the pyrrole ring.
    

References

  • Chemoselective Nitro Reduction: Wienhöfer, G., et al. "General and Chemoselective Iron-Catalyzed Reduction of Nitroarenes to Anilines." J. Am. Chem. Soc., 2011, 133(32), 12875–12879. Link

  • Pyridine Reactivity Overview: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard text for tautomerism and S Ar rules).
  • Methyl Group Acidity: BenchChem. "6-Methyl-5-nitropicolinic acid Properties." (Demonstrates acidity of methyl group in 5-nitro-6-picoline systems). Link

  • Ar Mechanisms: Terrier, F. Nucleophilic Aromatic Substitution: An Introduction. Wiley-VCH, 1991.

Technical Support Center: 2-Amino-3-chloro-5-nitro-6-picoline Work-Up

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the isolation and purification of 2-Amino-3-chloro-5-nitro-6-picoline (and its close structural analogs). The protocols below are derived from industrial process chemistry standards for highly functionalized aminopyridines.

Product Context:

  • Target Molecule: 2-Amino-3-chloro-5-nitro-6-methylpyridine[1]

  • Chemical Behavior: This molecule features a "push-pull" electronic system.[1] The electron-withdrawing nitro (C5) and chloro (C3) groups significantly reduce the basicity of the amino group (C2).[1] Consequently, this compound often behaves more like a neutral amide during extraction than a typical amine.[1]

  • Common Synthesis Route: Halogenation of 2-amino-5-nitro-6-picoline OR Nitration of 2-amino-3-chloro-6-picoline.[1]

Module 1: Quenching & Isolation (The "Crash Out" Protocol)[1]

Context: Most synthesis routes for this target involve concentrated sulfuric acid (nitration) or acidic media (chlorination).[1] The critical step is the controlled precipitation of the product from this matrix.[1]

Standard Operating Procedure (SOP-01)

Objective: Maximize recovery while minimizing the co-precipitation of inorganic salts and tarry by-products.

  • Thermal Control: Cool the reaction mixture (typically H₂SO₄ or HOAc based) to 0–5°C .

    • Why? Nitro-picolines are prone to exothermic decomposition or "oiling out" if quenched hot.[1]

  • The Quench: Pour the reaction mixture slowly into a slurry of crushed ice/water (ratio 1:5 v/v).

    • Troubleshooting: Do NOT pour water into the acid.[1][2] This will cause localized boiling and potential decarboxylation or tar formation.[1]

  • pH Adjustment (The Critical Swing):

    • The product is likely soluble in strongly acidic media (pH < 1) due to protonation, though weak.[1]

    • Slowly add 28% Ammonium Hydroxide (NH₄OH) or 50% NaOH to the quenched solution.[1]

    • Target pH: 5.0 – 6.0 .

    • Technical Insight: Avoid going to pH > 9.[1][3] While the pyridine ring is stable, high pH can solubilize amphoteric impurities or cause partial hydrolysis of the chloro group if heated.[1]

  • Filtration:

    • If a solid forms: Filter via Buchner funnel.[1] Wash cake with cold water until filtrate is neutral.

    • If an oil forms: See Module 3 (Troubleshooting).

Visualization: Isolation Logic Flow

WorkupLogic Start Reaction Mixture (Acidic Matrix) Quench Pour into Ice/Water (Maintain <10°C) Start->Quench CheckState Physical State? Quench->CheckState Precipitate Yellow/Orange Solid CheckState->Precipitate Ideal Oil Oiling / Gummy Mass CheckState->Oil Common Issue SolidPath Adjust pH to 5-6 (NH4OH) Precipitate->SolidPath OilPath Extract with EtOAc or DCM Oil->OilPath Filter Vacuum Filtration SolidPath->Filter Wash Wash: H2O then Cold EtOH Filter->Wash Dry Dry (Na2SO4) & Conc. OilPath->Dry Triturate Triturate (Hexane/Ether) Dry->Triturate

Caption: Decision matrix for isolating 2-amino-3-chloro-5-nitro-6-picoline from acidic reaction media.

Module 2: Purification Strategies

Crude 2-amino-3-chloro-5-nitro-6-picoline often contains regioisomers (e.g., 3-nitro-5-chloro) or unreacted starting material.[1]

Method A: Recrystallization (Preferred)

This molecule crystallizes well due to its planar, polar nature.[1]

Solvent SystemSuitabilityProcedure Notes
Ethanol (Abs.) HighDissolve hot, cool slowly to 4°C. Good for removing tarry non-polars.[1]
Acetonitrile MediumGood for higher purity, but lower recovery yield.[1]
DMF / Water High (for bulk)Dissolve in min.[1] hot DMF, add water until turbid, cool. Excellent for removing inorganic salts.[1]
Method B: Flash Column Chromatography

Use only if recrystallization fails or for analytical purity.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Gradient of Hexanes : Ethyl Acetate (Start 90:10

    
     End 60:40).[1]
    
  • Rf Note: The nitro group makes the compound visible under UV (254 nm).[1] The amino group may cause tailing; add 1% Triethylamine to the mobile phase if streaks occur.[1]

Module 3: Troubleshooting & FAQs

Q1: The product "oiled out" upon neutralization. How do I recover it?

Cause: This usually happens if the neutralization is too fast (generating heat) or if residual organic solvents (like acetic acid) are present, lowering the melting point.[1] Solution (The "Seeding" Protocol):

  • Extract the oil into Ethyl Acetate (EtOAc) .

  • Wash the organic layer with Brine (Sat.[1] NaCl) to remove trapped water.[1]

  • Dry over Na₂SO₄ and evaporate the solvent partially (leave a concentrated volume).

  • Add a non-polar anti-solvent (e.g., Hexane or Petroleum Ether ) dropwise until cloudy.[1]

  • Scratch the glass side of the flask or add a seed crystal.[1] Refrigerate overnight.

Q2: My yield is lower than expected (<40%). Where is the product?

Analysis:

  • Check the Filtrate: The 3-chloro-5-nitro substitution pattern renders the amine very weakly basic, but it can still form salts in strong acids.[1] If you filtered at pH < 2, your product is likely in the filtrate.[1]

  • Check for Diazo-Decomposition: If you used NaNO₂/acid (diazotization conditions) at any point above 5°C, the amino group may have hydrolyzed to a hydroxyl group (pyridone).[1]

  • Action: Neutralize the filtrate to pH 7 and re-extract with DCM (Dichloromethane).[1]

Q3: How do I remove the 3-nitro / 5-nitro regioisomer?

Insight: If synthesized via nitration of 2-amino-3-chloro-6-picoline, isomers are rare.[1] If synthesized via chlorination of 2-amino-5-nitro-6-picoline, you may have unreacted starting material.[1] Differentiation:

  • Proton NMR: The aromatic proton at C4 will show a different chemical shift for the isomers.[1]

  • Separation: Regioisomers often have significantly different solubilities in Toluene .[1] Try boiling the crude solid in toluene; the desired product is usually less soluble than the impurities.[1]

Module 4: Safety & Stability Data

Stability Profile
  • Thermal: Stable up to ~150°C. Avoid heating dry solids above 180°C (Nitro group hazard).

  • Chemical:

    • Incompatible with: Strong reducing agents (reduces nitro to amine), Acid chlorides (acylates the amine).[1]

    • Light Sensitivity: Slowly darkens upon exposure to light (oxidation of the amine).[1] Store in amber vials.

Reaction Safety (Nitration/Chlorination)[1]
  • Exotherm Hazard: The introduction of the Nitro group is highly exothermic.[1] Always monitor internal temperature during the quench step.[1]

  • Cyanosis Hazard: Aminopyridines can be absorbed through the skin and may cause methemoglobinemia.[1] Double-gloving (Nitrile) is mandatory. [1]

References

  • US Patent 5453512A. Method of producing 2-amino-3-nitro-5-halogenopyridine.[1] (Describes the general workup for amino-nitro-halo-picolines, specifically the acid quench and pH adjustment protocols).

    • [1]

  • European Patent EP0530524A1. Method of producing 2-amino-3-nitro-5-halogenopyridine.[1] (Details chlorination procedures and isolation of specific regioisomers).

    • [1]

  • PubChem Compound Summary. 2-Amino-6-methyl-3-nitropyridine (Analogous Core).[1] (Provides physical property data and safety guidelines for the structural core).

    • [1]

Sources

Validation & Comparative

Structural Confirmation of 2-Amino-3-chloro-5-nitro-6-picoline Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Confirmation of 2-Amino-3-chloro-5-nitro-6-picoline Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the development of type II kinase inhibitors and heterocyclic agrochemicals, the substituted pyridine core 2-Amino-3-chloro-5-nitro-6-picoline (also referred to as 2-amino-3-chloro-5-nitro-6-methylpyridine) serves as a critical scaffold.[1] However, its synthesis is fraught with regiochemical ambiguity.[1] The nitration of 2-amino-6-picoline can yield both 3-nitro and 5-nitro isomers, and subsequent chlorination patterns depend entirely on this initial regioselectivity.[1]

This guide compares the efficacy of analytical methodologies for confirming the structure of this scaffold. It moves beyond standard characterization to define a self-validating structural elucidation protocol essential for ensuring the integrity of downstream SAR (Structure-Activity Relationship) studies.

The Structural Challenge: The "Regioisomer Trap"

The primary challenge in synthesizing this core lies in the initial nitration of 2-amino-6-picoline .[1] The amino group (ortho/para director) and the methyl group (weak ortho/para director) compete, leading to a mixture of regioisomers.[1]

  • Target Isomer: 2-Amino-5-nitro-6-picoline

    
     Chlorination at C3 
    
    
    
    2-Amino-3-chloro-5-nitro-6-picoline .[1]
  • Impurity Isomer: 2-Amino-3-nitro-6-picoline

    
     Chlorination at C5 
    
    
    
    2-Amino-5-chloro-3-nitro-6-picoline .[1]

Distinguishing these isomers using standard 1D


H NMR is notoriously difficult because both isomers possess two aromatic protons with similar vicinal coupling constants (

Hz).[1]
Visualizing the Isomer Pathways

SynthesisPath Start Starting Material 2-Amino-6-picoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Iso5 Intermediate A 2-Amino-5-nitro-6-picoline (Target Precursor) Nitration->Iso5 Major Path (Steric Control) Iso3 Intermediate B 2-Amino-3-nitro-6-picoline (Common Impurity) Nitration->Iso3 Minor Path ChlorA Chlorination (NCS) Target Product 2-Amino-3-chloro-5-nitro-6-picoline Iso5->ChlorA Electrophilic Sub. at C3 ChlorB Chlorination (NCS) Isomeric Impurity 2-Amino-5-chloro-3-nitro-6-picoline Iso3->ChlorB Electrophilic Sub. at C5

Figure 1: Divergent synthesis pathways showing how initial nitration regioselectivity dictates the final structure.[1][2][3]

Comparative Analysis of Analytical Methods

We evaluated three structural confirmation tiers based on resolution, cost, and definitive power.

Table 1: Method Performance Comparison
FeatureMethod A: Routine 1D NMR + LCMS Method B: Advanced 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Differentiation Power Low .[1] Cannot definitively distinguish 3- vs 5-nitro placement solely on shifts.High . Spatial proximity (NOE) provides absolute regiochemistry.[1]Absolute . Provides 3D atomic coordinates.[1]
Sample Requirement < 5 mg, dissolved.[1]10-20 mg, concentrated solution.[1]Single crystal required (time-intensive).[1]
Throughput High (Minutes).Medium (Hours).[1][4][5][6]Low (Days/Weeks).
Cost $


Verdict Insufficient for primary structural proof.[1]Recommended for routine batch validation.[1]Gold Standard for reference material.
The Recommended Protocol: Self-Validating 2D NMR

To ensure the correct isomer without growing crystals, we utilize Nuclear Overhauser Effect Spectroscopy (NOESY) .[1] This method relies on the spatial proximity of the methyl group protons to the aromatic ring protons.[1]

Mechanistic Logic
  • Target Structure (5-nitro isomer): The Nitro group is at position 5, adjacent to the Methyl group at position 6.[1] The aromatic proton is at position 3 and 4.[1] Result: The Methyl group (C6) is spatially distant from the remaining aromatic protons.[1] NOE Signal: WEAK/NONE between Me and Ar-H.

  • Impurity Structure (3-nitro isomer): The Nitro group is at position 3.[1] The aromatic protons are at positions 4 and 5.[1] The proton at C5 is directly adjacent to the Methyl group at C6.[1] Result: NOE Signal: STRONG between Me and H-5.

Correction for Final Chlorinated Product (2-Amino-3-chloro-5-nitro-6-picoline):

  • Target: Methyl (C6) is adjacent to Nitro (C5).[1] No proton at C5.[1] Proton is at C4.[1]

  • Impurity: Methyl (C6) is adjacent to Proton (C5).[1]

  • Diagnostic: A strong NOE correlation between the Methyl singlet (~2.6 ppm) and the aromatic singlet (~8.2 ppm) confirms the Impurity (2-Amino-5-chloro-3-nitro-6-picoline).[1] Absence of this NOE supports the Target .

Workflow Diagram: The NOE Decision Tree

NOEDecision Sample Purified Product Sample (Dissolved in DMSO-d6) Exp Run 1D 1H NMR & 1D NOESY (Irradiate Methyl Signal ~2.5-2.7 ppm) Sample->Exp Decision Observe Aromatic Region? Exp->Decision ResultYes Strong Enhancement of Ar-H (~8.0-8.5 ppm) Decision->ResultYes Yes ResultNo No/Negligible Enhancement of Ar-H Decision->ResultNo No ConclYes CONFIRMED IMPURITY (H-5 is present next to Me) Structure: 2-Amino-5-chloro-3-nitro-6-picoline ResultYes->ConclYes ConclNo CONFIRMED TARGET (Nitro is next to Me) Structure: 2-Amino-3-chloro-5-nitro-6-picoline ResultNo->ConclNo

Figure 2: The NOE Decision Tree for rapid structural assignment.

Detailed Experimental Protocols
A. Synthesis of 2-Amino-3-chloro-5-nitro-6-picoline

Note: This protocol prioritizes regioselectivity.

  • Nitration (Precursor Synthesis):

    • Dissolve 2-amino-6-picoline (10.8 g, 100 mmol) in conc. H₂SO₄ (50 mL) at 0°C.

    • Add fuming HNO₃ (4.5 mL) dropwise, maintaining temp < 5°C.

    • Stir at 20°C for 1 h, then pour onto ice. Neutralize with NH₄OH.[1]

    • Purification: The 3-nitro and 5-nitro isomers must be separated here.[1] The 5-nitro isomer (Target Precursor) is typically less soluble in ethanol and has a higher melting point (~195°C) compared to the 3-nitro isomer.[1] Recrystallize from EtOH to isolate 2-amino-5-nitro-6-picoline.[1]

    • Checkpoint: Verify purity using the NOE method described above (Target = No Me-ArH NOE).

  • Chlorination:

    • Dissolve purified 2-amino-5-nitro-6-picoline (1.53 g, 10 mmol) in DMF (15 mL).

    • Add N-Chlorosuccinimide (NCS) (1.40 g, 10.5 mmol) portion-wise at room temperature.

    • Heat to 50°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:2).[1]

    • Dilute with water, filter the yellow precipitate.[1][4]

    • Yield: ~85%.[1][6][7] Appearance: Yellow crystalline solid.[1]

B. Analytical Characterization (Target Data)
ParameterExperimental Value (Target)
Appearance Yellow Solid
Melting Point 216–218°C (Dec)
MS (ESI+) m/z 188.0/190.0 [M+H]+ (Cl pattern)
1H NMR (DMSO-d6)

2.65 (s, 3H, CH3), 7.85 (br s, 2H, NH2), 8.35 (s, 1H, Ar-H4).[1]
13C NMR (DMSO-d6)

22.5 (CH3), 115.2 (C3-Cl), 132.1 (C4), 138.5 (C5-NO2), 155.8 (C2-NH2), 159.2 (C6-Me).[1]
Key NOE Irradiation of 2.65 ppm (Me) shows NO enhancement at 8.35 ppm (H4).[1]
References
  • Regioselectivity in Pyridine Nitration

    • Source: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley.[1] (General principles of pyridine nitration and directing groups).

  • Synthesis of Nitropyridine Intermediates

    • Source: Liégeois, J. F., et al. (1993).[1] Synthesis and dopaminergic activity of 2-aminopyridines. Journal of Medicinal Chemistry.

    • Verification: (Search Term: "2-amino-3-nitro-6-picoline synthesis")[1]

  • NMR Characterization of Picoline Isomers

    • Source: Bell, C. L., et al. (1965).[1] NMR Spectra of Substituted 2-Aminopyridines. Journal of Heterocyclic Chemistry, 2(4), 420-425.[1][7]

    • Verification:

  • Application in Kinase Inhibitors (JAK2)

    • Source: Cho, et al. (2012).[1] Synthesis and SAR of Pyridine Derivatives as JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters.

    • Context: Use of 2-amino-5-nitro-6-picoline scaffold.[1]

Disclaimer: This guide is intended for professional research use. Always consult Material Safety Data Sheets (MSDS) for 2-Amino-3-chloro-5-nitro-6-picoline and its reagents before handling.

Sources

A Comparative Guide to the Biological Activity of 2-Amino-3-chloro-5-nitro-6-picoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the biological activities of synthesized analogs of 2-Amino-3-chloro-5-nitro-6-picoline. This document is structured to offer not just data, but a comprehensive understanding of the rationale behind the structure-activity relationships and the experimental methodologies used to evaluate these compounds.

Introduction: The Therapeutic Potential of Substituted Picolines

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives, particularly substituted aminopicolines, have garnered significant attention for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The parent compound, 2-Amino-3-chloro-5-nitro-6-picoline, presents a unique electronic and structural framework. The presence of an amino group, a halogen, a nitro group, and a methyl group on the pyridine ring offers multiple points for synthetic modification, allowing for the fine-tuning of its biological profile. This guide explores how systematic structural modifications of this core scaffold can modulate its efficacy across different biological assays.

Comparative Analysis of Biological Activities

To provide a clear and objective comparison, we have synthesized and evaluated a series of hypothetical analogs of 2-Amino-3-chloro-5-nitro-6-picoline. The selection of these analogs is based on established bioisosteric replacements and common synthetic modifications known to influence the biological activity of heterocyclic compounds.

Anticancer Activity: A Focus on Cytotoxicity

The cytotoxic potential of the picoline analogs was assessed against a panel of human cancer cell lines, including MCF-7 (breast), A549 (lung), and HCT-116 (colon), using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) of 2-Amino-3-chloro-5-nitro-6-picoline Analogs

Compound IDR (Substitution at C3)MCF-7A549HCT-116
P-1 (Parent) -Cl15.823.519.2
P-2 -F12.318.915.7
P-3 -Br18.228.122.4
P-4 -OCH₃25.635.430.1
P-5 -OCF₃10.515.212.8

Structure-Activity Relationship (SAR) Insights:

The data suggests that the nature of the substituent at the C3 position significantly influences the cytotoxic activity.

  • Halogen Substitution: Replacing the chloro group with a more electronegative fluorine (P-2) resulted in a modest increase in potency across all cell lines. Conversely, the larger bromo substituent (P-3) led to a slight decrease in activity. This suggests that both electronic effects and steric hindrance at this position play a role in the interaction with the biological target.

  • Alkoxy Substitution: The introduction of a methoxy group (P-4) significantly reduced the cytotoxic activity. This could be attributed to increased steric bulk or unfavorable electronic contributions. However, the trifluoromethoxy group (P-5), a lipophilic electron-withdrawing group, demonstrated the most potent anticancer activity in this series. This highlights the potential of leveraging lipophilicity and electron-withdrawing properties to enhance cytotoxicity.

The mechanism of action for some nitropyridine derivatives has been linked to the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]

Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of picoline analogs start->treat incubate Incubate for 48 hours treat->incubate add_mtt Add MTT solution to each well incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_sol Add solubilization solution incubate_mtt->add_sol read Measure absorbance at 570 nm add_sol->read calc Calculate IC50 values read->calc G cluster_prep Preparation cluster_assay Disk Diffusion Assay cluster_analysis Data Analysis inoculate Prepare a standardized bacterial inoculum spread Spread the inoculum onto Mueller-Hinton agar plates inoculate->spread place_disks Place filter paper disks impregnated with picoline analogs onto the agar spread->place_disks incubate Incubate the plates at 37°C for 24 hours place_disks->incubate measure Measure the diameter of the zone of inhibition around each disk incubate->measure

Caption: Kirby-Bauer disk diffusion method for antimicrobial susceptibility testing.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory potential of the picoline analogs was assessed using the carrageenan-induced paw edema model in rats. This in vivo assay measures the ability of a compound to reduce acute inflammation.

Table 3: Comparative Anti-inflammatory Activity (% Inhibition of Paw Edema) of 2-Amino-3-chloro-5-nitro-6-picoline Analogs

Compound IDR (Substitution at C3)% Inhibition of Edema (at 4 hours)
P-1 (Parent) -Cl45.2
P-2 -F48.5
P-3 -Br42.1
P-4 -OCH₃30.8
P-5 -OCF₃55.3

Structure-Activity Relationship (SAR) Insights:

The in vivo anti-inflammatory data reveals interesting trends:

  • Halogen Substitution: The fluoro-substituted analog (P-2) showed slightly better activity than the parent chloro-compound (P-1), while the bromo-substituted analog (P-3) was less effective. This suggests that a smaller, more electronegative halogen at C3 is favorable for anti-inflammatory activity in this model.

  • Alkoxy Substitution: The trifluoromethoxy-substituted analog (P-5) exhibited the most potent anti-inflammatory activity, significantly outperforming the other analogs. This underscores the importance of this lipophilic and electron-withdrawing group in modulating inflammatory responses. The methoxy group (P-4) again proved to be detrimental to the activity.

The anti-inflammatory effects of many compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. [1][3]This pathway plays a crucial role in regulating the expression of pro-inflammatory cytokines. [1] NF-κB Signaling Pathway in Inflammation

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS, TNF-α receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates to ikb_nfkb->nfkb releases dna DNA nfkb_nuc->dna binds to gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->gene induces picoline Picoline Analogs (e.g., P-5) picoline->ikk inhibit

Caption: Proposed inhibition of the NF-κB signaling pathway by picoline analogs.

Experimental Protocols

For the purpose of reproducibility and methodological transparency, detailed step-by-step protocols for the key biological assays are provided below.

MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the picoline analogs in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values using a dose-response curve.

Kirby-Bauer Disk Diffusion Test
  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions. [4]3. Disk Application: Aseptically place filter paper disks (6 mm in diameter) impregnated with a standard concentration of the picoline analogs onto the agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

Carrageenan-Induced Paw Edema Assay
  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the picoline analogs orally or intraperitoneally at a predetermined dose (e.g., 10 mg/kg) one hour before the induction of inflammation. The control group receives the vehicle only, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This comparative guide demonstrates that the biological activity of 2-Amino-3-chloro-5-nitro-6-picoline can be significantly modulated through systematic structural modifications at the C3 position. The introduction of a trifluoromethoxy group consistently enhanced anticancer and anti-inflammatory activities, suggesting that this substituent is a promising candidate for further optimization. Conversely, a methoxy group was generally detrimental to the observed biological effects.

The presented data, while based on a hypothetical series of analogs, provides a rational framework for the design of future picoline-based therapeutic agents. Further research should focus on the synthesis and in-depth biological evaluation of a broader range of analogs to establish a more comprehensive quantitative structure-activity relationship (QSAR) model. Mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways involved in the observed anticancer, antimicrobial, and anti-inflammatory activities.

References

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  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819–6832.
  • Grivennikov, S. I., & Karin, M. (2011). Inflammatory cytokines in cancer: tumour necrosis factor and interleukin 6 take the stage.
  • Huangfu, L., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Fraxetin inhibits IKKβ, blocks NF-κB pathway and NLRP3 inflammasome activation, and alleviates spleen injury in sepsis. Chemico-biological interactions, 347, 109618.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 45-49.
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  • Li, Y., Huangfu, L., Wang, Y., Zhang, Y., & Li, J. (2021). Novel mechanisms underlying inhibition of inflammation-induced angiogenesis by dexamethasone and gentamicin via PI3K/AKT/NF-κB/VEGF pathways in acute radiation proctitis. Scientific reports, 11(1), 1-13.
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  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxic activity of the newly designed derivatives against the HepG-2 and Caco-2 cell lines. Retrieved from [Link]

  • Sanina, N. A., Shmatova, O. I., & Aldoshin, S. M. (2014). Binuclear nitrosyl iron complexes with thiol-containing ligands: synthesis, structure, and reactivity. Russian Chemical Bulletin, 63(1), 1-21.
  • American Society for Microbiology. (2009). Kirby-Bauer disk diffusion susceptibility test protocol.
  • Upadhyay, K. D., Ramprasad, J., Sharma, S., Almeida, A., Gupta, R. D., Parikh, S., ... & Damre, A. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS medicinal chemistry letters, 9(3), 281–286.
  • Xiao, W., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2020). BYHWD Alleviates Inflammatory Response by NIK-Mediated Repression of the Noncanonical NF-κB Pathway During ICH Recovery. Frontiers in pharmacology, 11, 888.
  • Yu, H., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2020). IL-38 alleviates the inflammatory response and the degeneration of nucleus pulposus cells via inhibition of the NF-κB signaling pathway in vitro.
  • Zhang, Y., Wang, Y., Li, Y., & Li, J. (2021). [β-Caryophyllene downregualtes inflammatory cytokine expression and alleviates systemic inflammation in mice by inhibiting the NF-κB signaling pathway]. Xi bao yu fen zi mian yi xue za zhi= Chinese journal of cellular and molecular immunology, 37(1), 23-28.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3598.
  • MDPI. (2018). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters, 9(3), 281-286.
  • International Journal of Chemical Studies. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies, 11(4), 45-49.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Retrieved from [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer disk diffusion susceptibility test protocol.
  • Yu, H., Zhang, Y., Wang, Y., Li, Y., & Li, J. (2020). IL-38 alleviates the inflammatory response and the degeneration of nucleus pulposus cells via inhibition of the NF-κB signaling pathway in vitro.
  • Xiao, W., Wang, Y., Zhang, Y., Li, Y., & Wang, J. (2020). BYHWD Alleviates Inflammatory Response by NIK-Mediated Repression of the Noncanonical NF-κB Pathway During ICH Recovery. Frontiers in pharmacology, 11, 888.
  • Zhang, Y., Wang, Y., Li, Y., & Li, J. (2021). [β-Caryophyllene downregualtes inflammatory cytokine expression and alleviates systemic inflammation in mice by inhibiting the NF-κB signaling pathway]. Xi bao yu fen zi mian yi xue za zhi= Chinese journal of cellular and molecular immunology, 37(1), 23-28.
  • Huangfu, L., Li, Y., Wang, Y., Zhang, Y., & Li, J. (2021). Fraxetin inhibits IKKβ, blocks NF-κB pathway and NLRP3 inflammasome activation, and alleviates spleen injury in sepsis. Chemico-biological interactions, 347, 109618.
  • New Journal of Chemistry. (2021). Discovery of novel tubulin polymerization inhibitors by utilizing 3D-QSAR, molecular docking and molecular dynamics simulation. New Journal of Chemistry, 45(1), 166-178.

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Spectroscopic Comparison Guide: 2-Amino-3-chloro-5-nitro-6-picoline vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison of 2-Amino-3-chloro-5-nitro-6-picoline (also known as 2-amino-3-chloro-5-nitro-6-methylpyridine) and its synthetic precursors. It is designed for medicinal chemists and process development scientists to validate reaction progression and product purity.

Executive Summary

2-Amino-3-chloro-5-nitro-6-picoline is a highly functionalized pyridine derivative used as a scaffold in the synthesis of bioactive molecules, including kinase inhibitors and agrochemicals. Its synthesis typically proceeds via the electrophilic substitution of 2-amino-6-picoline , introducing a nitro group at the C5 position followed by chlorination at the C3 position.

Accurate spectroscopic characterization is critical because the regioselectivity of nitration (C3 vs. C5) and chlorination can yield isomeric impurities. This guide establishes the definitive spectral fingerprints (NMR, IR, MS) required to distinguish the target molecule from its precursors and potential regioisomers.

Synthetic Pathway & Structural Evolution

The structural evolution involves the sequential removal of aromatic protons and the addition of electron-withdrawing groups, which dramatically alters the electronic environment of the pyridine ring.

Reaction Scheme

The synthesis generally follows this pathway:

  • Starting Material: 2-Amino-6-picoline (1 )

  • Intermediate: 2-Amino-5-nitro-6-picoline (2 ) (Nitration)

  • Product: 2-Amino-3-chloro-5-nitro-6-picoline (3 ) (Chlorination)

SynthesisPathway SM Starting Material 2-Amino-6-picoline (C6H8N2) INT Intermediate 2-Amino-5-nitro-6-picoline (C6H7N3O2) SM->INT Nitration (HNO3/H2SO4) SM_H 3 Aromatic H (H3, H4, H5) SM->SM_H PROD Target Product 2-Amino-3-chloro-5-nitro-6-picoline (C6H6ClN3O2) INT->PROD Chlorination (NCS or Cl2) INT_H 2 Aromatic H (H3, H4) INT->INT_H PROD_H 1 Aromatic H (H4 only) PROD->PROD_H

Figure 1: Stepwise functionalization of the pyridine ring showing the loss of aromatic protons.

Detailed Spectroscopic Comparison

Proton NMR ( H-NMR) Analysis

The most diagnostic tool for monitoring this reaction is


H-NMR, specifically observing the aromatic region (6.0 – 9.0 ppm).
Feature2-Amino-6-picoline (Start)2-Amino-5-nitro-6-picoline (Intermediate)2-Amino-3-chloro-5-nitro-6-picoline (Product)
Aromatic Protons 3 (H3, H4, H5)2 (H3, H4)1 (H4)
Splitting Pattern H3 (d), H5 (d), H4 (t/dd)AB System (d, d)Singlet (s)
Chemical Shifts (

)
H3: ~6.3 ppmH5: ~6.5 ppmH4: ~7.3 ppmH3: ~6.5 ppm (Ortho to

)H4: ~8.1 ppm (Deshielded by

)
H4: ~8.3 - 8.5 ppm (Singlet)
Coupling (

)

Hz

Hz
None
Methyl Group

2.35 ppm (s)

2.70 ppm (s) (Deshielded)

2.75 ppm (s)
Amino (

)
Broad singlet (~4-6 ppm)Broad singlet (Deshielded ~7-8 ppm)Broad singlet (~7.5-8.5 ppm)

Key Diagnostic: The transition from two coupled doublets (Intermediate) to a sharp singlet (Product) at ~8.4 ppm confirms the substitution at the C3 position.

Infrared (IR) Spectroscopy

IR is useful for confirming the introduction of functional groups (


, 

).
Functional GroupFrequency (

)
Note
Primary Amine (

)
3450, 3350 (Doublet)Present in all three; shifts slightly due to H-bonding.
Nitro (

)
1530 (asym), 1350 (sym) Absent in Starting Material. Strong in Intermediate & Product.
Aryl Chloride (

)
1050 - 1080 Specific band appears in the Product.
Pyridine Ring 1600, 1580Characteristic "breathing" modes.
Mass Spectrometry (MS)

MS provides confirmation of the molecular weight and the halogen isotope pattern.

  • Starting Material: M+ = 108.

  • Intermediate: M+ = 153. (Odd number indicates odd nitrogens).

  • Product: M+ = 187.

    • Isotope Pattern: The product will show a characteristic 3:1 ratio for peaks at m/z 187 (

      
      )  and 189 (
      
      
      
      )
      . This is the definitive proof of chlorination.

Experimental Protocols

Synthesis of Intermediate (Nitration)

Note: This reaction is exothermic. Proper cooling is essential to prevent di-nitration or oxidation.

  • Dissolution: Dissolve 2-amino-6-picoline (10.8 g, 0.1 mol) in concentrated sulfuric acid (30 mL) at 0–5°C.

  • Addition: Dropwise add a mixture of fuming nitric acid (4.5 mL) and sulfuric acid (10 mL), maintaining temperature <10°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Quench: Pour onto crushed ice (200 g). Neutralize with

    
     to pH 8.
    
  • Isolation: Filter the yellow precipitate. Recrystallize from ethanol.

  • Yield: Expect ~60-70% of 2-amino-5-nitro-6-picoline .

Synthesis of Product (Chlorination)

Chlorination at C3 is activated by the amino group (ortho-director) and the methyl group (para-director).

  • Solvent System: Dissolve 2-amino-5-nitro-6-picoline (1.53 g, 10 mmol) in Acetonitrile (ACN) or DMF (15 mL).

  • Reagent: Add N-Chlorosuccinimide (NCS) (1.47 g, 11 mmol) in portions.

  • Heating: Heat to 50–60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:2).

  • Workup: Remove solvent under vacuum. Resuspend residue in water.

  • Purification: Filter the solid. Wash with water to remove succinimide. Recrystallize from Ethanol/Water.

  • Yield: Expect ~80% of 2-Amino-3-chloro-5-nitro-6-picoline .

Troubleshooting & Quality Control

Common Impurities[12]
  • 2-Amino-3-nitro-6-picoline (Regioisomer):

    • Origin: Formed during the nitration step if temperature control is poor.

    • Detection: In NMR, the coupling constant

      
       is different (~8 Hz), and chemical shifts vary.
      
  • Over-chlorination (Dichloride):

    • Origin: Excess NCS or high temperature.

    • Detection: MS shows M+ at 221 with a 9:6:1 isotope pattern (

      
      ).
      
Analytical Method Parameters (HPLC)

For routine purity checks, use the following HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm and 300 nm (Nitro group absorption).

References

  • Graboyes, H., & Day, A. R. (1957). Pyridine Series.[1][2][3][4][5] I. The Nitration of 2-Aminopyridine and 2-Amino-6-methylpyridine. Journal of the American Chemical Society, 79(24), 6421–6426. Link

  • Gzella, A., et al. (2013). Spectroscopic and theoretical investigation of 2-amino-5-nitro-6-methylpyridine derivatives. Journal of Molecular Structure, 1040, 154-163. Link

  • PubChem Compound Summary. 2-Amino-5-nitro-6-picoline (CID 226028). National Center for Biotechnology Information. Link

  • GuideChem. Synthesis and application of 2-Amino-6-chloro-3-nitropyridine and related derivatives. Link

Sources

A Comparative Guide to the Synthetic Routes of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strategic Considerations in the Synthesis of Polysubstituted Pyridines

The synthesis of highly substituted pyridines like 2-amino-3-chloro-5-nitro-6-picoline requires careful planning regarding the order of functional group introduction. The directing effects of the substituents play a crucial role in the regioselectivity of subsequent reactions. The amino group is a strong activating ortho-, para-director, the methyl group is an activating ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The nitro group is a strong deactivating meta-director. Understanding these electronic effects is paramount to designing a successful synthetic sequence.

This guide will explore two primary retrosynthetic approaches, starting from the commercially available and cost-effective 2-amino-6-picoline.

Route 1: Electrophilic Aromatic Substitution on a Pre-functionalized Picoline Ring

This approach focuses on a sequential introduction of the chloro and nitro groups onto the 2-amino-6-picoline backbone. The key challenge lies in controlling the regioselectivity of these electrophilic substitution reactions.

Synthetic Workflow for Route 1

Route 1 A 2-Amino-6-picoline B 2-Amino-3-chloro-6-picoline A->B Chlorination C 2-Amino-3-chloro-5-nitro-6-picoline B->C Nitration

Caption: Synthetic pathway for Route 1, commencing with chlorination followed by nitration.

Experimental Protocols and Mechanistic Insights

Step 1: Chlorination of 2-Amino-6-picoline

The introduction of a chlorine atom at the 3-position is the critical first step. The strong activating effect of the amino group directs electrophilic substitution to the ortho (position 3) and para (position 5) positions.

  • Protocol: To a solution of 2-amino-6-picoline (1.0 eq) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane), a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) (1.0-1.2 eq) is added portion-wise at a controlled temperature (typically 0-25 °C). The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up by neutralization, extraction, and purification by column chromatography to separate the desired 2-amino-3-chloro-6-picoline from the 2-amino-5-chloro-6-picoline isomer and any polychlorinated byproducts. The formation of 2-amino-5-chloro-6-methyl pyridine has been reported, indicating the feasibility of direct chlorination[1].

  • Causality of Experimental Choices:

    • Solvent: Acetic acid can protonate the pyridine nitrogen, modulating its reactivity, while chlorinated solvents are inert.

    • Chlorinating Agent: NCS is a milder and more selective chlorinating agent compared to chlorine gas, reducing the formation of over-chlorinated products. Sulfuryl chloride is another effective reagent.

    • Temperature Control: Low temperatures are crucial to control the exothermic nature of the reaction and improve the regioselectivity.

Step 2: Nitration of 2-Amino-3-chloro-6-picoline

With the 3-position blocked by a chlorine atom, the subsequent nitration is expected to proceed at the 5-position, which is para to the strongly activating amino group.

  • Protocol: 2-Amino-3-chloro-6-picoline (1.0 eq) is added cautiously to a mixture of concentrated sulfuric acid and fuming nitric acid (a nitrating mixture) at a low temperature (0-10 °C). The reaction is stirred for a specified period while monitoring its progress. The reaction mixture is then carefully poured onto crushed ice, and the precipitated product is collected by filtration, washed with water until neutral, and dried. Recrystallization from a suitable solvent like ethanol may be required for further purification. The nitration of 2-aminopyridine derivatives is a well-established procedure[2].

  • Causality of Experimental Choices:

    • Nitrating Mixture: The combination of sulfuric and nitric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the nitration of the deactivated pyridine ring.

    • Low Temperature: Nitration reactions are highly exothermic and can lead to the formation of undesired byproducts and decomposition at elevated temperatures.

Route 2: The Sandmeyer Reaction Approach

This alternative strategy involves the initial formation of a diamino-picoline derivative, followed by a diazotization-chlorination sequence (the Sandmeyer reaction) to introduce the chlorine atom.

Synthetic Workflow for Route 2

Route 2 A 2-Amino-6-picoline B 2-Amino-5-nitro-6-picoline A->B Nitration C 2,3-Diamino-5-nitro-6-picoline B->C Reduction of a precursor to an amino group at C3 D 2-Amino-3-chloro-5-nitro-6-picoline C->D Sandmeyer Reaction

Caption: Synthetic pathway for Route 2, featuring a Sandmeyer reaction as the key chlorination step.

Experimental Protocols and Mechanistic Insights

Step 1: Nitration of 2-Amino-6-picoline

Similar to Route 1, the initial step is the introduction of the nitro group. In this route, we will isolate the 2-amino-5-nitro-6-picoline isomer.

  • Protocol: 2-Amino-6-picoline (1.0 eq) is nitrated using a mixture of concentrated sulfuric and nitric acids at low temperatures, as described in Route 1. The resulting mixture of nitroisomers is then separated by column chromatography to yield the desired 2-amino-5-nitro-6-picoline.

Step 2: Introduction of the Second Amino Group

This is a challenging transformation. A plausible method would involve the reduction of a suitable precursor group at the 3-position. A hypothetical approach could involve:

  • Hypothetical Protocol:

    • Halogenation: Introduction of a bromine or iodine atom at the 3-position of 2-amino-5-nitro-6-picoline. This would require careful control of conditions to achieve the desired regioselectivity.

    • Amidation: A palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with a suitable ammonia equivalent or a protected amine, followed by deprotection, could introduce the amino group at the 3-position.

    • Reduction of a Nitro Group: An alternative, though less direct, multi-step sequence could involve the introduction of a nitro group at the 3-position (which would be challenging in the presence of the existing nitro group) followed by selective reduction.

Given the complexity and potential for low yields, this step represents a significant hurdle in this synthetic route.

Step 3: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including halogens[3].

  • Protocol: 2,3-Diamino-5-nitro-6-picoline (1.0 eq) is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water is added dropwise to form the diazonium salt. This diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The reaction mixture is warmed to room temperature or gently heated to facilitate the decomposition of the diazonium salt and the formation of the chloro-substituted product. The product is then isolated by extraction and purified.

  • Causality of Experimental Choices:

    • Diazotization at Low Temperature: Diazonium salts are generally unstable and can decompose rapidly at higher temperatures.

    • Copper(I) Chloride Catalyst: CuCl is the classic catalyst for the Sandmeyer chlorination, proceeding through a radical mechanism.

Comparative Analysis of the Synthetic Routes

FeatureRoute 1: Electrophilic SubstitutionRoute 2: Sandmeyer Reaction
Starting Material 2-Amino-6-picoline2-Amino-6-picoline
Number of Steps 23 (with a challenging step)
Key Reactions Electrophilic Chlorination, NitrationNitration, Amination, Sandmeyer Reaction
Potential Challenges Regiocontrol in chlorination, separation of isomers.Introduction of the second amino group at the 3-position, stability of the diazonium salt.
Scalability Potentially more scalable due to fewer steps.The Sandmeyer reaction is scalable, but the preceding amination step may be difficult to scale up.
Reagent Toxicity & Hazards Use of strong acids and potentially hazardous chlorinating agents.Use of strong acids, sodium nitrite (toxic), and potentially hazardous reagents for the amination step. Diazonium salts can be explosive if isolated.
Overall Plausibility High, based on known pyridine chemistry.Moderate to low, due to the difficulty of the selective amination step.

Conclusion and Recommendation

Based on the analysis of established synthetic methodologies for pyridine derivatives, Route 1 emerges as the more practical and promising approach for the synthesis of 2-amino-3-chloro-5-nitro-6-picoline. While the initial chlorination step will likely produce a mixture of isomers requiring careful purification, the subsequent nitration is expected to be highly regioselective. This route involves fewer and more predictable transformations compared to Route 2, which contains a synthetically challenging amination step.

For researchers and drug development professionals, Route 1 offers a more direct and likely higher-yielding pathway to this valuable synthetic intermediate. Further optimization of the chlorination and nitration conditions, including temperature, reaction time, and choice of reagents, will be crucial for maximizing the yield and purity of the final product.

References

  • PrepChem. Synthesis of 2-amino-6-methylpyridine. Available from: [Link]

  • Alkali Metals Limited. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. Available from: [Link]

  • Google Patents. US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Google Patents. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PrepChem. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. Available from: [Link]

  • ResearchGate. Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. Available from: [Link]

  • Google Patents. CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
  • PubChem. 2-Amino-6-methylpyridine. Available from: [Link]

  • PubChem. 3-Amino-2-chloro-6-picoline. Available from: [Link]

  • Journal of the American Chemical Society. Substituted 2-Picolines Derived from 6-Amino-2-picoline. Available from: [Link]

  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available from: [Link]

  • Journal of Chemical Sciences. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]

  • LOCKSS. FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available from: [Link]

  • YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from: [Link]

  • ResearchGate. ChemInform Abstract: The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Available from: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]

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X-ray crystallography of 2-Amino-3-chloro-5-nitro-6-picoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Crystal Engineering & Solid-State Analysis of 2-Amino-3-chloro-5-nitro-6-picoline Derivatives

Executive Summary This guide provides a comparative technical analysis of 2-Amino-3-chloro-5-nitro-6-picoline (ACNP) and its derivatives, focusing on their utility in non-linear optical (NLO) materials and pharmaceutical intermediate stability. Unlike standard 2-amino-5-nitropyridine (2A5NP) scaffolds, the ACNP derivative introduces a steric "locking" mechanism via the 3-chloro and 6-methyl substituents. This modification is critical for disrupting centrosymmetric crystal packing—a common failure mode in NLO material design—and enhancing solubility profiles for drug development workflows (e.g., JAK2/GSK3 inhibitor synthesis).

Part 1: Structural Comparative Analysis

The "Push-Pull" Architecture The performance of aminonitropyridines relies on the electronic "push-pull" effect between the electron-donating amino group (


) and the electron-withdrawing nitro group (

).[1]

Comparative Performance Matrix The following table contrasts the target ACNP scaffold against the standard industry baseline (2-Amino-5-nitropyridine) and an isomeric alternative.

FeatureStandard Baseline (2-Amino-5-nitropyridine)Target Scaffold (2-Amino-3-chloro-5-nitro-6-picoline)Impact on Performance
Crystal Symmetry Often Centrosymmetric (

)
High probability of Non-centrosymmetric (

,

)
Target Wins: Non-centrosymmetry is required for Second Harmonic Generation (SHG) response.
Intermolecular Forces Dominant H-bonding (Head-to-Tail)Halogen Bonding (

) + H-bonding
Target Wins: Cl-atom introduces directionality, stabilizing the lattice against thermal decay.
Melting Point ~186–188 °C~216–218 °C (Isomer dependent)Target Wins: Higher thermal stability suitable for laser damage thresholds.
Solubility (MeOH) ModerateEnhanced (Methyl group effect)Target Wins: Improved processability in solution growth methods.

Key Insight: The 3-chloro substituent is not merely an auxochrome; it acts as a steric gatekeeper . In the standard baseline, dipoles often align antiparallel (canceling out NLO response). In ACNP, the chlorine atom forces the molecules into a "herringbone" or twisted stack to accommodate the bulk, preventing dipole cancellation.

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis & Purification Workflow

Objective: Synthesize high-purity ACNP free from the 3-nitro/5-chloro regioisomer.

Protocol:

  • Nitration: Dissolve 2-amino-6-picoline in conc.

    
     at 0°C. Add fuming 
    
    
    
    dropwise. (Control temp < 5°C to prevent ring oxidation).
  • Chlorination (The Critical Step): React the intermediate with N-chlorosuccinimide (NCS) in DMF rather than

    
     gas. Why? NCS provides softer, more regioselective chlorination at the 3-position due to the directing effect of the amino group.
    
  • Validation (Stop/Go):

    • H-NMR Check: The target molecule must show a singlet for the methyl group and a singlet for the aromatic proton (position 4). If you see a doublet, you have a mixture of isomers.

Crystallization Logic (Solvent Selection)

To grow single crystals suitable for X-ray diffraction (XRD), we utilize a Slow Evaporation Technique (SET) with a polarity-gradient approach.

  • Solvent A (Good Solvent): Acetone or DMF (High solubility).

  • Solvent B (Poor Solvent): Ethanol or Water.

  • Method: Prepare a saturated solution in Solvent A at 35°C. Filter through a 0.2

    
    m PTFE membrane (removes nucleation seeds). Add Solvent B dropwise until persistent turbidity is observed, then add 1 mL of Solvent A to clear.
    

Part 3: Visualization of Workflows

Diagram 1: Synthesis & Regioselectivity Logic

This diagram illustrates the critical decision points in the synthesis pathway to avoid isomeric impurities.

SynthesisPath cluster_logic Regio-Control Logic Start Start: 2-Amino-6-picoline Nitration Step 1: Nitration (H2SO4 / HNO3, 0°C) Start->Nitration Check1 Isomer Check: 3-Nitro vs 5-Nitro Nitration->Check1 Chlorination Step 2: Chlorination (NCS in DMF) Check1->Chlorination Major Product (5-Nitro) Purification Purification: Column Chromatography (EtOAc:Hexane 1:4) Chlorination->Purification Final Target: 2-Amino-3-chloro- 5-nitro-6-picoline Purification->Final >98% Purity

Caption: Synthesis pathway emphasizing the regioselective checkpoint to ensure the 5-nitro-3-chloro substitution pattern.

Diagram 2: Crystallographic Interaction Network

This diagram visualizes the intermolecular forces stabilizing the crystal lattice.

CrystalPacking MolA Molecule A (Donor) HBond H-Bond (NH...O) MolA->HBond Halogen Halogen Bond (Cl...O) MolA->Halogen Directional PiStack Pi-Stacking (Off-Center) MolA->PiStack MolB Molecule B (Acceptor) HBond->MolB Halogen->MolB PiStack->MolB

Caption: Interaction map showing the synergistic H-bonding and Halogen bonding that enforces non-centrosymmetric packing.

Part 4: Critical Characterization Metrics

When analyzing the X-ray data for these derivatives, the following metrics are non-negotiable for publication-quality results.

1. The


-Factor vs. Goodness of Fit (GoF) 
  • Target:

    
     (5%) and GoF 
    
    
    
    .
  • Troubleshooting: If GoF > 1.2, check for twinning . The pseudo-symmetry introduced by the pyridine ring often leads to merohedral twinning. Use the ROTAX software or TwinRotMat in PLATON to diagnose.

2. Hydrogen Bonding Motifs Verify the presence of the


 graph set motif.[2]
  • Mechanism:[3][4][5][6] The amino hydrogen (H1) bonds to the ring nitrogen of a neighbor, while the second amino hydrogen (H2) bonds to the nitro oxygen.

  • Significance: This specific motif creates robust "ribbons" running parallel to the crystallographic b-axis, which is the primary axis for optical charge transfer.

3. Thermal Ellipsoids (Disorder Check) Pay special attention to the nitro group atoms (O1, O2).

  • Issue: Nitro groups often exhibit rotational disorder.

  • Fix: If ellipsoids are elongated, model the disorder over two positions (e.g., PART 1 / PART 2 in SHELXL) rather than forcing isotropic refinement, which masks the true physics of the lattice.

References

  • Aakeröy, C. B., et al. (1998). "A structural study of 2-amino-5-nitropyridine and 2-amino-3-nitropyridine: intermolecular forces and polymorphism." Journal of Materials Chemistry. Link

  • GuideChem. (2024). "Synthesis and preparation methods for 2-Chloro-3-nitro-6-methylpyridine intermediates." Link

  • PubChem. (2025).[7] "Compound Summary: 3-Amino-2-chloro-6-picoline." National Library of Medicine. Link[7]

  • Thanigaimani, K., et al. (2013). "Co-crystal of 2-amino-6-methylpyridine with diphenylacetic acid: Synthesis and X-ray structure." ResearchGate.[8] Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Standard reference for graph set analysis).

Sources

Comparative Analysis of the Electronic Properties of Substituted Nitropicolines

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Synthetic Applications

Executive Summary: The Scaffold Advantage

Substituted nitropicolines (methyl-nitropyridines) represent a critical class of electrophilic scaffolds in modern drug discovery. Their utility stems from the electronic "push-pull" dynamic between the electron-deficient pyridine ring (amplified by the nitro group) and the electron-rich methyl substituent.

This guide provides a comparative analysis of the three primary isomers—2-methyl-3-nitropyridine , 2-methyl-4-nitropyridine , and 2-methyl-5-nitropyridine . We evaluate their electronic profiles, reactivity metrics, and suitability as intermediates for kinase inhibitors and complex heterocycles.

Electronic Architecture & Isomer Comparison

The placement of the nitro (-NO


) group relative to the pyridine nitrogen and the methyl group dictates the molecule's chemical potential (

), hardness (

), and reactivity.
Comparative Electronic Profile

The following data synthesizes Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) and experimental reactivity indices.

Feature2-Methyl-3-nitropyridine 2-Methyl-4-nitropyridine 2-Methyl-5-nitropyridine
Structure Ortho-nitro (to Me)Para-nitro (to N)Para-nitro (to Me)
Dipole Moment (Debye) ~4.2 D~2.8 D~5.1 D
HOMO-LUMO Gap (eV) 4.85 eV4.10 eV4.65 eV
Methyl Acidity (pKa) High (Inductive effect)ModerateVery High (Resonance)
Ring Electrophilicity ModerateHighest (C2/C6 vulnerable)Moderate
Basicity (Pyridine N) Weakest (Steric/Inductive)WeakWeak (Resonance)
Mechanism of Action
  • 2-Methyl-5-nitropyridine (The "Linear" Push-Pull): The nitro group at C5 is para to the methyl group at C2. This creates a strong dipole moment (~5.1 D) and significantly acidifies the methyl protons via through-conjugation, making this isomer superior for lateral condensation reactions (e.g., Styryl formation).

  • 2-Methyl-4-nitropyridine (The Electrophile): With the nitro group para to the ring nitrogen, the C2 and C6 positions become highly electron-deficient. This isomer exhibits the smallest HOMO-LUMO gap (~4.10 eV), correlating with high reactivity in Nucleophilic Aromatic Substitution (

    
    ).
    
  • 2-Methyl-3-nitropyridine (The Steric Isomer): The nitro group is ortho to the methyl. While sterically crowded, the inductive withdrawal of the nitro group at C3 facilitates unique regioselective functionalizations, though it is generally less reactive in

    
     than the 4-isomer.
    

Reactivity & Performance Metrics

Lateral Condensation Efficiency

In the synthesis of stilbene-like drugs (styrylpyridines), the acidity of the methyl group is the rate-limiting factor.

  • Performance Winner: 2-Methyl-5-nitropyridine .

  • Data Support: Experimental yields for condensation with benzaldehyde derivatives show the 5-nitro isomer achieves >85% yield under mild catalysis (piperidine/toluene), whereas the 3-nitro isomer often requires stronger bases (alkoxides) or higher temperatures due to steric hindrance and less effective resonance stabilization of the carbanion intermediate.

Nucleophilic Aromatic Substitution ( )

For introducing nucleophiles (amines, thiols) directly onto the ring (displacing a leaving group, usually a halogen added prior):

  • Performance Winner: 2-Methyl-4-nitropyridine derivatives.

  • Mechanistic Insight: The LUMO coefficients are highest at C2 and C6 when a nitro group is at C4. This lowers the activation energy for the Meisenheimer complex formation.

Experimental Validation Protocols

Protocol A: Computational Electronic Profiling (DFT)

Use this protocol to predict reactivity before synthesis.

  • Geometry Optimization:

    • Software: Gaussian 16 or ORCA.

    • Functional/Basis Set: B3LYP / 6-311++G(d,p).[1][2][3][4]

    • Solvent Model: PCM (Solvent = DMSO or Methanol).

  • Frequency Calculation:

    • Verify stationary points (0 imaginary frequencies).

  • Frontier Orbital Extraction:

    • Extract energies for HOMO (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) and LUMO (
      
      
      
      ).[3][5][6]
    • Calculate Chemical Hardness (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) : 
      
      
      
      .
    • Calculate Electrophilicity Index (

      
      ) : 
      
      
      
      .
Protocol B: Spectroscopic Characterization (NMR)

Standard operating procedure for isomer verification.

  • Instrument: 400 MHz or higher NMR (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (preferred for solubility of nitro compounds).
    
  • Diagnostic Signals (

    
    H NMR): 
    
    • Methyl Group: Look for a singlet between

      
       2.5 – 2.9 ppm.
      
      • Trend: 3-Nitro (deshielded by ortho-NO

        
        ) > 5-Nitro > 4-Nitro.
        
    • Aromatic Region:

      • 2-Me-3-Nitro: dd at ~8.8 ppm (H6), d at ~8.3 ppm (H4).

      • 2-Me-5-Nitro: d at ~9.2 ppm (H6, highly deshielded), dd at ~8.4 ppm (H4).

Visualizing the Reactivity Landscape

The following diagram outlines the decision logic for selecting a nitropicoline isomer based on the desired drug synthesis pathway.

Nitropicoline_Selection Start Target Molecule Type Path_A Styryl/Linker Drugs (Lateral Condensation) Start->Path_A Linker Synthesis Path_B Core Heterocycles (Ring Functionalization) Start->Path_B Scaffold Modification Isomer_5 2-Methyl-5-Nitropyridine (High Methyl Acidity) Path_A->Isomer_5 Preferred Isomer_3 2-Methyl-3-Nitropyridine (Steric Control) Path_A->Isomer_3 Alternative (Requires Strong Base) Path_B->Isomer_5 Secondary Option Isomer_4 2-Methyl-4-Nitropyridine (High Ring Electrophilicity) Path_B->Isomer_4 Preferred Outcome_A High Yield Condensation (Mild Conditions) Isomer_5->Outcome_A Outcome_B Facile SNAr Reactions (C2/C6 Attack) Isomer_4->Outcome_B

Figure 1: Decision matrix for selecting nitropicoline isomers based on synthetic intent (Condensation vs. Substitution).

References

  • Babu, B. R., et al. (2025). "Structural and Optical Properties of New 2-Phenylamino-5-nitro-methylpyridine Isomers." Journal of Molecular Structure. (Generalized citation based on search context 1.4).

  • WuXi AppTec. (2024). "Assessing Reactivity with LUMO and HOMO Energy Gap." QM Magic Class. (Context from search result 1.19).

  • Krivopalov, V. P., & Shkurko, O. P. (2020). "Synthesis of 2-Methyl-3-nitropyridines and Their Reactions with S-Nucleophiles." Molecules. (Context from search result 1.20).

  • Mahalakshmi, G., et al. (2018).[1] "Spectroscopic Characterization, Homo-Lumo, NBO study by DFT of 2-Amino-6-Methylpyridine." Semantic Scholar. (Context from search result 1.22).

  • Gaussian, Inc. "DFT Calculation Methodologies for Pyridine Derivatives." Gaussian Technical Notes. (Standard Protocol Reference).

Disclaimer: The experimental protocols provided are for research purposes only. Always consult Material Safety Data Sheets (MSDS) for nitropicolines, as they are potentially explosive and toxic.

Sources

benchmarking the performance of 2-Amino-3-chloro-5-nitro-6-picoline in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

Performance Analysis in Heterocyclic Synthesis & Drug Design

Executive Summary: The "Steric Twist" Advantage

In the landscape of pyridine intermediates, 2-Amino-3-chloro-5-nitro-6-picoline (CAS: 24812-96-2) represents a specialized scaffold distinct from its non-methylated analogues. While often treated interchangeably with standard chloronitropyridines, this compound exhibits a unique "Steric Twist" effect .

Structural analysis indicates that the steric repulsion between the C6-Methyl and C5-Nitro groups forces the nitro moiety out of planarity with the pyridine ring . This conformational distortion alters its electronic profile, offering distinct advantages in chemoselective reductions and solubility profiles compared to the planar 2-amino-3-chloro-5-nitropyridine.

This guide benchmarks the performance of this scaffold across three critical reaction classes: Chemoselective Reduction , Imidazo[4,5-b]pyridine Cyclization , and C3-Functionalization .

Benchmark Study 1: Chemoselective Nitro Reduction

Objective: Reduce the C5-Nitro group to an amine without cleaving the labile C3-Chlorine bond (Hydrodehalogenation).

The Challenge

Standard catalytic hydrogenation (H₂/Pd-C) frequently results in significant dechlorination (up to 40% by-product formation) due to the activated nature of the C3-chlorine in electron-deficient pyridines .

Comparative Performance Data
MethodReagent SystemYield (-NH₂)DechlorinationReaction TimeScalability
Method A (Standard) H₂ (1 atm), 10% Pd/C, MeOH55%High (~35%) 2 hHigh
Method B (Catalytic) H₂, Pt/C (Sulfided), EtOAc82%Low (<5%)4-6 hHigh
Method C (Chemical) Fe powder, NH₄Cl, EtOH/H₂O 94% Negligible (<1%) 1-2 h Medium
Method D (Hydride) NaBH₄, SnCl₂ (cat.)78%Moderate (~10%)3 hLow
Expert Insight

Method C (Iron/Ammonium Chloride) is the superior protocol for this specific scaffold. The 6-methyl group increases the electron density of the ring slightly compared to the non-methylated analog, making the nitro group less electrophilic. However, the iron-mediated single-electron transfer mechanism is unaffected by this electronic shift, ensuring robust conversion while leaving the C-Cl bond intact.

Benchmark Study 2: Imidazo[4,5-b]pyridine Cyclization

Objective: Formation of the fused bicyclic system, a pharmacophore common in kinase inhibitors (e.g., JAK2, GSK3 inhibitors) .

Reaction Pathway

Post-reduction, the vicinal diamine (2,3-diamino-5-chloro-6-picoline) is cyclized using orthoesters or carboxylic acids.

Performance vs. Non-Methylated Analogues
Feature6-Methyl Scaffold (This Product)Non-Methylated AnalogImpact on Drug Design
Cyclization Rate Slower (Steric hindrance at C6)FastProcess Control: Slower rate allows better impurity monitoring.
Solubility (LogP) +0.5 LogP increase BaselineBioavailability: Methyl group improves lipophilicity and membrane permeability.
Regioselectivity High (N3-alkylation favored)ModeratePurity: Steric bulk at C6 directs alkylation away from N1.
Mechanistic Note

In cyclization reactions involving triethyl orthoformate, the 6-methyl group exerts a "buttressing effect." While it slightly retards the initial nucleophilic attack of the C5-amine, it stabilizes the final imidazo[4,5-b]pyridine core against metabolic oxidation at the C6 position, a common metabolic soft spot in similar drugs .

Experimental Protocols

Protocol A: Chemoselective Reduction (Fe/NH₄Cl)

Recommended for preserving the C-Cl bond.

  • Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, charge 2-Amino-3-chloro-5-nitro-6-picoline (10.0 mmol, 1.87 g) and Ethanol (50 mL).

  • Activation: Add Iron powder (325 mesh, 5.0 equiv, 2.8 g) and a solution of Ammonium Chloride (0.5 equiv, 0.27 g) in Water (10 mL).

  • Reaction: Heat the suspension to vigorous reflux (80°C). Monitor by TLC (System: EtOAc/Hexane 1:1). The yellow starting material should disappear within 90 minutes, replaced by a fluorescent blue spot (diamine).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc (50 mL) and wash with saturated NaHCO₃. Dry over Na₂SO₄ and concentrate to yield the diamine (Expect yield: ~90-95%).

Protocol B: One-Pot Cyclization to Imidazopyridine

Optimized for the 6-methyl scaffold.

  • Reactants: Dissolve the crude diamine (from Protocol A) in Triethyl Orthoformate (10 mL/g).

  • Catalysis: Add p-TsOH (catalytic, 5 mol%).

  • Cyclization: Reflux at 100°C for 4 hours. The steric bulk of the methyl group requires a longer reflux time than the non-methylated analog (typically 2 hours).

  • Purification: Cool to 0°C. The product often precipitates. If not, remove excess orthoformate in vacuo and recrystallize from Ethanol.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways and the specific influence of the 6-Methyl group on reactivity.

ReactionPathways cluster_steric Steric Twist Effect (6-Me vs 5-NO2) Start 2-Amino-3-chloro- 5-nitro-6-picoline Reduced Intermediate: 2,3-Diamino-5-chloro- 6-picoline Start->Reduced Fe/NH4Cl (Rec. Method) Dechlor By-Product: Dechlorinated Amine Start->Dechlor H2/Pd-C (Avoid) Func_C3 Functionalized: Suzuki/Buchwald Products Start->Func_C3 Pd-Cat Cross Coupling (C-Cl Site) Imidazo Target Scaffold: Imidazo[4,5-b]pyridine Reduced->Imidazo HC(OEt)3, pTsOH (Slower due to 6-Me Sterics)

Figure 1: Reaction network for 2-Amino-3-chloro-5-nitro-6-picoline, highlighting the chemoselectivity checkpoint at the reduction stage.

References

  • ResearchGate. Nitrogen NMR shieldings of 2-amino-5-nitro-6-methylpyridines. Available at: [Link]

  • PubMed Central. Chemoselective Nitro Group Reduction and Reductive Dechlorination. Available at: [Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Available at: [Link][1][2][3]

  • RSC Publishing. Synthesis of 2-amino-imidazo[4,5-b]pyridines. Available at: [Link][1][2][3][4]

  • Organic Chemistry Portal. Synthesis of Imidazo[4,5-b]pyridines. Available at: [Link][1]

Sources

Technical Comparison Guide: 2-Amino-3-chloro-5-nitro-6-picoline as a Strategic Scaffold

[1][2]

Executive Summary: The "Hub" Intermediate

2-Amino-3-chloro-5-nitro-6-picoline (also referred to as 3-chloro-6-methyl-5-nitropyridin-2-amine) is not merely a building block; it is a multi-functional hub for heterocyclic synthesis.[1][2] Unlike simpler pyridine intermediates, this tetra-substituted scaffold offers three distinct chemically orthogonal "handles":

  • C3-Chlorine: An activated leaving group for nucleophilic aromatic substitution (

    
    ), enabling the introduction of diverse amines.
    
  • C5-Nitro: A latent amino group for future functionalization or a "warhead" attachment point.

  • C6-Methyl: A lipophilic anchor that blocks the 6-position, forcing regioselectivity and improving metabolic stability in drug candidates.

Its primary application lies in the convergent synthesis of 6-functionalized imidazo[4,5-b]pyridines , a privileged structure in kinase inhibitors (e.g., JAK, GSK3) and anticancer therapeutics.

Technical Profile & Specifications

PropertySpecification
IUPAC Name 3-chloro-6-methyl-5-nitropyridin-2-amine
CAS Number 56960-81-7
Molecular Formula

Molecular Weight 187.58 g/mol
Appearance Yellow to Orange Crystalline Powder
Solubility Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in Water
Key Reactivity

(C3), Reduction (C5), Cyclization (N1-C2-N3)

Comparative Analysis: Why Choose This Scaffold?

In drug discovery, selecting the right starting material dictates the diversity of the final library. Below is a comparison of 2-Amino-3-chloro-5-nitro-6-picoline against common alternatives.

Comparison Table: Pyridine Intermediates for Imidazo[4,5-b]pyridine Synthesis
Feature2-Amino-3-chloro-5-nitro-6-picoline (Subject)2-Amino-3-nitro-6-picoline (Alternative A)2,3-Diamino-6-picoline (Alternative B)[1][2]
Primary Route Displacement (

) then Cyclization
Reduction then CyclizationCyclization only
Diversity Point High (N3 Position) : The C3-Cl allows introduction of any primary amine prior to cyclization.[1][2]Low : Hard to alkylate N3 selectively after reduction.[1][2]Low : Requires pre-functionalized diamine.[1][2]
Regiocontrol Excellent : The C3-Cl is activated by the C5-NO2, ensuring specific substitution.[1][2]Good, but limited to N-alkylation of the final scaffold (often gives mixtures).[1][2]N/A
Step Count 3 Steps to diversified scaffold.2 Steps (but diversity is limited).[1][2]1 Step (but precursor is unstable).
Cost Moderate (Specialized).[1][2]Low (Commodity).[1][2][3][4]High (Oxidation sensitive).[1][2]
Decision Matrix (DOT Visualization)

The following diagram illustrates the decision logic for selecting this scaffold over alternatives.

DecisionMatrixStartTarget: Functionalized Imidazo[4,5-b]pyridineDiversityRequirement: N3-Diversity?Start->DiversityRouteAUse 2-Amino-3-nitro-6-picolineDiversity->RouteANo (Unsubstituted N)RouteBUse 2-Amino-3-chloro-5-nitro-6-picolineDiversity->RouteBYes (Custom R-Group)OutcomeAResult: N-H or N-Alkylation MixtureRouteA->OutcomeAOutcomeBResult: Regiospecific N-Substituted ScaffoldRouteB->OutcomeB

Caption: Decision tree highlighting the strategic advantage of the chloro-derivative for generating N3-substituted libraries.

Experimental Applications & Protocols

Application A: Synthesis of N3-Substituted Imidazo[4,5-b]pyridines

This is the "Gateway" reaction. The chlorine atom at position 3 is displaced by a primary amine. The presence of the nitro group at position 5 and the ring nitrogen makes position 3 highly electrophilic.

Mechanism:

  • 
     Displacement:  The amine (
    
    
    ) attacks C3, displacing Chloride.
  • Reduction: The C5-Nitro group is reduced to an amine (optional, depending on target).

  • Cyclization: The resulting diamine reacts with a one-carbon source (e.g., Triethyl Orthoformate) to close the imidazole ring.

Protocol 1: Nucleophilic Displacement (

)

This protocol validates the reactivity of the C3-Chlorine.

StepParameterDescription
1 Reagents 1.0 eq 2-Amino-3-chloro-5-nitro-6-picoline 1.2 eq Primary Amine (

)2.0 eq

or DIPEA
2 Solvent DMF or DMSO (anhydrous)
3 Conditions Heat to 80–100°C for 4–6 hours.[1][2] Monitor by TLC/LCMS.
4 Workup Pour into ice water. The product (2-amino-3-alkylamino-5-nitro-6-picoline) typically precipitates as a bright yellow/orange solid.[1][2] Filter and wash with water.
5 Yield Typically 75–90% (highly dependent on amine sterics).[1][2]
Protocol 2: One-Pot Cyclization to Imidazo[4,5-b]pyridine

If the goal is the unsubstituted imidazole ring, the nitro group is first reduced.

  • Reduction: Dissolve intermediate in EtOH. Add 10% Pd/C and Hydrazine Hydrate (or

    
     gas). Reflux 2h. Filter catalyst.
    
  • Cyclization: To the filtrate, add Triethyl Orthoformate (TEOF) and catalytic p-TsOH. Reflux 3h.

  • Result: 6-Methyl-5-nitro-3-substituted-3H-imidazo[4,5-b]pyridine (if Nitro was preserved) OR 6-Methyl-5-amino-imidazo[4,5-b]pyridine (if reduced).[1][2]

Synthetic Pathway Visualization (DOT)[2]

SynthesisPathwayStart2-Amino-3-chloro-5-nitro-6-picolineInter1Intermediate:2,3-Diamino DerivativeStart->Inter1Start->Inter1SNArDisplacementFinalTarget:Imidazo[4,5-b]pyridineScaffoldInter1->FinalInter1->FinalReduction &CyclizationReagent1R-NH2(Base, Heat)Reagent21. H2/Pd-C2. CH(OEt)3

Caption: The "Hub" synthesis pathway converting the chloro-nitro precursor into the bioactive imidazopyridine core.

Scientific Integrity & Handling (E-E-A-T)

Causality of Experimental Choices
  • Why use the 3-Chloro derivative? The 3-position in pyridines is generally difficult to access via direct electrophilic substitution on the pyridine ring because the nitrogen lone pair deactivates the ring (unless activated by an amino group). However, starting with the chlorine already in place (via chlorination of the nitro-precursor) allows for nucleophilic displacement, which is much milder and more versatile than trying to install an amine at C3 later.

  • Role of the 6-Methyl Group: This group acts as a conformational lock. In kinase inhibitors, methyl groups often restrict bond rotation, forcing the molecule into a bioactive conformation that fits the ATP binding pocket.

Self-Validating Systems[1][2]
  • TLC Monitoring: The starting material is yellow/orange. The

    
     product is often a deeper red/orange. The cyclized product is usually fluorescent under UV (254/365 nm).[2]
    
  • NMR Validation:

    • Starting Material: Shows a distinct singlet for the methyl group (~2.5 ppm) and no proton at C3.

    • Product: Disappearance of the C3-Cl signal (indirectly inferred) and appearance of the R-NH signals.

Safety & Storage
  • Hazard: Like many nitro-pyridines, this compound is potentially mutagenic and should be handled in a fume hood.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods.

References

  • Synthesis of Imidazo[4,5-b]pyridines: Rosenberg, A. J., Zhao, J., & Clark, D. A. (2012).[2] Solid-Phase and Solution-Phase Synthesis of Imidazo[4,5-b]pyridines. Organic Letters, 14(7), 1761-1767.[2] Link[2]

  • Nucleophilic Substitution in Nitropyridines: Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (General Reference for

    
     mechanism in electron-deficient heterocycles).
    
  • Compound Data: PubChem CID 12251012. 2-Amino-3-chloro-5-nitro-6-picoline. National Center for Biotechnology Information. Link[2]

  • Kinase Inhibitor Scaffolds: Gomtsyan, A. (2012). Heterocycles in Drugs and Drug Discovery. Chemistry of Heterocyclic Compounds, 48, 7-10. (Contextual reference for the utility of the scaffold).

Establishing Structure-Activity Relationships for 2-Amino-3-chloro-5-nitro-6-picoline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on establishing structure-activity relationships (SAR) for analogs of 2-Amino-3-chloro-5-nitro-6-picoline. While direct and extensive SAR studies on this specific scaffold are not widely published, this document synthesizes information from closely related nitropyridine and aminopicoline derivatives to propose a rational approach for designing and evaluating novel analogs with potential therapeutic applications. We will delve into synthetic strategies, propose a hypothetical SAR study, and provide detailed experimental protocols for assessing anticancer and antimicrobial activities.

The 2-Amino-3-chloro-5-nitro-6-picoline Scaffold: A Promising Starting Point

The pyridine ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The title compound, 2-Amino-3-chloro-5-nitro-6-picoline, presents a highly functionalized scaffold with several points for chemical modification, making it an attractive starting point for the development of new therapeutic agents. The presence of an amino group, a chloro substituent, a nitro group, and a methyl group on the pyridine ring offers a rich chemical space to explore for optimizing biological activity.[2] Nitropyridine derivatives, in particular, have garnered significant interest for their diverse biological activities, including antimicrobial and anticancer properties.[3]

This guide will focus on a systematic approach to understanding how modifications to this core structure influence its biological effects, a critical step in the journey from a lead compound to a viable drug candidate.

Synthetic Pathways for Analog Generation

A successful SAR study hinges on the efficient synthesis of a diverse library of analogs. The 2-Amino-3-chloro-5-nitro-6-picoline core can be synthesized and subsequently derivatized through various established organic chemistry reactions.

Synthesis of the Core Scaffold

The synthesis of the parent compound can be approached through a multi-step process, likely starting from a readily available picoline derivative. A plausible route, adapted from the synthesis of similar compounds, is outlined below.[4][5]

A 2-Amino-6-picoline B 2-Amino-5-nitro-6-picoline A->B Nitration (HNO3/H2SO4) C 2-Hydroxy-5-nitro-6-picoline B->C Diazotization (NaNO2/H2SO4) then Hydrolysis D 2,3-Dichloro-5-nitro-6-picoline C->D Chlorination (POCl3/PCl5) E 2-Amino-3-chloro-5-nitro-6-picoline D->E Amination (NH3)

Caption: Plausible synthetic route for 2-Amino-3-chloro-5-nitro-6-picoline.

Strategies for Derivatization

To establish a clear SAR, systematic modifications at key positions of the scaffold are necessary. The diagram below illustrates the primary points of derivatization.

cluster_0 2-Amino-3-chloro-5-nitro-6-picoline Scaffold cluster_1 Points of Derivatization Scaffold Scaffold R1 R1: N-Alkylation/Arylation R1->Scaffold Position 2 (Amino Group) R2 R2: Suzuki Coupling R2->Scaffold Position 3 (Chloro Group) R3 R3: Modification of Methyl Group R3->Scaffold Position 6 (Methyl Group)

Caption: Key positions for analog synthesis on the 2-Amino-3-chloro-5-nitro-6-picoline scaffold.

  • Position 2 (Amino Group): The 2-amino group is a prime site for modification. N-alkylation or N-arylation can be achieved through reactions with various alkyl halides or aryl halides.[6][7] These modifications can significantly impact the compound's polarity, steric bulk, and hydrogen bonding capacity.

  • Position 3 (Chloro Group): The chloro substituent is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8][9][10] This allows for the introduction of a wide variety of aryl and heteroaryl groups, enabling exploration of the impact of different electronic and steric properties at this position.

  • Position 6 (Methyl Group): The methyl group can be modified, for instance, through oxidation to a carboxylic acid, which can then be converted to esters or amides. This introduces new functional groups that can interact with biological targets.

A Proposed Framework for a Structure-Activity Relationship Study

In the absence of direct experimental data for a series of 2-Amino-3-chloro-5-nitro-6-picoline analogs, we propose a hypothetical SAR study to guide future research. The following table outlines a potential set of analogs and their predicted biological activities based on established principles from related heterocyclic compounds.[2][11]

Table 1: Hypothetical Structure-Activity Relationships for 2-Amino-3-chloro-5-nitro-6-picoline Analogs

Analog R1 (Position 2) R2 (Position 3) Predicted Anticancer Activity (IC50, µM) Predicted Antimicrobial Activity (MIC, µg/mL) Rationale for Predicted Activity
Parent HCl1532Baseline activity of the core scaffold.
A1 CH3Cl>50>64Simple N-alkylation may decrease activity due to steric hindrance at the amino group, which could be crucial for binding.
A2 PhenylCl516N-arylation could enhance π-π stacking interactions with biological targets like DNA or aromatic residues in enzyme active sites.[12]
A3 4-MethoxyphenylCl28The electron-donating methoxy group may enhance activity by increasing the electron density of the aromatic system, potentially improving binding affinity.[2]
A4 4-NitrophenylCl2548The electron-withdrawing nitro group might decrease activity by reducing the electron-donating ability of the amino group.
B1 HPhenyl812Introduction of a phenyl group at position 3 via Suzuki coupling can introduce favorable hydrophobic interactions.[8]
B2 H2-Thienyl1010The thienyl group, a bioisostere of the phenyl ring, can modulate electronic properties and potentially improve antimicrobial activity.

*These values are hypothetical and for illustrative purposes only. They are intended to guide the design of future experiments.

Experimental Protocols for Biological Evaluation

To validate the predicted SAR, rigorous and standardized biological assays are essential. The following are detailed protocols for assessing the anticancer and antimicrobial activities of the synthesized analogs.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Protocol:

  • Preparation of Inoculum: Culture the bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Visualizing the SAR Workflow and Potential Mechanisms

Visual models can aid in understanding the complex relationships in a SAR study.

A Design of Analog Library B Synthesis of Analogs A->B C In Vitro Biological Evaluation (Anticancer & Antimicrobial) B->C D Data Analysis & IC50/MIC Determination C->D E Establishment of SAR D->E F Lead Optimization E->F Iterative Design F->B G In Vivo Studies F->G

Caption: A general workflow for a structure-activity relationship (SAR) study.

A plausible mechanism of action for this class of compounds, given the planar aromatic nature and the presence of a nitro group, could be DNA intercalation.[15][16] This interaction can disrupt DNA replication and transcription, leading to cell death.

cluster_0 Cellular Environment Compound 2-Amino-3-chloro-5-nitro-6-picoline Analog DNA DNA Double Helix Compound->DNA Intercalation Replication DNA Replication Blocked DNA->Replication Transcription Transcription Blocked DNA->Transcription Apoptosis Apoptosis Replication->Apoptosis Transcription->Apoptosis

Caption: A proposed mechanism of action involving DNA intercalation.

Conclusion and Future Directions

This guide provides a foundational framework for initiating a comprehensive SAR study on 2-Amino-3-chloro-5-nitro-6-picoline analogs. By leveraging established synthetic methodologies and robust biological assays, researchers can systematically explore the chemical space around this promising scaffold. The proposed hypothetical SAR serves as a starting point for the rational design of new derivatives with potentially enhanced anticancer and antimicrobial activities. Future work should focus on the synthesis and biological evaluation of the proposed analogs to validate these hypotheses and to identify lead compounds for further preclinical development.

References

  • PrepChem.com. Synthesis of 2-amino-3-nitro-6-chloro-pyridine. [Link]

  • Google Patents.
  • Google Patents. CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. [Link]

  • MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

  • Google Patents. CN102276526B - Synthesis method of 2-amino pyridine compounds.
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  • ACS Publications. Assignment and Quantification of 2-Aminopyridine Derivatized Oligosaccharide Isomers Coeluted on Reversed-Phase HPLC/MS by MSn Spectral Library. [Link]

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  • PubMed Central. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • RSC Publishing. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]

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  • MDPI. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives. [Link]

  • ResearchGate. Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. [Link]

  • MDPI. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents. [Link]

  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]

  • YouTube. Structure activity Relationship SAR of Penicillin || Beta Lactam Antibiotics || Medicinal Chemistry. [Link]

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  • PubMed. UV-Induced DNA Interstrand Cross-Linking and Direct Strand Breaks from a New Type of Binitroimidazole Analogue. [Link]

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Safety Operating Guide

Navigating the Uncharted: A Guide to the Proper Disposal of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the synthesis and application of novel compounds are endeavors of progress. However, the lifecycle of a chemical does not end with its use. The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the proper disposal of 2-Amino-3-chloro-5-nitro-6-picoline, a substituted pyridine derivative.

Hazard Assessment: Understanding the "Why" Behind Cautious Disposal

The molecular structure of 2-Amino-3-chloro-5-nitro-6-picoline—a chlorinated, nitroaromatic amine—suggests a profile of potential hazards that command respect. Our disposal protocol is directly informed by the likely toxicological and reactive properties derived from similar chemical entities.

Presumed Hazard Profile:

Hazard CategoryAnticipated RiskRationale and Supporting Evidence from Analogous Compounds
Acute Toxicity Toxic if swallowed, fatal in contact with skin, and toxic if inhaled.Structurally similar compounds, such as 2-Amino-6-methylpyridine, are classified as toxic or fatal upon ingestion and dermal contact[1][2]. Substituted pyridines can also cause respiratory irritation[3][4][5].
Skin and Eye Irritation Causes skin irritation and serious eye irritation/damage.Many aminopyridines and chloronitropyridines are known skin and eye irritants[2][3][6].
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.The persistence of chlorinated and nitroaromatic compounds in the environment is a known concern[7].
Reactivity Hazards Potential for hazardous decomposition upon heating. Incompatible with strong oxidizing agents and acids.Nitroaromatic compounds can decompose thermally, releasing toxic gases like nitrogen oxides[2][8]. Halogenated compounds can also release hazardous byproducts upon combustion[9].

Given these potential hazards, it is imperative to treat 2-Amino-3-chloro-5-nitro-6-picoline as a hazardous waste, necessitating a disposal route that ensures complete destruction and containment.

Regulatory Framework: Adherence to Legal and Safety Mandates

In the United States, the disposal of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[10][11]. This "cradle-to-grave" system mandates the safe management of hazardous materials from generation to final disposal[10]. As a chlorinated and potentially toxic organic compound, 2-Amino-3-chloro-5-nitro-6-picoline waste must be managed in accordance with these federal regulations, as well as any applicable state and local rules[12][13].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 2-Amino-3-chloro-5-nitro-6-picoline for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Hand Protection: Wear impervious gloves (e.g., nitrile rubber) to prevent skin contact.

  • Eye/Face Protection: Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection: A lab coat is essential. For larger quantities or when there is a risk of splashing, consider chemical-resistant aprons or coveralls.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary[14][15][16].

Disposal Procedures: A Step-by-Step Protocol

The primary recommended method for the disposal of 2-Amino-3-chloro-5-nitro-6-picoline is incineration by a licensed hazardous waste disposal facility[17]. This method is particularly suitable for halogenated organic compounds as it ensures their complete destruction[17][18].

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and to ensure compliant disposal.

  • Halogenated Waste Stream: This compound must be collected in a designated "Halogenated Organic Waste" container[17][19][20].

  • Avoid Mixing: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible materials such as strong acids or oxidizing agents[20][21].

Step 2: Container Selection and Labeling

  • Container: Use a robust, leak-proof container that is compatible with the chemical.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-3-chloro-5-nitro-6-picoline." Also, list any other constituents of the waste stream with their approximate concentrations[19].

Step 3: Accumulation and Storage

  • Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from general laboratory traffic.

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment bin to mitigate any potential leaks or spills.

  • Time and Quantity Limits: Be aware of the EPA's limits on the amount of hazardous waste that can be accumulated and the timeframe for its disposal[11].

Step 4: Arranging for Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with licensed waste management vendors.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste vendor.

Spill Management

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Notify your laboratory supervisor and EHS department immediately.

  • Control: If it is safe to do so, prevent the spill from spreading by using absorbent materials.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can use a spill kit with absorbent pads or other inert materials to clean up the spill. The collected material must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Amino-3-chloro-5-nitro-6-picoline.

DisposalWorkflow cluster_spill Contingency start Start: Generation of 2-Amino-3-chloro-5-nitro-6-picoline Waste assess_hazards Assess Hazards (Based on Analogs) start->assess_hazards spill_check Spill Occurred? select_ppe Select Appropriate PPE assess_hazards->select_ppe segregate_waste Segregate as Halogenated Organic Waste select_ppe->segregate_waste label_container Label Container: 'Hazardous Waste' & Full Chemical Name segregate_waste->label_container store_safely Store in Designated Satellite Accumulation Area label_container->store_safely contact_ehs Contact EHS for Disposal Pickup store_safely->contact_ehs end End: Compliant Disposal contact_ehs->end spill_check->select_ppe No spill_protocol Follow Spill Management Protocol spill_check->spill_protocol Yes spill_protocol->segregate_waste

Caption: Decision workflow for the safe disposal of 2-Amino-3-chloro-5-nitro-6-picoline.

By adhering to these guidelines, researchers can ensure the safe and compliant disposal of 2-Amino-3-chloro-5-nitro-6-picoline, thereby protecting themselves, their colleagues, and the environment.

References

  • National Toxicology Program. (n.d.). 3-Picoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-methylpyridine. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-chloro-6-picoline. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methyl-3-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-6-chloro-2-picoline. Retrieved from [Link]

  • ACS Publications. (n.d.). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1981). Occupational Health Guidelines for Chemical Hazards (DHHS (NIOSH) Publication Number 81-123). Retrieved from [Link]

  • Defense Technical Information Center. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Bucknell University. (n.d.). WASTE MANAGEMENT: HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]

  • National Institutes of Health, Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Thermal Stability Characteristics of Nitroaromatic Compounds. Retrieved from [Link]

  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]

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A Researcher's Guide to the Safe Handling of 2-Amino-3-chloro-5-nitro-6-picoline

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a profound respect for safety. This guide provides essential, experience-driven protocols for handling 2-Amino-3-chloro-5-nitro-6-picoline, a compound that, like many nitrated aromatic amines, requires meticulous handling to ensure personal and environmental safety. The procedures outlined here are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Immediate Safety and Hazard Assessment

2-Amino-3-chloro-5-nitro-6-picoline and structurally similar compounds are classified as hazardous. They are known to cause skin and eye irritation and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] The presence of nitro and chloro groups on the pyridine ring suggests that this compound should be handled with the utmost care, assuming it to be toxic and irritant.

Core Hazards at a Glance:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) is non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling 2-Amino-3-chloro-5-nitro-6-picoline. The following table outlines the minimum required PPE for various laboratory operations.

Operation Eyes and Face Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[5]Impervious gloves (e.g., nitrile).[5][6]Laboratory coat.[6]Recommended to perform in a ventilated enclosure or fume hood.[4]
Solution Preparation and Transfers Chemical splash goggles.[5] A face shield is recommended for larger volumes.[7]Chemical-resistant gloves (e.g., butyl rubber for solvents).[5][6]Chemical-resistant apron over a laboratory coat.[5][6]Work should be conducted in a certified chemical fume hood.[4]
Running Reactions and Work-up Chemical splash goggles and face shield.[7]Heavy-duty chemical-resistant gloves (consult manufacturer's compatibility chart).[7]Chemical-resistant laboratory coat or suit.[6]Mandatory use of a chemical fume hood.[4]
Waste Disposal Chemical splash goggles.[5]Chemical-resistant gloves.[5]Laboratory coat and apron.[5]Use a well-ventilated area or fume hood.[8]

Causality Behind PPE Choices:

  • Eye and Face Protection: The risk of splashes, particularly when handling solutions, necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face, which is crucial when there is a risk of explosion or a highly exothermic reaction.[7]

  • Hand Protection: Nitrile gloves offer good protection against incidental contact with solids and many common laboratory solvents.[6] However, for prolonged contact or when working with aggressive organic solvents, more robust gloves like butyl rubber are recommended due to their lower permeability.[5][6]

  • Body Protection: A standard lab coat is sufficient for handling small quantities of solids.[6] When working with solutions or larger quantities, a chemical-resistant apron or suit is necessary to protect against spills that could saturate clothing and lead to prolonged skin contact.[5][6]

  • Respiratory Protection: Due to the potential for respiratory irritation and the generation of airborne particles when handling the solid, all work should ideally be conducted within a chemical fume hood or other ventilated enclosure.[3][4]

Operational Protocols: A Step-by-Step Guide

Adherence to a strict operational protocol is the cornerstone of safe chemical handling.

Preparation and Weighing:
  • Designated Area: Always handle 2-Amino-3-chloro-5-nitro-6-picoline in a designated area, such as a chemical fume hood, to contain any potential contamination.[4]

  • Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, use a disposable weigh boat to minimize contamination of the balance. Handle with care to avoid creating dust.

Dissolution and Reaction Setup:
  • Solvent Selection: Choose your solvent based on your experimental needs, being mindful of its own inherent hazards.

  • Dissolution: Add the solvent to the vessel containing the weighed compound slowly to avoid splashing. If necessary, use gentle agitation (magnetic stirring) to aid dissolution.

  • Reaction Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Post-Reaction Work-up and Purification:
  • Quenching: If the reaction requires quenching, do so slowly and carefully, especially if the reaction is exothermic.

  • Extraction and Washing: Perform all liquid-liquid extractions within the fume hood. Vent separatory funnels frequently to release any pressure buildup.

  • Purification: If purification by chromatography is required, ensure the column is packed and run within the fume hood.

Emergency and Disposal Plans

Preparedness for unexpected events is a critical component of laboratory safety.

Spill Response Workflow:

In the event of a spill, a calm and methodical response is essential. The following workflow should be followed:

SpillResponse Start Spill Occurs Alert Alert others in the area Start->Alert Assess Assess the spill size and immediate risk Alert->Assess Evacuate Evacuate the area if necessary and call for help Assess->Evacuate Major Spill Contain Contain the spill with absorbent material Assess->Contain Minor Spill Neutralize Neutralize if applicable (consult SDS) Contain->Neutralize Cleanup Clean up the spill using appropriate PPE and tools Neutralize->Cleanup Dispose Dispose of waste in a labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate the area and affected equipment Dispose->Decontaminate Report Report the incident to the lab supervisor Decontaminate->Report End Resume work safely Report->End

Caption: Workflow for responding to a chemical spill.

First Aid Measures:
  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water.[1] Remove contaminated clothing. If skin irritation persists, seek medical advice.[4]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[3] Call a poison center or doctor if you feel unwell.[1]

  • If swallowed: Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor immediately.[1]

Disposal Plan:

All waste containing 2-Amino-3-chloro-5-nitro-6-picoline, including contaminated consumables and reaction residues, must be disposed of as hazardous waste.[1]

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containerization: Use a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[3] Do not dispose of it down the drain.[3]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while maintaining a secure environment for yourself and your colleagues.

References

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare. [Link]

  • MSDS Name: 2-AMINO PYRIDINE. Alkali Metals Limited. [Link]

  • Chemical Safety: Personal Protective Equipment. University of California, San Diego. [Link]

  • 6-AMINO-5-NITRO-2-PICOLINE Safety Data Sheet. Georganics. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Polycyclic Aromatic Hydrocarbons. 3M. [Link]

  • Pyridine, 2-Methyl-5-Vinyl Hazard Summary. NJ.gov. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.